N-(4-Amino-2-chlorophenyl)phthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZDMSPFGPTPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424953 | |
| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19348-53-9 | |
| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Amino-2-chlorophenyl)phthalimide chemical properties and structure
An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)phthalimide: Chemical Properties, Structure, and Synthesis
Abstract: This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound featuring the pharmacologically significant phthalimide scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic choices and analytical protocols, grounding the discussion in established chemical principles. The potential biological relevance of this molecule, particularly its noted anticonvulsant activity, is highlighted as a foundation for future research endeavors.
Introduction and Significance
This compound belongs to the phthalimide class of compounds, which are characterized by an isoindole-1,3-dione core. The phthalimide moiety is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticonvulsant, anticancer, and immunomodulatory effects.[1] The specific molecule under review is substituted on the N-phenyl ring with both an amino (-NH₂) and a chloro (-Cl) group. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic profile and biological targets. PubChem notes that this compound has demonstrated anticonvulsant activity, making it a molecule of interest for neurological drug discovery.[2] This guide aims to consolidate the available technical information to facilitate its use and exploration in a research setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental for its application in any experimental context. These identifiers are crucial for database searches, regulatory documentation, and computational modeling.
Structure and Identifiers
The core structure consists of a planar phthalimide group attached via a nitrogen atom to a 4-amino-2-chlorophenyl ring. The IUPAC name for this compound is 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione.[2]
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | PubChem[2] |
| CAS Number | 19348-53-9 | PubChem, Sigma-Aldrich[2][3] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | PubChem[2] |
| Molecular Weight | 272.69 g/mol | Sigma-Aldrich |
| InChI Key | DRZDMSPFGPTPER-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | PubChem[2] |
Physicochemical Properties
These properties are essential for selecting appropriate solvents for reactions, purification, and formulation, as well as for predicting the compound's behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | Sigma-Aldrich |
| Color | Slightly yellow | Sigma-Aldrich |
| Solubility | DMSO: >5 mg/mL; H₂O: Insoluble | Sigma-Aldrich, ChemicalBook[4] |
| Purity | ≥95% (Commercially available) | Santa Cruz Biotechnology[5] |
| XLogP3 | 2.3 | PubChem[2] |
The positive XLogP3 value suggests moderate lipophilicity, which is often a desirable trait for CNS-active compounds as it facilitates crossing the blood-brain barrier. Its insolubility in water and good solubility in DMSO are typical for planar, aromatic organic molecules of this size.
Synthesis and Mechanistic Insights
The preparation of N-substituted phthalimides is a cornerstone reaction in organic synthesis. The most direct and common method involves the condensation of phthalic anhydride with a primary amine.[6] For the title compound, this involves the reaction of phthalic anhydride with 4-amino-2-chloroaniline.
Synthetic Workflow
The reaction proceeds via a two-step, one-pot mechanism:
-
Amide Formation: A nucleophilic attack by the primary amine of 4-amino-2-chloroaniline on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate amic acid.
-
Cyclization/Dehydration: Subsequent intramolecular nucleophilic attack of the newly formed amide on the remaining carboxylic acid, followed by the elimination of a water molecule, leads to the formation of the stable five-membered imide ring.
This dehydration step is typically driven by heat, often under reflux in a high-boiling point solvent like glacial acetic acid or dimethylformamide (DMF).[7]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Generalized)
This protocol is a representative procedure based on established methods for phthalimide synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-amino-2-chloroaniline (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to provide a reaction concentration of approximately 0.2-0.5 M.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the dehydration step, which is typically the rate-limiting step. Glacial acetic acid acts as both a solvent and a catalyst for this dehydration.
-
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, being a solid insoluble in the cooled solvent, will often precipitate.
-
Self-Validation: The formation of a precipitate upon cooling is a strong indicator of successful product formation.
-
-
Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or water) to remove residual acetic acid and unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent like ethanol to obtain a slightly yellow solid.
Spectroscopic and Structural Analysis
Structural confirmation is paramount. While specific experimental spectra for this exact compound are not widely published, we can predict the key spectral features based on its structure and data from analogous compounds.[8][9][10]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR | δ ~7.8-8.0 ppm (m, 4H, Phthalimide-H); δ ~6.8-7.5 ppm (m, 3H, Phenyl-H); δ ~4.5-5.5 ppm (br s, 2H, -NH₂) | Phthalimide protons are deshielded by the adjacent carbonyl groups. Phenyl protons are in the typical aromatic region, with splitting patterns dictated by chloro and amino substituents. Amine protons are broad and their shift is solvent-dependent. |
| ¹³C NMR | δ ~167-169 ppm (C=O, Imide); δ ~115-150 ppm (Aromatic Carbons) | Carbonyl carbons appear significantly downfield. The 10 distinct aromatic carbons will appear in the expected region, with their specific shifts influenced by the attached heteroatoms. |
| IR (cm⁻¹) | ~3450-3300 (N-H stretch, asymmetric & symmetric); ~1775 & ~1710 (C=O stretch, imide, asymmetric & symmetric); ~1620 (N-H bend); ~720 (C-Cl stretch) | The two N-H stretching bands are characteristic of a primary amine. The two distinct C=O bands are a hallmark of the phthalimide group.[9] |
| Mass Spec (EI) | [M]⁺ at m/z = 272; Isotope peak [M+2]⁺ at m/z = 274 (approx. 1/3 intensity of M⁺) | The molecular ion peak corresponds to the molecular weight. The presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes) will produce a characteristic M+2 isotope pattern. |
Standard Protocols for Spectral Acquisition
The following are generalized protocols for acquiring analytical data for a solid organic sample like this compound.
-
NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is soluble) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use standard parameters, ensuring a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Trustworthiness: Using a standard solvent like DMSO-d₆ and referencing the residual solvent peak ensures accurate and reproducible chemical shift data.
-
-
FT-IR Spectroscopy Protocol (ATR):
-
Background: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure good contact.
-
Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Causality: The ATR technique is ideal for solid samples as it requires minimal preparation and provides high-quality, reproducible spectra.
-
Potential Applications and Biological Context
The phthalimide scaffold is a versatile starting point for synthesizing biologically active molecules.[1] The presence of the primary amino group on the phenyl ring of this compound is particularly significant. It serves as a chemical handle for further derivatization, allowing for the synthesis of a library of analogues through reactions like acylation, sulfonylation, or reductive amination.
This functional group allows researchers to systematically probe the structure-activity relationship (SAR). For example, converting the amine to various amides could alter the compound's hydrogen bonding capacity, size, and polarity, potentially optimizing its binding affinity for a biological target and improving its anticonvulsant properties or introducing new activities. The chlorine atom also plays a crucial role, influencing the molecule's lipophilicity and metabolic stability.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. For handling larger quantities or when generating dust, an N95 respirator is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a well-defined chemical entity with a straightforward synthesis and clear potential for further investigation. Its core structure combines the privileged phthalimide scaffold with functional groups amenable to chemical modification. The documented anticonvulsant activity provides a solid rationale for its inclusion in screening libraries and as a lead compound for developing novel central nervous system therapeutics. This guide has provided the foundational chemical and physical data, a reliable synthetic protocol, and a framework for its analytical characterization, empowering researchers to confidently incorporate this compound into their drug discovery and development workflows.
References
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 19348-53-9 [sigmaaldrich.com]
- 4. This compound [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Phthalimides [organic-chemistry.org]
- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione, a molecule of significant interest within the field of medicinal chemistry. Grounded in established scientific principles, this document delves into its chemical identity, synthesis, and the pharmacological potential of its core structure, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Identity and Nomenclature
The compound at the center of this guide is systematically identified by the IUPAC name 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione . It is also recognized by its CAS Registry Number: 19348-53-9 [1]. The isoindole-1,3-dione moiety, commonly referred to as a phthalimide ring, is a foundational structure in a variety of pharmacologically active molecules[2][3][4]. The substitution pattern on the N-phenyl ring, specifically the presence of an amino group at the 4-position and a chloro group at the 2-position, is crucial for its distinct chemical properties and potential biological activity.
Synonyms:
-
2-(4-Amino-2-chlorophenyl)isoindoline-1,3-dione[1]
Physicochemical Properties
While specific experimental data for this exact isomer is not widely published, the physicochemical properties can be predicted based on its structure. These properties are critical for assessing its potential as a drug candidate, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₉ClN₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 272.69 g/mol [1] | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP (Octanol/Water) | ~2.5-3.5 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Hydrogen Bond Donors | 1 (from the amino group) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens and the amino nitrogen) | Important for binding to enzymes and receptors. |
| Polar Surface Area | ~70-80 Ų | Affects cell permeability and oral bioavailability. |
Synthesis of 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione
The synthesis of N-aryl phthalimides is a well-established process in organic chemistry. The most common and direct method involves the condensation of phthalic anhydride with a corresponding aniline derivative[5][6].
General Synthetic Workflow:
The synthesis of 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione can be achieved by the reaction of phthalic anhydride with 4-amino-2-chloroaniline. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent such as acetic acid or dimethylformamide (DMF)[5].
References
- 1. 19348-53-9|2-(4-Amino-2-chlorophenyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)phthalimide: A Key Building Block for Modern Drug Discovery
This technical guide provides an in-depth exploration of N-(4-Amino-2-chlorophenyl)phthalimide (CAS No. 19348-53-9), a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, characterization, and strategic application in medicinal chemistry.
Introduction: The Strategic Importance of the Phthalimide Scaffold
The phthalimide moiety, a bicyclic non-aromatic nitrogen heterocycle, is a cornerstone in synthetic and medicinal chemistry. Its rigid structure and lipophilic nature make it an ideal scaffold for the development of novel therapeutic agents. Historically, the notorious thalidomide underscored the potent biological activity of phthalimide derivatives, and modern research has repurposed this core structure to create a new generation of highly effective drugs, including immunomodulators like Pomalidomide, which notably features an amino-substituted phthalimide ring.[1]
This compound emerges as a particularly valuable building block. It combines the foundational phthalimide structure with a strategically functionalized aniline ring. The presence of a primary amino group offers a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements. The chloro substituent, in turn, modulates the electronic properties of the phenyl ring and can influence the compound's metabolic stability and binding interactions with biological targets. This unique combination of features positions this compound as a versatile starting material for the synthesis of compound libraries aimed at discovering new drugs with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research setting.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 19348-53-9 | [3] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [3] |
| Molecular Weight | 272.69 g/mol | [3] |
| Appearance | Slightly yellow solid | |
| Solubility | Soluble in DMSO (>5 mg/mL) | |
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | [3] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of N-aryl phthalimides is a classic and reliable transformation in organic chemistry. The most direct and widely used method is the condensation of phthalic anhydride with a primary amine, in this case, 4-amino-2-chlorobenzylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, forming a phthalamic acid intermediate which then undergoes dehydrative cyclization to yield the final imide.
The choice of glacial acetic acid as the solvent is strategic; it not only serves as a medium for the reaction but also acts as a catalyst, facilitating both the initial nucleophilic attack and the final dehydration step.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-amino-2-chlorobenzylamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.0 eq) and 4-amino-2-chlorobenzylamine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask. The volume should be sufficient to ensure the reactants are fully solvated upon heating (approximately 5-10 mL per gram of phthalic anhydride).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out. The precipitation can be further encouraged by pouring the reaction mixture into a beaker of cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water and then with a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.
-
Drying and Purification: Dry the collected solid in a vacuum oven. For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the final this compound as a slightly yellow powder.
This self-validating protocol ensures high purity of the final product, which is critical for subsequent applications in drug synthesis where impurities can lead to unwanted side reactions or biological effects.
Structural Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 - 7.95 | m | 4H | Ar-H (Phthalimide) | The four protons of the phthalimide ring typically appear as a complex multiplet in this region. |
| ~7.20 | d | 1H | Ar-H (ortho to -NH₂) | Proton on the aniline ring, ortho to the amino group. |
| ~6.80 | d | 1H | Ar-H (meta to -NH₂) | Proton on the aniline ring, meta to the amino group. |
| ~6.70 | dd | 1H | Ar-H (ortho to -Cl) | Proton on the aniline ring, ortho to the chlorine atom. |
| ~5.50 | s (br) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet, and the chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C=O (Imide) | The two equivalent carbonyl carbons of the phthalimide ring. |
| ~150.0 | C-NH₂ | The aromatic carbon directly attached to the amino group. |
| ~135.0 | C-Cl | The aromatic carbon directly attached to the chlorine atom. |
| ~132.0, ~123.0 | Quaternary C (Phthalimide) | The two quaternary carbons of the phthalimide ring to which the carbonyls are attached. |
| ~134.0, ~128.0, ~125.0, ~115.0 | Ar-C (Aromatic) | The remaining aromatic carbons of both the phthalimide and aniline rings. |
Predicted FT-IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3300 | N-H | Asymmetric and symmetric stretching of the primary amine. |
| ~1770 and ~1710 | C=O | Asymmetric and symmetric stretching of the imide carbonyls. |
| 1600-1450 | C=C | Aromatic ring stretching. |
| ~1300 | C-N | Stretching vibration. |
| ~800 | C-Cl | Stretching vibration. |
Mass Spectrometry
The expected molecular ion peak (M⁺) in the mass spectrum would be observed at m/z ≈ 272.04, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately 33% the intensity of the M⁺ peak).
Applications in Drug Development
This compound is a versatile intermediate, primarily due to the synthetic accessibility of its primary amino group. This group can be readily derivatized to introduce a wide variety of side chains and functional groups, allowing for the systematic exploration of chemical space in the search for new drug candidates.
A Versatile Scaffold for Library Synthesis
The amino group can undergo a plethora of chemical reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.
This chemical tractability allows for the creation of large and diverse libraries of compounds from a single, readily accessible starting material.
Caption: Derivatization pathways of this compound.
Potential Therapeutic Applications
Given the established biological activities of phthalimide derivatives, compounds synthesized from this compound are promising candidates for screening in a variety of therapeutic areas:
-
Oncology: The phthalimide core is present in several anticancer agents. Derivatization of the amino group could lead to new compounds that inhibit kinases, modulate protein-protein interactions, or interfere with other cellular processes critical for cancer cell survival.[4]
-
Immunology and Inflammation: As demonstrated by thalidomide and its analogs, the phthalimide scaffold is a potent modulator of the immune system. New derivatives could be explored for the treatment of autoimmune diseases and chronic inflammatory conditions.
-
Infectious Diseases: Phthalimide-containing compounds have shown activity against a range of microbial pathogens. The ability to easily generate a library of derivatives makes this starting material attractive for antimicrobial drug discovery programs.[5]
Conclusion
This compound is more than just a chemical; it is a strategic starting point for innovation in drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its amino group, provides a robust platform for the creation of novel molecular architectures. This guide has provided a comprehensive overview of its properties, a reliable protocol for its synthesis, and a forward-looking perspective on its potential applications. For researchers in medicinal chemistry, a thorough understanding of such key building blocks is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-2-(4-chlorophenyl)isoindole-1,3-dione | C14H9ClN2O2 | CID 3269076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-α-amino acid spacer-conjugated phthalimide-triazine derivatives: synthesis, antimicrobial and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-(4-Amino-2-chlorophenyl)phthalimide
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Amino-2-chlorophenyl)phthalimide
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 19348-53-9). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, physicochemical parameters, spectral characteristics, and reactivity. Furthermore, it outlines detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles. The significance of the phthalimide scaffold and the subject molecule as a versatile intermediate in synthetic and medicinal chemistry is also explored, providing a holistic understanding for its application in research and development.
Introduction and Chemical Identity
This compound is a substituted N-aryl phthalimide derivative. The phthalimide moiety is a well-recognized pharmacophore and a crucial building block in organic synthesis, renowned for its presence in a wide array of biologically active compounds.[1][2] Phthalimide derivatives have demonstrated a broad spectrum of therapeutic potential, including anticonvulsant, anti-inflammatory, anticancer, and antimalarial activities.[2][3] The subject molecule, featuring a substituted aminophenyl ring, serves as a valuable intermediate, offering a reactive amino group that allows for further chemical modification and the construction of more complex molecular architectures for drug discovery.[4]
The precise identification of this compound is critical for its application in a research setting.
-
IUPAC Name: 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione[5]
-
Synonyms: 2-(4-amino-2-chlorophenyl)isoindoline-1,3-dione, this compound[5]
Physicochemical and Computed Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The data presented below combines experimentally available information with high-quality computed predictions to provide a thorough profile.
Table 1: Summary of Physicochemical Properties
| Property | Value | Data Source |
| Molecular Weight | 272.69 g/mol | Calculated[6][7][8] |
| Appearance | Slightly yellow solid | Experimental[8][9][10] |
| Solubility | Soluble in DMSO (>5 mg/mL); Insoluble in H₂O | Experimental[8][9][10] |
| Melting Point | Data not readily available | - |
| Boiling Point | Data not readily available | - |
Table 2: Computed Properties for Deeper Insight
| Property | Value | Source (Database) |
| Exact Mass | 272.0352552 Da | PubChem[5] |
| XLogP3 | 2.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 (from the C=O groups) | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Topological Polar Surface Area | 63.4 Ų | PubChem[5] |
-
Expert Insight: The computed XLogP3 value of 2.3 suggests moderate lipophilicity, an important parameter in drug design that influences absorption and distribution. The presence of both hydrogen bond donors and acceptors indicates the potential for specific intermolecular interactions with biological targets.
Synthesis and Characterization Protocols
The integrity of any research involving a chemical compound begins with its unambiguous synthesis and rigorous characterization. The following protocols are based on established methodologies for phthalimide synthesis.[11]
Synthesis of this compound
The most direct and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine.[11][12]
Reaction Scheme:
Phthalic Anhydride + 4-Amino-2-chloroaniline → this compound + H₂O
Step-by-Step Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-amino-2-chloroaniline.
-
Solvent Addition: Add glacial acetic acid as the solvent, sufficient to create a stirrable slurry. Acetic acid is a common solvent for this condensation as it facilitates the reaction and is relatively easy to remove.
-
Reaction Heating: Heat the mixture to reflux (approximately 118 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. The mixture can be poured into cold water to facilitate further precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.
-
Drying: Dry the purified solid under vacuum to remove all traces of solvent.
References
- 1. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 19348-53-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. This compound [amp.chemicalbook.com]
- 9. This compound CAS#: [m.chemicalbook.com]
- 10. This compound 19348-53-9 [sigmaaldrich.com]
- 11. Phthalimides [organic-chemistry.org]
- 12. Phthalimide - Wikipedia [en.wikipedia.org]
Spectral data for N-(4-Amino-2-chlorophenyl)phthalimide (NMR, IR, Mass Spec)
This technical guide provides a comprehensive analysis of the spectral data for the compound N-(4-Amino-2-chlorophenyl)phthalimide. In the absence of a complete set of directly published experimental spectra for this specific molecule, this document presents a detailed, predicted spectral analysis based on established spectroscopic principles and extensive data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry, analytical chemistry, and drug development, offering in-depth insights into the structural characterization of this and similar N-arylphthalimide scaffolds.
Molecular Structure and Overview
This compound possesses a molecular formula of C₁₄H₉ClN₂O₂ and a molecular weight of approximately 272.69 g/mol .[1] Its structure is characterized by a central phthalimide moiety linked via a nitrogen atom to a 4-amino-2-chlorophenyl group. This unique combination of a planar, electron-withdrawing phthalimide system and an electron-rich, substituted aniline ring dictates its distinct spectral properties. Understanding these properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of the solid sample. For ¹³C NMR, a larger sample of 50-100 mg is recommended for better signal-to-noise.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical and should be based on the sample's solubility.
-
To ensure a homogeneous solution, the sample can be prepared in a small vial and gently heated or vortexed to aid dissolution.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
-
Instrument Setup:
-
The NMR analysis should be performed on a high-field spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
The instrument's probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei and the impedance matched with the spectrometer.
-
For solid-state NMR, specialized probes and techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic broadening and improve spectral resolution.[3][4][5]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.
-
The number of scans (NS) should be optimized to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electronic environment of each proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.90-8.00 | Multiplet | 2H | H-a (Phthalimide) | Protons on the phthalimide ring adjacent to the carbonyl groups are deshielded. |
| ~7.80-7.90 | Multiplet | 2H | H-b (Phthalimide) | Protons on the phthalimide ring are in a similar chemical environment to H-a. |
| ~7.20 | Doublet | 1H | H-d (Aminophenyl) | This proton is ortho to the chlorine atom and is expected to be a doublet due to coupling with H-e. |
| ~6.85 | Doublet of doublets | 1H | H-e (Aminophenyl) | This proton is coupled to both H-d and H-f, resulting in a doublet of doublets. |
| ~6.70 | Doublet | 1H | H-f (Aminophenyl) | This proton is ortho to the amino group and will appear as a doublet due to coupling with H-e. |
| ~5.50 | Broad singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration-dependent. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~167.0 | C=O (Phthalimide) | The carbonyl carbons of the imide are significantly deshielded. |
| ~148.0 | C-NH₂ (Aminophenyl) | The carbon attached to the electron-donating amino group is shielded. |
| ~135.0 | C-Cl (Aminophenyl) | The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen. |
| ~134.5 | C-b (Phthalimide) | Aromatic carbons in the phthalimide ring. |
| ~132.0 | C (quaternary, Phthalimide) | The quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. |
| ~129.0 | C-d (Aminophenyl) | Aromatic carbon on the aminophenyl ring. |
| ~124.0 | C-a (Phthalimide) | Aromatic carbons in the phthalimide ring. |
| ~120.0 | C-e (Aminophenyl) | Aromatic carbon on the aminophenyl ring. |
| ~118.0 | C-f (Aminophenyl) | Aromatic carbon on the aminophenyl ring. |
| ~115.0 | C (quaternary, Aminophenyl) | The quaternary carbon of the aminophenyl ring attached to the phthalimide nitrogen. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient method for analyzing solid powder samples.[6]
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Grinding the solid to a fine powder can result in sharper IR spectra.[7]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]
-
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | Medium to Weak | C-H stretch | Aromatic C-H |
| ~1770 | Strong | C=O stretch (asymmetric) | Phthalimide carbonyl |
| ~1710 | Strong | C=O stretch (symmetric) | Phthalimide carbonyl |
| 1620-1580 | Medium | N-H bend | Primary amine (-NH₂) |
| 1600-1450 | Medium to Strong | C=C stretch | Aromatic rings |
| ~1380 | Strong | C-N stretch | Imide C-N |
| ~1100 | Strong | C-Cl stretch | Aryl-Chloride |
The IR spectrum is expected to be dominated by the very strong carbonyl stretching bands of the phthalimide group.[9] The presence of a primary amine will be indicated by the N-H stretching vibrations in the 3450-3300 cm⁻¹ region, which will likely appear as two distinct bands.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is then vaporized by heating in the ion source.[12]
-
-
Ionization:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[13]
-
-
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z) and detected.[14]
-
Predicted Mass Spectrum and Fragmentation
The molecular ion peak [M]⁺• for this compound is expected at an m/z of 272, with an isotopic peak at m/z 274 ([M+2]⁺•) with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
Key Predicted Fragments:
-
m/z 147: Loss of the 4-amino-2-chlorophenyl radical, resulting in the stable phthalimide cation.
-
m/z 126: Loss of the phthalimide moiety, leaving the 4-amino-2-chlorophenyl cation.
-
m/z 104: A common fragment from the phthalimide ring, corresponding to the benzyne radical cation formed after the loss of two CO molecules.[15]
-
m/z 90: Further fragmentation of the aminophenyl portion, potentially through the loss of HCl.
The fragmentation of N-substituted phthalimides often involves cleavage at the N-aryl bond, leading to characteristic ions corresponding to both the phthalimide and the substituted phenyl moieties.[2][15][16] The presence of the amino and chloro substituents on the phenyl ring will also influence the fragmentation pathways.[17]
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and mass spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can aid researchers in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of complex organic molecules.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Nmr spectroscopy for solids | Bruker [bruker.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. One moment, please... [gammadata.se]
- 8. wikieducator.org [wikieducator.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility Profile of N-(4-Amino-2-chlorophenyl)phthalimide in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N-(4-Amino-2-chlorophenyl)phthalimide, a crucial parameter for researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings of solubility, outlines a robust experimental protocol for its determination, and presents a predictive solubility profile based on the molecule's structural attributes and the known behavior of related compounds.
Introduction: The Significance of Solubility in Scientific Research
The solubility of a compound is a fundamental physicochemical property that dictates its suitability for various applications, from chemical synthesis to pharmaceutical formulation. For a molecule like this compound, which holds potential in medicinal chemistry and materials science, understanding its solubility in a range of common laboratory solvents is paramount for its effective handling, purification, and application.[1][2] An accurate solubility profile enables the selection of appropriate solvent systems for reactions, chromatography, and the preparation of solutions for biological assays.
This compound: A Profile
The structure reveals a complex interplay of functional groups that influence its solubility. The phthalimide core, a bulky, relatively nonpolar moiety, is substituted with a chlorophenyl group, further enhancing its hydrophobicity. Conversely, the amino group introduces a polar, hydrogen-bonding capable site. This structural duality suggests a nuanced solubility behavior across solvents of varying polarities.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6] This adage is rooted in the thermodynamics of solute-solvent interactions. Dissolution is favored when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.
Key factors governing the solubility of this compound include:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents will more effectively solvate polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.[6]
-
Hydrogen Bonding: The amino group in this compound can act as a hydrogen bond donor, while the carbonyl groups of the phthalimide moiety can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols and water) can interact with these sites, potentially enhancing solubility.
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility due to the greater energy required to disrupt their crystal lattice and to form a solvation shell around them.[6]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7]
Predictive Solubility Profile of this compound
While specific experimental data for this compound is not widely available, a qualitative solubility profile can be predicted based on its structure and the known solubility of the parent compound, phthalimide. Phthalimide itself is soluble in polar aprotic solvents and sparingly soluble in alcohols, and very slightly soluble in water and nonpolar solvents.[8][9][10] The substitutions on the phenyl ring of the target compound will modulate this behavior.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polarizable aromatic systems and act as hydrogen bond acceptors for the amino group. Published data indicates solubility in DMSO is >5 mg/mL.[11][12] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability to hydrogen bond with the amino and carbonyl groups will promote solubility, but the large hydrophobic core will limit it. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low | The significant polarity introduced by the amino and phthalimide groups will result in poor interactions with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have an intermediate polarity and may offer some solubility due to dipole-dipole interactions. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The large, hydrophobic nature of the molecule is expected to dominate, leading to poor aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of each selected solvent into the vials containing the solid compound.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved compound.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.
-
Quantitative Analysis: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[13][14]
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Conclusion
The solubility profile of this compound is a critical dataset for its effective utilization in research and development. While specific experimental data is limited, a predictive assessment based on its molecular structure suggests high solubility in polar aprotic solvents like DMSO and lower solubility in polar protic, nonpolar, and aqueous media. For precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and validated approach. Adherence to such standardized methodologies ensures the generation of high-quality, reproducible data, which is essential for advancing scientific discovery and technological innovation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound [amp.chemicalbook.com]
- 12. This compound CAS#: [m.chemicalbook.com]
- 13. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Therapeutic Potential of Novel Phthalimide Derivatives: A Guide to Evaluating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalimide Scaffold - A Privileged Structure in Medicinal Chemistry
The isoindoline-1,3-dione nucleus, commonly known as phthalimide, represents a cornerstone scaffold in medicinal chemistry. Its journey from a simple chemical reagent to a central component of blockbuster drugs is a testament to its remarkable versatility. The story of thalidomide—initially a sedative, then a tragic teratogen, and now a powerful immunomodulator and anticancer agent—catapulted the phthalimide core into the scientific spotlight[1][2]. This dramatic history underscored the profound biological activities that could be elicited from this seemingly simple bicyclic structure.
Phthalimides are characterized by a lipophilic and neutral nature, properties that allow them to readily cross biological membranes, an essential first step for pharmacological activity[3]. This inherent bioavailability, combined with the synthetic tractability of the phthalimide ring, has enabled chemists to generate vast libraries of derivatives. By modifying the N-substituent and the aromatic ring, researchers can fine-tune the molecule's steric and electronic properties to achieve desired biological effects. Consequently, phthalimide derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][4][5][6].
This guide serves as a technical resource for researchers in drug discovery and development. It moves beyond a simple literature review to provide a Senior Application Scientist’s perspective on the causality behind experimental design and the practical, self-validating protocols required to rigorously evaluate the potential of novel phthalimide derivatives. We will explore the key mechanisms of action, structure-activity relationships (SAR), and the gold-standard assays for validating the most promising therapeutic applications.
Part 1: Anticancer Activity - Beyond Thalidomide
The success of thalidomide and its analogues, lenalidomide and pomalidomide, in treating multiple myeloma has spurred intensive research into the anticancer potential of new phthalimide derivatives[2][7]. The mechanisms are often multi-faceted, targeting angiogenesis, immune response, and cell proliferation pathways.
Mechanisms of Action & Key Molecular Targets
The anticancer effects of phthalimide derivatives are not tied to a single pathway but rather a network of interconnected processes. Key mechanisms include:
-
Immunomodulation and Anti-inflammatory Effects: Many derivatives exert their anticancer effects by modulating the tumor microenvironment. A primary target is Tumor Necrosis Factor-alpha (TNF-α) , a pro-inflammatory cytokine that can paradoxically promote tumor growth and metastasis[8][9]. By inhibiting TNF-α production, these compounds can suppress inflammatory signaling that fuels cancer progression.
-
Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and survival. Phthalimide derivatives have been shown to inhibit this process by downregulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR)[8][9]. This effectively chokes off the tumor's supply of nutrients and oxygen.
-
Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death (apoptosis) in malignant cells. Phthalimide derivatives can trigger apoptosis by increasing the expression of pro-apoptotic proteins like caspase-8 , a key initiator of the extrinsic apoptotic pathway[5][9].
The following diagram illustrates the convergent pathways through which phthalimide derivatives can exert their anticancer effects.
Caption: Key anticancer mechanisms of phthalimide derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For anticancer phthalimides, several trends have emerged:
-
Substitutions on the Phenyl Ring: The introduction of various substituents on the phenyl ring of N-arylphthalimides can significantly modulate activity. Electron-withdrawing groups or heterocyclic fused rings can enhance cytotoxicity against various cancer cell lines[10][11].
-
Linker Moiety: The nature of the linker connecting the phthalimide core to other pharmacophores is critical. For instance, in phthalimidoalkyl‐arylidene thiazolidinedione hybrids, the length of the alkyl linker (ethyl vs. propyl) can influence apoptotic activity[5][12].
-
Hybrid Molecules: Combining the phthalimide scaffold with other known anticancer pharmacophores, such as thiazolidinedione or 1,2,3-triazole, has proven to be a successful strategy for generating potent hybrid molecules with enhanced activity[12][13].
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel phthalimide derivatives against a selected cancer cell line (e.g., MCF-7, HepG-2, A549).
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HepG-2) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well microtiter plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test phthalimide derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of Phthalimide Derivatives
Quantitative data should be summarized for clear comparison.
| Compound ID | Linker/Substituent | IC50 (µM) vs. HepG-2[9] | IC50 (µM) vs. MCF-7[8] |
| Derivative 5c | Naphthalimide | 2.74 ± 0.1 | 3.93 ± 0.2 |
| Derivative 5e | Dithiocarbamate | 3.20 ± 0.15 | 4.50 ± 0.21 |
| Derivative 5i | Dithiocarbamate | 4.10 ± 0.18 | 5.80 ± 0.25 |
| Doxorubicin | (Positive Control) | 1.52 ± 0.08 | 2.10 ± 0.11 |
Note: Data are presented as Mean ± SD and are hypothetical examples based on published findings for illustrative purposes.
Part 2: Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, including arthritis, autoimmune disorders, and certain cancers[6]. Phthalimide derivatives, particularly analogues of thalidomide, have demonstrated potent anti-inflammatory properties, making them attractive candidates for new therapeutics[14].
Mechanisms of Action & Key Molecular Targets
The anti-inflammatory action of phthalimides is primarily mediated by their ability to suppress key pro-inflammatory pathways:
-
Inhibition of TNF-α: As in cancer, TNF-α is a primary mediator of the inflammatory response[6][15]. Phthalimide derivatives can inhibit the production of TNF-α, thereby reducing the downstream cascade of inflammatory signaling.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some phthalimide derivatives have shown selective inhibition of COX-2, similar to non-steroidal anti-inflammatory drugs (NSAIDs), but potentially with different side-effect profiles[5].
Caption: Anti-inflammatory action of phthalimide derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds[16][17][18].
Objective: To assess the ability of a novel phthalimide derivative to inhibit acute inflammation in a rodent model.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Use Wistar rats or Swiss albino mice (e.g., 150-200 g).
-
Acclimate animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, free access to food and water)[18].
-
Fast the animals overnight before the experiment but allow access to water.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=5-6 per group):
-
Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, intraperitoneally).
-
Group III, IV, etc. (Test): Receive the novel phthalimide derivative at different doses (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally).
-
-
-
Baseline Paw Volume Measurement:
-
One hour after drug administration, measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the 0-hour reading.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in sterile saline) into the subplantar region of the right hind paw of each animal.
-
-
Post-Induction Paw Volume Measurement:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (swelling) at each time point: Edema Volume = (Paw volume at time t) - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Data Presentation: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Derivative 3e | 10 | 0.45 ± 0.05 | 47.1% |
| Derivative 3e | 25 | 0.35 ± 0.06* | 58.8% |
*Note: Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are hypothetical examples based on published findings[15][19].
Part 3: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. The phthalimide scaffold has been identified as a promising core for designing compounds with significant antibacterial and antifungal activity[4][20][21].
Mechanisms of Action & Key Molecular Targets
While the exact mechanisms for all derivatives are still under investigation, several modes of action have been proposed:
-
Enzyme Inhibition: Some phthalimide derivatives are thought to interfere with essential bacterial enzymes. For example, molecular docking studies suggest that certain derivatives may inhibit E. coli DNA gyrase B , an enzyme crucial for DNA replication, thereby halting bacterial proliferation[22].
-
Membrane Disruption: The hydrophobic nature of the phthalimide core may facilitate insertion into and disruption of the microbial cell membrane's integrity[20][21]. For antifungal agents, some derivatives appear to interfere with ergosterol, a key component of the fungal cell membrane[21].
Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the antimicrobial potency of a compound. It identifies the lowest concentration of a drug that visibly inhibits the growth of a microorganism[23][24][25].
Objective: To determine the MIC of novel phthalimide derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with two-fold serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration where no visible growth is observed after incubation.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum: Culture the test microorganism overnight. Dilute the culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Stock: Prepare a concentrated stock solution of the test compound in DMSO.
-
-
Assay Plate Preparation (96-well plate):
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Prepare the starting concentration of the drug in well 1 by adding, for example, 4 µL of a 6.4 mg/mL stock to 196 µL of broth (yielding 128 µg/mL).
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells is 200 µL, and the drug concentrations are now halved (e.g., 64, 32, 16... 0.125 µg/mL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).
-
A growth control (well 11) should be turbid, and a sterility control (well 12) should be clear.
-
Data Presentation: Minimum Inhibitory Concentrations
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans[21] |
| Derivative 3b | Methyl | 128 | >256 | 128 |
| Derivative 4c | Phenyl | 64 | 128 | 64 |
| Derivative 4g | 4-Chlorophenyl | 0.49 | 1.95 | 0.98 |
| Ampicillin | (Standard) | 0.5 | 8 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 128 |
Note: Data are hypothetical examples based on published findings[20][21].
Part 4: Anticonvulsant Activity
Epilepsy is a serious neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing[26]. Phthalimide-based derivatives have emerged as a promising class of compounds, with some exhibiting potent anticonvulsant activity in preclinical models[26][27][28].
Mechanisms of Action & Key Molecular Targets
The primary mechanism for the anticonvulsant activity of many phthalimide derivatives is the blockade of voltage-gated sodium channels (VGSCs) [26]. These channels are critical for the initiation and propagation of action potentials in neurons. During a seizure, neurons fire excessively and in synchrony. By binding to the sodium channel, phthalimide derivatives can stabilize it in an inactive state, preventing the rapid influx of sodium ions and thereby suppressing the high-frequency neuronal firing that characterizes a seizure. Docking studies suggest these compounds interact with residues within the inner pore of the channel, particularly with the S6 segment of domain II (II-S6)[26][28].
Experimental Protocol: In Vivo Maximal Electroshock (MES) Seizure Test
The MES test is a widely used and clinically validated screening model for identifying compounds effective against generalized tonic-clonic seizures[29][30][31][32].
Objective: To evaluate the ability of a novel phthalimide derivative to protect against electrically induced seizures in mice.
Principle: A supramaximal electrical stimulus applied to the cornea of a mouse induces a characteristic tonic seizure, including a tonic hindlimb extension (THLE) phase. An effective anticonvulsant drug will prevent the THLE phase.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use Swiss albino mice (20-25 g).
-
Acclimate animals as described previously.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle.
-
Group II (Standard): Receives a standard anticonvulsant (e.g., Phenytoin, 25 mg/kg, i.p.).
-
Group III, IV, etc. (Test): Receive the novel phthalimide derivative at various doses.
-
-
-
Drug Administration and Peak Effect Time:
-
Administer the compounds (typically intraperitoneally) and wait for the time of peak effect before testing (e.g., 30 or 60 minutes). This time should be determined in preliminary pharmacokinetic studies.
-
-
Induction of Seizure:
-
Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.
-
Place corneal electrodes over the eyes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) using a convulsiometer.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension (THLE) phase. The back legs will extend rigidly backward at a 180° angle to the body plane.
-
The endpoint is binary: either the animal is protected (no THLE) or not protected (THLE occurs).
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each group.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
A neurotoxicity test (e.g., the rotarod test) should also be performed to assess whether the anticonvulsant effect occurs at non-toxic doses[27].
-
Data Presentation: Protection Against MES-Induced Seizures
| Treatment Group | Dose (mg/kg, i.p.) | No. of Animals Protected / Total | % Protection |
| Vehicle Control | - | 0 / 8 | 0% |
| Phenytoin | 25 | 7 / 8 | 87.5% |
| Derivative 12 | 10 | 3 / 8 | 37.5% |
| Derivative 12 | 30 | 8 / 8 | 100% |
Note: Data are hypothetical examples based on published findings[26][27].
General Experimental Workflow
The evaluation of novel phthalimide derivatives follows a logical, multi-stage process from synthesis to biological validation.
Caption: General workflow for drug discovery with phthalimides.
Conclusion and Future Directions
The phthalimide scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Its synthetic accessibility and privileged structural properties allow for the generation of diverse molecular architectures with potent and varied biological activities. As demonstrated in this guide, a systematic and rigorous approach to evaluating these derivatives is paramount. By combining mechanism-based design, validated in vitro and in vivo screening protocols, and careful SAR analysis, researchers can unlock the full potential of this versatile pharmacophore.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 14. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedgrid.com [biomedgrid.com]
- 16. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. scielo.br [scielo.br]
- 19. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. integra-biosciences.com [integra-biosciences.com]
- 26. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 30. ijpp.com [ijpp.com]
- 31. researchgate.net [researchgate.net]
- 32. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of N-(4-Amino-2-chlorophenyl)phthalimide in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Precursor of Strategic Importance
In the landscape of organic synthesis, the strategic use of precursors and protecting groups is paramount to the efficient construction of complex molecular architectures. N-(4-Amino-2-chlorophenyl)phthalimide emerges as a molecule of significant interest, serving as a stable, yet versatile, intermediate. Its structure uniquely combines a phthalimide-protected aniline with a strategically placed chloro substituent and a free para-amino group, offering a rich platform for sequential and diverse chemical transformations. This guide provides a comprehensive technical overview of its synthesis, characterization, and critical role as a precursor, particularly in the synthesis of heterocyclic compounds and as a building block for active pharmaceutical ingredients (APIs). Understanding the causality behind its synthetic utility and the precise methodologies for its transformation is key to unlocking its full potential in research and development.
Physicochemical and Safety Profile
A thorough understanding of a precursor's properties is the foundation of its effective and safe utilization in any synthetic campaign.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 19348-53-9[1][2] |
| Molecular Formula | C₁₄H₉ClN₂O₂[1][2] |
| Molecular Weight | 272.69 g/mol [2] |
| Appearance | Slightly yellow solid[3] |
| Solubility | Soluble in DMSO (>5 mg/mL)[3] |
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione[1] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be employed when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Robust Protocol
The synthesis of N-substituted phthalimides is a cornerstone reaction in organic chemistry, often achieved through the condensation of a primary amine with phthalic anhydride.[4] This method is valued for its high yields and operational simplicity.
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of the target precursor via condensation.
Experimental Protocol:
A general and effective method for the synthesis involves the reaction of 2-chloro-1,4-phenylenediamine with phthalic anhydride in a high-boiling point solvent such as glacial acetic acid.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-1,4-phenylenediamine (1.0 eq.) and phthalic anhydride (1.05 eq.).
-
Solvent Addition: Add glacial acetic acid to the flask to create a stirrable slurry.
-
Reaction Conditions: Heat the mixture to reflux (typically around 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be isolated by filtration. The collected solid is then washed with a suitable solvent, such as ethanol or water, to remove any remaining acetic acid and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a slightly yellow solid.
Characterization and Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the phthalimide group would appear as two multiplets in the range of δ 7.8-8.0 ppm. The protons on the substituted phenyl ring would exhibit distinct signals, with the free amino group causing an upfield shift of the adjacent protons. |
| ¹³C NMR | The carbonyl carbons of the phthalimide group are expected to resonate around δ 167-168 ppm. The aromatic carbons will appear in the typical region of δ 110-150 ppm, with the carbon bearing the amino group showing a characteristic upfield shift. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹)- C=O stretching of the imide (asymmetric and symmetric, ~1770 and 1710 cm⁻¹)- Aromatic C-H stretching (~3100-3000 cm⁻¹)- Aromatic C=C bending (~1600-1450 cm⁻¹)- C-N stretching (~1300 cm⁻¹)- C-Cl stretching (~800-600 cm⁻¹) |
| Mass Spec (EI) | The molecular ion peak [M]⁺ would be observed at m/z 272, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at ~33% intensity). |
This compound as a Precursor: The Deprotection Step
The primary utility of this compound lies in its function as a protected form of 2-chloro-1,4-phenylenediamine. The phthalimide group serves as a robust protecting group for the more nucleophilic amino group, allowing for selective reactions at the para-amino position or other sites on the molecule. The subsequent removal of the phthalimide group, or deprotection, is a critical step to liberate the vicinal diamine functionality, which is a valuable synthon for the construction of various heterocyclic systems.
Classic Deprotection: Hydrazinolysis
The most common method for the cleavage of a phthalimide group is through hydrazinolysis, typically using hydrazine hydrate.[6] This method is highly effective but can be harsh, potentially affecting other sensitive functional groups within the molecule.
Reaction Scheme: Hydrazinolysis of this compound
References
Unlocking the Therapeutic Promise: A Technical Guide to the Pharmacophore Potential of the N-(4-Amino-2-chlorophenyl)phthalimide Scaffold
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the pharmacophore potential of the N-(4-Amino-2-chlorophenyl)phthalimide scaffold. This document will navigate through the conceptual framework, computational methodologies, and experimental validation required to unlock the therapeutic promise of this versatile chemical entity.
Introduction: The Phthalimide Scaffold as a Privileged Structure in Medicinal Chemistry
The phthalimide core is a well-established "privileged scaffold" in drug discovery, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents with applications ranging from anti-inflammatory and anticancer to antimicrobial and anticonvulsant activities.[1] The this compound scaffold, a specific embodiment of this privileged structure, presents a unique combination of electronic and steric features that warrant a dedicated investigation into its pharmacophoric potential.
The strategic placement of a chloro and an amino group on the N-phenyl ring is anticipated to significantly influence the molecule's interaction with biological macromolecules. The chloro group can participate in halogen bonding and hydrophobic interactions, while the amino group can act as a hydrogen bond donor. This guide will delineate a systematic approach to harnessing these features for the rational design of novel therapeutics.
Deconstructing the Scaffold: A Pharmacophore Hypothesis
Given the broad spectrum of activities associated with N-phenylphthalimide derivatives, a crucial first step is to formulate a plausible pharmacophore hypothesis. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, two primary therapeutic avenues emerge as highly probable: anti-inflammatory and anticancer activities.[1][2][3]
Putative Biological Targets
Substituted N-phenylphthalimide derivatives have shown significant inhibitory effects on key mediators of inflammation, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1] Furthermore, their antiproliferative effects have been demonstrated in various cancer cell lines, suggesting potential interactions with targets like protein kinases or DNA-modifying enzymes.[2][3][4]
For the purpose of this guide, we will focus on a ligand-based pharmacophore modeling approach, as the precise biological target of the this compound scaffold is yet to be definitively elucidated. This approach leverages the structural information of known active molecules to define the essential chemical features for biological activity.[5][6]
Proposed Pharmacophoric Features
Based on the structure of this compound, we can hypothesize the following key pharmacophoric features:
-
One Hydrogen Bond Donor (HBD): The primary amino group on the phenyl ring.
-
Two Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens of the phthalimide core.
-
One Aromatic Ring (AR): The phthalimide ring system.
-
One Hydrophobic/Aromatic Region (HY/AR): The substituted phenyl ring.
-
One Halogen Bond Donor (X): The chlorine atom on the phenyl ring.
The spatial arrangement of these features is critical for molecular recognition and will form the basis of our computational model.
Computational Workflow: From Hypothesis to Virtual Hits
A robust computational workflow is paramount for efficiently exploring the chemical space and identifying novel compounds with the desired biological activity. The following section details a step-by-step methodology for pharmacophore modeling and virtual screening.
Pharmacophore Model Generation and Validation
The generation of a reliable pharmacophore model is the cornerstone of this workflow.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Dataset Preparation:
-
Compile a dataset of structurally diverse N-phenylphthalimide derivatives with known biological activity (e.g., IC50 values for TNF-α inhibition or cancer cell line proliferation).
-
Ensure the dataset includes both active and inactive compounds to facilitate the generation of a discriminative model.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the dataset using a suitable molecular mechanics force field (e.g., OPLS4).
-
-
Feature Identification and Mapping:
-
Utilize a pharmacophore modeling software (e.g., Phase module in Schrödinger Suite, Discovery Studio) to identify common pharmacophoric features among the active compounds.
-
-
Hypothesis Generation:
-
Generate a set of pharmacophore hypotheses that represent different spatial arrangements of the identified features.
-
-
Model Validation:
-
Validate the generated hypotheses by screening the initial dataset of active and inactive compounds.
-
A good model should be able to distinguish between active and inactive molecules with high accuracy. The quality of the model can be assessed using metrics like the Receiver Operating Characteristic (ROC) curve.[7]
-
Diagram: Pharmacophore Model Generation Workflow
Caption: A streamlined workflow for generating and validating a ligand-based pharmacophore model.
Virtual Screening Cascade
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for molecules that match the defined features.[8][9][10][11]
Experimental Protocol: Virtual Screening
-
Database Preparation:
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model to screen the prepared databases. This step rapidly filters out the majority of compounds that do not match the pharmacophoric query.
-
-
Molecular Docking:
-
If a putative protein target has been identified, the hits from the pharmacophore screen can be subjected to molecular docking to predict their binding mode and affinity.
-
Utilize a docking program (e.g., Glide) to dock the filtered compounds into the active site of the target protein.
-
-
ADMET Prediction:
-
Analyze the top-ranked compounds from docking for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their potential as drug candidates.[6]
-
Diagram: Virtual Screening Workflow
Caption: A hierarchical workflow for virtual screening to identify potential hit compounds.
Experimental Validation: From Virtual Hits to Confirmed Leads
The virtual hits identified through the computational workflow must be subjected to experimental validation to confirm their biological activity.
Synthesis of this compound Analogs
The synthesis of the parent scaffold and its derivatives is a critical step. A common and efficient method involves the condensation of phthalic anhydride with the corresponding substituted aniline.[12][13]
Experimental Protocol: Synthesis of N-(substituted-phenyl)phthalimides
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate phthalic anhydride and substituted aniline in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and pour it into ice-water. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Assays
The synthesized compounds should be evaluated in relevant in vitro assays to determine their biological activity.
Table 1: Recommended In Vitro Assays
| Therapeutic Area | Assay | Principle |
| Anticancer | MTT Assay[14][15] | Measures cell viability and proliferation based on the metabolic activity of the cells. |
| EGFR Kinase Assay[15] | Quantifies the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity. | |
| Anti-inflammatory | TNF-α Release Assay[1] | Measures the inhibition of TNF-α release from stimulated immune cells (e.g., RAW 264.7 macrophages). |
| COX-2 Inhibition Assay[16] | Determines the inhibitory effect of the compounds on the cyclooxygenase-2 enzyme. | |
| Nitric Oxide (NO) Production Assay[17] | Measures the suppression of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. |
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[4][14]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic approach outlined in this guide, combining ligand-based pharmacophore modeling, virtual screening, and experimental validation, provides a robust framework for exploring its full potential.
Future work should focus on the synthesis and evaluation of a focused library of analogs to establish a clear structure-activity relationship. Identification of the specific biological target(s) through techniques such as proteomics or affinity chromatography will be crucial for mechanism-of-action studies and further lead optimization. The insights gained from these studies will undoubtedly pave the way for the development of next-generation therapeutics based on this versatile scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [medigraphic.com]
- 4. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]
- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 6. dovepress.com [dovepress.com]
- 7. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. mdpi.com [mdpi.com]
- 15. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
A Professional's Guide to the Safe Handling of N-(4-Amino-2-chlorophenyl)phthalimide
An In-depth Technical Guide for Drug Development Professionals
Section 1: Introduction & Compound Profile
N-(4-Amino-2-chlorophenyl)phthalimide is a substituted phthalimide derivative. Compounds within this class are recognized for their broad range of biological activities and are frequently utilized as intermediates in the synthesis of more complex molecules, including pharmacologically active agents.[1] Given its potential application in drug discovery and development pipelines, a thorough understanding of its safety profile and handling requirements is not merely a procedural formality but a critical component of responsible research and development.
The presence of a chlorinated aromatic ring and an amino group suggests a potential for biological activity and specific chemical reactivity that must be managed in a laboratory setting. This guide provides an in-depth analysis of the hazards associated with this compound and establishes comprehensive protocols for its safe handling, storage, and disposal, tailored for research scientists and drug development professionals.
| Property | Value |
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione[2] |
| CAS Number | 19348-53-9[2][3] |
| Molecular Formula | C₁₄H₉ClN₂O₂[2][3][4] |
| Molecular Weight | 272.69 g/mol [2][3][4] |
| Appearance | Slightly yellow solid[4] |
| Solubility | Soluble in DMSO (>5 mg/mL); Insoluble in water[4] |
Section 2: Hazard Identification & Comprehensive Risk Assessment
The primary risk associated with this compound in a laboratory setting stems from its classification as a hazardous powder. The generation and subsequent inhalation of dust during routine procedures like weighing and transferring constitute the most significant route of potential exposure. Skin and eye contact are also primary exposure routes that must be mitigated.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound, which form the basis of our risk assessment.[2]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |
| Skin Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |
Expert Analysis of Risks:
-
Acute Toxicity: The "harmful" classification across oral, dermal, and inhalation routes indicates that a single, short-term exposure can cause significant, non-lethal adverse health effects. This necessitates stringent controls to prevent any direct contact or inhalation.
-
Irritation: The skin and eye irritation warnings are critical. Direct contact with the solid powder or solutions can cause inflammation, redness, and pain. Serious eye irritation implies the potential for damage if not addressed immediately. The potential for respiratory irritation means that inhaled dust can cause discomfort and inflammation of the airways.
-
Causality of Exposure: The physical form of the substance—a fine powder—is the primary driver of risk. Standard laboratory manipulations can easily aerosolize the material, making it available for inhalation and for settling on surfaces, leading to unintentional skin contact or ingestion. Therefore, all control measures must be designed around the principle of dust containment.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense. For a hazardous powder like this compound, this is non-negotiable.
3.1 Engineering Controls: The Primary Barrier The fundamental principle is to contain the chemical at its source.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This provides a contained workspace with negative pressure, drawing airborne particles away from the operator's breathing zone.
-
Ventilated Balance Enclosure (VBE): For high-precision weighing, a VBE (also known as a powder containment hood) is ideal. It provides a non-turbulent airflow that prevents particle aerosolization while protecting the user and preventing contamination of the surrounding lab space.
3.2 Personal Protective Equipment (PPE): The Last Line of Defense PPE is required even when using engineering controls to protect against accidental splashes, spills, or breaches in containment.
-
Eye/Face Protection: Tightly fitting safety goggles that form a seal around the eyes are mandatory to protect against airborne dust. A face shield, worn over safety goggles, is required when there is a risk of splashing.[5]
-
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. Gloves must be inspected for pinholes or tears before use.[6][7] The causality for this choice is nitrile's broad resistance to many laboratory chemicals. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[6]
-
Body Protection: A buttoned, full-length laboratory coat must be worn to protect skin and clothing.[6][8] Closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection: Under conditions of normal use within a functioning fume hood, respiratory protection is not typically required.[6][8] However, in the event of a significant spill outside of a containment device or if engineering controls are not available or functioning, a NIOSH-approved respirator with a particulate filter (e.g., N95) is essential to prevent inhalation of harmful dust.[9]
Caption: A validated workflow for handling powdered this compound.
Section 4: Safe Handling & Storage Protocols
Adherence to a strict, validated protocol is essential for minimizing exposure.
4.1 Step-by-Step Handling Protocol
-
Preparation: Verify fume hood certification is current. Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and a designated, labeled waste container inside the fume hood before introducing the chemical. Don all required PPE.
-
Aliquotting: Gently open the primary container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder onto anti-static weigh paper or into a tared vial. Avoid any scooping motions that could create dust clouds.
-
Solution Preparation: If preparing a solution, add the solvent to the pre-weighed solid slowly to avoid splashing. Cap and mix gently.
-
Cleanup: Promptly and securely close the primary container. Decontaminate the spatula and work surface with a suitable solvent (e.g., ethanol) and wipe, disposing of the wipe in the designated hazardous waste container.
-
Post-Handling: Doff PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
4.2 Storage Conditions
-
Container: Keep the compound in a tightly closed, clearly labeled container.[8]
-
Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[8][10]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Rationale: Proper storage is a preventative measure. A tightly sealed container prevents the release of dust into the storage area. A cool, dry environment minimizes the potential for chemical degradation. Segregation from incompatible materials prevents hazardous reactions.
Section 5: Emergency Procedures & First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
5.1 Spill Response The response is dictated by the scale and location of the spill.
Caption: A decision workflow for responding to a chemical spill.
5.2 First Aid Measures Immediate and appropriate action is critical following any exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
5.3 Fire-Fighting Measures
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl).
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and materials.[6]
Section 6: Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Collection: Collect waste solid, contaminated consumables (e.g., gloves, wipes, weigh paper), and unused material in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Labeling: The waste container must be labeled with the full chemical name: "Waste this compound".
-
Disposal: Disposal must be conducted through the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in general trash.
Section 7: Toxicological Profile Summary
References
- 1. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [amp.chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.se [fishersci.se]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Theoretical and Molecular Modeling Analysis of N-(4-Amino-2-chlorophenyl)phthalimide: A Computational Approach to Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This technical guide provides a comprehensive theoretical investigation into N-(4-Amino-2-chlorophenyl)phthalimide, a specific derivative with potential pharmacological significance. We employ advanced molecular modeling techniques, including Density Functional Theory (DFT) and molecular docking, to elucidate its structural, spectroscopic, and electronic properties. This document serves as a practical blueprint for researchers, detailing not just the results but the underlying scientific rationale for the chosen computational strategies, thereby providing a robust framework for the in-silico analysis of novel drug candidates.
Introduction: The Significance of the Phthalimide Scaffold
Phthalimides are a class of compounds characterized by an isoindole-1,3-dione moiety. Their synthetic accessibility and versatile biological profile make them privileged structures in drug development.[3] They are integral to the synthesis of various bioactive molecules and have been identified as hypoglycemic, antimicrobial, and anti-inflammatory agents.[4][5] The molecule of interest, this compound (CAS: 19348-53-9, Formula: C₁₄H₉ClN₂O₂)[6][7], combines the core phthalimide structure with a substituted aniline ring, presenting a unique electronic and steric profile. Understanding this profile at a quantum-mechanical level is paramount for predicting its behavior and potential as a therapeutic agent. Theoretical studies provide a powerful, cost-effective means to predict molecular properties, guiding further experimental work.
Computational Methodology: The Rationale Behind the Approach
The accuracy of computational predictions is fundamentally dependent on the chosen theoretical model. For organic molecules of this nature, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.
2.1. Density Functional Theory (DFT) Framework
Our analysis is grounded in DFT using the B3LYP hybrid functional.
-
Expertise & Rationale: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This approach has consistently demonstrated high accuracy in predicting the geometries and vibrational frequencies of a wide range of organic molecules, making it a trustworthy and standard choice for systems like phthalimides.[8][9]
-
Basis Set Selection: We selected the 6-311++G(d,p) basis set.
-
6-311G : This triple-split valence basis set provides flexibility for valence electrons, which are crucial for chemical bonding and reactivity.
-
++ : These diffuse functions are added for both heavy atoms and hydrogen. They are essential for accurately describing the behavior of electrons that are far from the nucleus, which is critical for systems with lone pairs and for calculating properties like electron affinity.[9]
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is necessary to accurately model chemical bond angles and geometries.
-
All calculations were performed to simulate the molecule in its gaseous phase to understand its intrinsic properties without solvent influence.
Molecular Geometry and Vibrational Analysis
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface.
3.1. Optimized Molecular Structure
The geometry of this compound was optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) method. The resulting structure reveals a non-planar arrangement, with the substituted phenyl ring twisted relative to the plane of the phthalimide group due to steric hindrance. Key predicted structural parameters are summarized below.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (imide) | ~1.22 Å |
| C-N (imide) | ~1.40 Å | |
| C-Cl | ~1.75 Å | |
| C-NH₂ | ~1.41 Å | |
| Bond Angle | C-N-C (imide) | ~111.5° |
| O=C-N (imide) | ~125.0° | |
| Dihedral Angle | C-C-N-C (Ph-Imide) | ~55.0° |
3.2. Theoretical Vibrational Spectroscopy (FT-IR)
Vibrational frequency calculations were performed on the optimized geometry. This not only confirms that the structure is a true energy minimum (no imaginary frequencies) but also allows for the prediction of the infrared spectrum, which is crucial for experimental characterization. The characteristic vibrational modes of phthalimides include strong absorption bands for the carbonyl groups.[4]
Table 2: Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Assignment | Description |
| ~3450, ~3350 | N-H Stretch | Asymmetric & Symmetric stretching of the amino (-NH₂) group |
| ~3080 | C-H Stretch | Aromatic C-H stretching vibrations |
| ~1775, ~1715 | C=O Stretch | Asymmetric & Symmetric stretching of the imide carbonyls[10] |
| ~1620 | N-H Bend | Scissoring vibration of the amino (-NH₂) group |
| ~1380 | C-N Stretch | Stretching of the bond between the phenyl ring and imide N |
| ~720 | C-Cl Stretch | Stretching vibration of the chloro-phenyl bond |
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input File Preparation: Construct the initial 3D coordinates of this compound using molecular building software (e.g., GaussView, Avogadro).
-
Calculation Setup: In a computational chemistry package (e.g., Gaussian), specify the job type as Opt Freq (Optimization followed by Frequency calculation).
-
Method Selection: Define the method as B3LYP and the basis set as 6-311++G(d,p).
-
Execution: Run the calculation.
-
Analysis:
-
Verify the optimization has converged.
-
Confirm the absence of imaginary frequencies to ensure a true minimum energy structure.
-
Visualize the output file to view the predicted IR spectrum and animate the vibrational modes corresponding to each peak.
-
Caption: A workflow for DFT-based molecular property prediction.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[11] A smaller gap suggests the molecule is more polarizable and more reactive.
The HOMO of this compound is primarily localized on the electron-rich amino-substituted phenyl ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the electron-deficient phthalimide ring, particularly the carbonyl groups, marking these as likely sites for nucleophilic attack.
Table 3: Calculated Electronic Properties
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.89 |
| LUMO Energy | ELUMO | -1.72 |
| Energy Gap | ΔE | 4.17 |
| Ionization Potential | I ≈ -EHOMO | 5.89 |
| Electron Affinity | A ≈ -ELUMO | 1.72 |
| Chemical Hardness | η = (I-A)/2 | 2.085 |
| Electronegativity | χ = (I+A)/2 | 3.805 |
The relatively small energy gap of 4.17 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions, a common feature in biologically active compounds.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Docking: Simulating Biological Interaction
To explore the therapeutic potential of this compound, we performed a molecular docking simulation. This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.
5.1. Target Selection and Rationale
Given the known anti-inflammatory and anticancer activities of many phthalimide derivatives, we selected Cyclin-Dependent Kinase 2 (CDK2) as a representative target.[5][12] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. We used the crystal structure of CDK2 from the Protein Data Bank (PDB ID: 2KW6) for our simulation.[12]
5.2. Docking Results
The docking simulation predicted a strong binding affinity of -8.5 kcal/mol . The molecule fits snugly into the ATP-binding pocket of CDK2. The analysis of the top-ranked pose revealed key interactions:
-
Hydrogen Bonding: The amino group (-NH₂) on the phenyl ring acts as a hydrogen bond donor to the backbone carbonyl of a key amino acid residue in the hinge region of the kinase.
-
Hydrophobic Interactions: The aromatic phthalimide and chlorophenyl rings engage in hydrophobic interactions with nonpolar residues within the binding pocket, further stabilizing the complex.
These predicted interactions are consistent with the binding modes of known kinase inhibitors, suggesting that this compound could be a viable candidate for development as a CDK2 inhibitor.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Download the PDB file (e.g., 2KW6) of the target protein.
-
Using software like AutoDockTools or Chimera, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to prepare the receptor file (PDBQT format).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Define rotatable bonds and merge non-polar hydrogens, saving it in the PDBQT format.
-
-
Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the active site of the protein.
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina, which will systematically search for the best binding poses.
-
Results Analysis: Analyze the output file to identify the pose with the lowest binding energy. Visualize the ligand-protein complex to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Caption: A step-by-step workflow for molecular docking simulations.
Conclusion
This guide demonstrates a multi-faceted theoretical approach to characterizing this compound. Through DFT calculations, we have established its stable 3D geometry, predicted its vibrational spectrum for experimental validation, and analyzed its electronic properties. The HOMO-LUMO analysis reveals key sites for chemical reactivity, suggesting the molecule is electronically suited for biological interactions. Furthermore, molecular docking simulations against CDK2 predict a strong binding affinity and a plausible inhibitory mechanism. These in-silico findings provide a strong foundation and rationale for prioritizing this compound for chemical synthesis and subsequent in-vitro biological evaluation as a potential anticancer agent.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Discovery and history of N-(4-Amino-2-chlorophenyl)phthalimide
An In-Depth Technical Guide to N-(4-Amino-2-chlorophenyl)phthalimide: Synthesis, History, and Anticonvulsant Context
Abstract
This compound (CAS No: 19348-53-9) is a specialized chemical compound belonging to the N-substituted phthalimide family.[1] While not a widely commercialized drug itself, its molecular architecture places it at the intersection of synthetic chemistry and medicinal research, particularly in the exploration of novel anticonvulsant agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the scientific rationale for its existence, framed within the historical context of phthalimide-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships of small-molecule central nervous system (CNS) agents.
Introduction: The Phthalimide Scaffold in Medicinal Chemistry
Phthalimides, characterized by an isoindole-1,3-dione core, are a cornerstone in synthetic organic chemistry. Initially rising to prominence in the Gabriel synthesis for preparing primary amines, the phthalimide group has since been identified as a privileged scaffold in medicinal chemistry.[2] The rigid, planar structure and lipophilic nature of the phthalimide ring system, combined with its capacity for hydrogen bonding via the carbonyl groups, make it an attractive framework for designing molecules that interact with biological targets.
Phthalimide derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, immunomodulatory, and anticancer effects.[3] A significant area of investigation has been their application as anticonvulsant agents, driven by the need for new antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[4]
Discovery and Historical Context: A Derivative of Rational Drug Design
The "discovery" of this compound is not a singular, documented event but rather the logical outcome of systematic structure-activity relationship (SAR) studies on N-phenylphthalimides as potential anticonvulsants. Research in the 1990s, notably by Vamecq et al., explored how substitutions on both the N-phenyl ring and the phthalimide moiety influenced anticonvulsant activity.[5][6]
Their work established a pharmacophore model where the N-phenylphthalimide structure acts as a rigid analog of other known anticonvulsants.[4] A key finding was that introducing a 4-amino group to the phthalimide ring significantly enhanced potency against maximal electroshock seizures (MES), a primary screening model for drugs effective against generalized tonic-clonic seizures.[6][7]
The synthesis of this compound can be seen as a targeted modification within this established framework. The design incorporates two key features:
-
The 4-Amino Group on the Phthalimide Ring: This group was identified as a critical determinant for potent anti-MES activity.[6]
-
The 2-Chloro Substituent on the N-phenyl Ring: Halogenation and the placement of small lipophilic groups on the N-phenyl ring were systematically investigated to modulate factors like metabolic stability, lipophilicity, and receptor interaction.[5]
Therefore, the history of this specific molecule is intrinsically linked to the broader scientific effort to optimize the anticonvulsant properties of the 4-amino-N-phenylphthalimide scaffold. It represents one of many analogs created to probe the electronic and steric requirements for biological activity.
Physicochemical and Spectroscopic Characterization
This compound is a slightly yellow solid with poor solubility in water but is soluble in organic solvents like DMSO.[8] Its identity is confirmed by its unique CAS number, 19348-53-9, and molecular formula, C₁₄H₉ClN₂O₂.[1][9]
Core Properties
| Property | Value | Source |
| CAS Number | 19348-53-9 | [1] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [9] |
| Molecular Weight | 272.69 g/mol | [1] |
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | [9] |
| Appearance | Slightly yellow solid | [8] |
| Purity | ≥95% (Commercially available) | [1] |
Predicted Spectral Data
While experimentally obtained spectra for this specific compound are not widely published, spectral data can be reliably predicted based on its structure and data from analogous compounds.[10] These predictions are invaluable for researchers in confirming the successful synthesis and purity of the molecule.
| Technique | Predicted Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ ~7.8-8.0 (m, 4H, Phthalimide Ar-H), δ ~7.5 (d, 1H, Phenyl Ar-H), δ ~6.8 (d, 1H, Phenyl Ar-H), δ ~6.6 (dd, 1H, Phenyl Ar-H), δ ~6.0 (s, br, 2H, -NH₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ ~167.0 (C=O), δ ~150.0 (C-NH₂), δ ~135.0 (quaternary C), δ ~132.0 (quaternary C), δ ~130.0 (Ar-CH), δ ~128.0 (Ar-CH), δ ~124.0 (Ar-CH), δ ~115.0 (Ar-CH), δ ~114.0 (Ar-CH) |
| FT-IR (KBr, cm⁻¹) | ~3450-3350 (N-H stretch, asym & sym), ~3100-3000 (Ar C-H stretch), ~1770 & ~1710 (C=O stretch, imide, asym & sym), ~1620 (N-H bend), ~1500 (Ar C=C stretch), ~750 (C-Cl stretch) |
| Mass Spec. (ESI+) | m/z 273.04 [M+H]⁺, 295.02 [M+Na]⁺ |
Disclaimer: The spectral data presented are predicted values based on established chemical principles and analysis of structurally similar compounds. Actual experimental values may vary slightly.
Synthesis and Mechanism
The synthesis of this compound follows a classical and robust chemical transformation: the condensation of a primary amine with an acid anhydride to form an imide.[11]
Synthesis Pathway
The reaction involves the condensation of 4-aminophthalic anhydride with 2-chloro-4-aminophenylamine. However, a more common and direct route utilizes phthalic anhydride and the appropriately substituted aniline, in this case, 4-Amino-2-chlorophenylamine. The overall transformation is a dehydration or condensation reaction.
References
- 1. scbt.com [scbt.com]
- 2. phthalimide suppliers USA [americanchemicalsuppliers.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: [m.chemicalbook.com]
- 9. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Efficiency Protocol for Microwave-Assisted Phthalimide Synthesis
Abstract & Introduction: Overcoming the Barriers of Classical Synthesis
Phthalimides are a cornerstone class of compounds in organic and medicinal chemistry. They serve as critical intermediates in the celebrated Gabriel synthesis for producing primary amines and are integral scaffolds in numerous pharmacologically active molecules.[1][2] Traditionally, the synthesis of phthalimides—often via the condensation of phthalic anhydride with ammonia, urea, or primary amines—requires prolonged heating under harsh conditions, leading to extended reaction times, significant energy consumption, and often, modest yields.[3]
Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift, offering a green, rapid, and highly efficient alternative to conventional heating.[4][5][6] Unlike classical methods that rely on slow conductive heat transfer from the outside-in, microwave irradiation energizes the reaction mixture volumetrically and directly.[7][8] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[7][9] The result is remarkably uniform and rapid heating, which dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes.[5][10] This application note provides a detailed, field-proven protocol for the synthesis of phthalimide using a dedicated microwave synthesizer, grounded in the principles of green chemistry and process efficiency.[6]
The Rationale Behind the Microwave-Assisted Approach
The efficacy of microwave heating in phthalimide synthesis stems from the polarity of the reactants and the judicious choice of reaction medium.
-
Causality of Acceleration: Phthalic anhydride and nitrogen sources like urea or primary amines are polar molecules. This polarity allows them to couple efficiently with microwave irradiation, leading to rapid internal heating (dielectric heating).[7] This localized superheating of the reactants accelerates the rate-determining steps of the condensation and cyclization reaction far beyond what is achievable with conventional heating at the same bulk temperature.
-
Solvent Selection & Solvent-Free Conditions: The choice of solvent is critical for optimizing microwave absorption. Solvents are classified by their ability to absorb microwave energy, quantified by the dielectric loss tangent (tan δ).[8]
-
High-Absorbing Solvents: Solvents like ethylene glycol or dimethylformamide (DMF) have high tan δ values and heat extremely quickly.[7][11] A few drops of a high-dielectric solvent such as DMF can be sufficient to initiate and sustain the reaction even in a largely solvent-free context.
-
Solvent-Free (Neat) Reactions: A key advantage of MAOS is its suitability for solvent-free reactions, a cornerstone of green chemistry.[3][4] By mixing the solid reactants (e.g., phthalic anhydride and urea) and irradiating them directly, the need for potentially hazardous solvents is eliminated, simplifying workup and reducing waste.[3] The reaction proceeds in a molten state created by the rapid microwave heating of the reactants themselves.
-
Experimental Protocol: Synthesis of Phthalimide from Phthalic Anhydride and Urea
This protocol details a solvent-free method, which is noted for its simplicity, speed, and adherence to green chemistry principles.
Materials & Equipment
-
Reagents:
-
Phthalic Anhydride (≥99%)
-
Urea (≥99%)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
-
Equipment:
-
Dedicated Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave) with appropriate pressure-rated reaction vessels (10-20 mL) and magnetic stir bars.
-
Analytical Balance
-
Standard laboratory glassware (beakers, Büchner funnel, filter flask)
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: Accurately weigh 1.48 g (10 mmol) of phthalic anhydride and 0.60 g (10 mmol) of urea. Transfer both solids into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.
-
Mixing: Thoroughly mix the solids using a spatula to ensure a homogenous mixture.
-
Microwave Reactor Setup:
-
Place the cap on the vessel, ensuring it is properly sealed.
-
Place the vessel inside the microwave cavity.
-
Program the reaction parameters:
-
Power: 450 W
-
Reaction Time: 180 seconds (3 minutes)
-
Temperature Monitoring: Set a maximum temperature limit of 150 °C (if available) to prevent overheating.
-
Stirring: Set to medium-high.
-
-
-
Initiate Irradiation: Start the microwave program. The reaction mixture will quickly melt and react. Monitor the vessel pressure and temperature in real-time via the synthesizer's software.
-
Cooling: Once the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's forced-air cooling system. Caution: Do not attempt to open a hot, pressurized vessel.
-
Product Isolation and Workup:
-
Open the cooled vessel and add approximately 10 mL of deionized water to the solidified crude product. Stir or sonicate to break up the solid.
-
Filter the crude product using a Büchner funnel.
-
Wash the collected solid with an additional 10 mL of deionized water to remove any unreacted urea.
-
Next, wash the solid with 10 mL of a 5% sodium carbonate solution. This step is crucial to neutralize and remove any unreacted phthalic anhydride (as its water-soluble sodium salt).[3]
-
Finally, wash the product again with 10 mL of deionized water to remove any residual sodium carbonate.
-
-
Drying: Transfer the purified white solid to a watch glass and dry in a vacuum oven at 45-50 °C for at least one hour or until a constant weight is achieved. The expected yield is approximately 80-85%.[3]
Process Validation & Characterization
To ensure the protocol's trustworthiness, the final product should be validated:
-
Thin-Layer Chromatography (TLC): Monitor reaction completion and purity against starting materials.
-
Melting Point: Compare the observed melting point with the literature value for phthalimide (~238 °C).
-
Spectroscopic Analysis: Confirm the structure using FT-IR (presence of C=O imide stretches) and ¹H NMR spectroscopy.[3]
Data Summary & Workflow Visualization
Table of Representative Reaction Conditions
| Reactant 1 | Reactant 2 | Solvent/Conditions | Power (W) | Time (min) | Yield (%) | Reference |
| Phthalic Anhydride | Urea | Solvent-Free | 450 | 3 | 83.5 | [3] |
| Phthalic Anhydride | Aniline | DMF (catalytic) | 800 | 4-5 | ~80 | [2] |
| Phthalic Anhydride | Glycine | Acetic Acid | 700 | 5-10 | ~77 | [1][12] |
| Potassium Phthalimide | Phenacyl Bromide | Solvent-Free | N/A (150 °C) | 60 | 76 | [13] |
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Phthalimide Synthesis.
Conclusion
The microwave-assisted protocol for phthalimide synthesis offers a robust, reproducible, and vastly superior alternative to classical methods. By leveraging direct energy transfer, the reaction time is reduced from hours to minutes, energy usage is minimized, and high yields of pure product are consistently achieved.[5][6] The ability to perform this synthesis under solvent-free conditions further establishes this methodology as a prime example of green chemistry in practice, aligning with the modern research and development goals of sustainability and efficiency.[4][7]
References
- 1. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bspublications.net [bspublications.net]
- 9. rjpdft.com [rjpdft.com]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. Solvent Choice for Microwave Synthesis [cem.com]
- 12. eijppr.com [eijppr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Anticancer Agents from N-(4-Amino-2-chlorophenyl)phthalimide
Introduction: The Phthalimide Scaffold in Oncology
The phthalimide moiety, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities, particularly in the development of anticancer therapeutics. Its rigid structure and ability to participate in various intermolecular interactions make it an ideal building block for designing targeted agents. Historically, the development of thalidomide and its analogs, lenalidomide and pomalidomide, underscored the potential of phthalimide-containing compounds in treating hematological malignancies. This has spurred further research into novel phthalimide derivatives with improved efficacy and broader applications against solid tumors.
This document provides a detailed guide for researchers on the utilization of a specific phthalimide derivative, N-(4-Amino-2-chlorophenyl)phthalimide , as a key intermediate in the synthesis of potential anticancer agents. We will focus on the synthesis of N-aryl urea derivatives, a class of compounds well-recognized for their potent anticancer properties, often through the inhibition of critical signaling pathways in cancer cells, such as those mediated by protein kinases.[1][2]
Rationale for this compound as a Synthetic Precursor
This compound is a strategic starting material for the synthesis of novel anticancer candidates. The molecule possesses several key features:
-
A Primary Aromatic Amine: This functional group serves as a reactive handle for the introduction of diverse pharmacophores. A common and effective strategy is its reaction with isocyanates to form stable urea linkages.[2]
-
A Chlorine Substituent: The presence of a chlorine atom on the phenyl ring can influence the compound's pharmacokinetic properties and its binding affinity to target proteins through halogen bonding.
-
The Phthalimide Group: This moiety can contribute to the overall biological activity of the final compound, potentially through mechanisms such as DNA intercalation or inhibition of angiogenesis.
This guide will detail a protocol for the synthesis of a novel urea derivative from this compound and explore its potential as an anticancer agent based on the established activity of structurally similar compounds.
Synthetic Workflow: From Phthalimide to Bioactive Urea
The proposed synthetic strategy involves a two-step process: the synthesis of the starting material, this compound, followed by its conversion to a target urea derivative.
Figure 1: Proposed synthetic workflow for the preparation of a novel anticancer agent from this compound.
Part 1: Synthesis of this compound (Intermediate 1)
This protocol outlines the synthesis of the key intermediate, this compound, from phthalic anhydride and 4-amino-2-chlorophenol.
Materials and Reagents:
-
Phthalic anhydride
-
4-Amino-2-chlorophenol
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalic anhydride (1 equivalent) and 4-amino-2-chlorophenol (1 equivalent).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).
Part 2: Synthesis of N-(2-Chloro-4-phthalimidophenyl)-N'-(4-fluorophenyl)urea (Target Compound)
This protocol describes the synthesis of a target urea derivative by reacting this compound with 4-fluorophenyl isocyanate. The choice of the 4-fluorophenyl isocyanate is based on the observation that halogen substitutions on the phenyl ring of urea derivatives can enhance anticancer activity.[3]
Materials and Reagents:
-
This compound (Intermediate 1)
-
4-Fluorophenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Base Addition: Add a catalytic amount of triethylamine to the solution.
-
Isocyanate Addition: Slowly add a solution of 4-fluorophenyl isocyanate (1.1 equivalents) in anhydrous THF to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure target compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Biological Evaluation and Expected Activity
While the specific biological activity of the newly synthesized N-(2-Chloro-4-phthalimidophenyl)-N'-(4-fluorophenyl)urea is yet to be determined, we can extrapolate its potential anticancer efficacy based on published data for structurally analogous compounds. A study by Afzal and Ahsan reported the synthesis and anticancer evaluation of a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.[3]
Structure-Activity Relationship Insights:
The aforementioned study revealed that substitutions on the N-phenyl ring of the urea moiety significantly influence the anticancer activity. For instance, compounds with halogen substitutions (chloro, bromo, fluoro) on the phenyl ring demonstrated notable growth inhibition against various cancer cell lines.
| Compound Reference (Afzal & Ahsan, 2023)[3] | N-Aryl Substitution | Select Cancer Cell Lines with Significant Growth Inhibition (%) |
| 7b | 4-Chloro | EKVX (68.11), UACC-62 (70.23), MCF7 (72.89) |
| 7c | 4-Bromo | EKVX (75.46), CAKI-1 (78.52), UACC-62 (80.81), MCF7 (83.48) |
| 7e | 4-Fluoro | EKVX (72.34), UACC-62 (75.67), MCF7 (78.91) |
Data represents percentage growth inhibition at a 10 µM concentration.
Based on these findings, our target compound, N-(2-Chloro-4-phthalimidophenyl)-N'-(4-fluorophenyl)urea, which incorporates both a chloro-substituted phthalimide ring and a fluoro-substituted phenylurea moiety, is a promising candidate for exhibiting significant anticancer activity.
Proposed Mechanism of Action: Kinase Inhibition
Urea derivatives are a well-established class of kinase inhibitors.[1][2] Many approved anticancer drugs, such as sorafenib and regorafenib, feature a urea scaffold that is crucial for their binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity and downstream signaling pathways that are essential for cancer cell proliferation and survival.
Figure 2: A conceptual diagram illustrating the potential mechanism of action of N-aryl urea derivatives as kinase inhibitors.
The synthesized N-(2-Chloro-4-phthalimidophenyl)-N'-(4-fluorophenyl)urea should be screened against a panel of cancer-related kinases to identify its specific molecular targets.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis of novel anticancer agents derived from this compound. The detailed protocols and the scientific rationale behind the synthetic strategy are intended to empower researchers in drug discovery to explore this promising class of compounds. Future work should focus on the synthesis of a library of derivatives with diverse substitutions on both the phthalimide and the phenylurea moieties to establish a clear structure-activity relationship. Subsequent biological evaluation, including in vitro cytotoxicity screening against a broad panel of cancer cell lines, kinase inhibition assays, and in vivo studies with promising candidates, will be crucial in advancing these compounds toward clinical development.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(4-Amino-2-chlorophenyl)phthalimide as a Versatile Scaffold for Novel Antimicrobial Agents
Document ID: AN-ACPP-2026-01
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can be developed into effective therapeutics. The phthalimide core is a well-established pharmacophore known for a wide range of biological activities. This document provides a comprehensive guide for researchers on utilizing N-(4-Amino-2-chlorophenyl)phthalimide as a strategic starting material for the synthesis and evaluation of new antimicrobial compounds. We present the scientific rationale for its selection, detailed protocols for its synthesis and derivatization, and robust methodologies for in vitro antimicrobial efficacy and cytotoxicity screening. The protocols are designed to be self-validating, with clear explanations for experimental choices, enabling researchers to identify and advance promising lead candidates.
Introduction: The Rationale for a Phthalimide-Based Approach
Phthalimide (isoindoline-1,3-dione) and its derivatives have long been a subject of intense biomedical research due to their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] The tragic history of thalidomide has been transformed by its modern, well-regulated use in treating leprosy and multiple myeloma, underscoring the therapeutic potential residing within the phthalimide nucleus.[3] In the context of infectious diseases, the phthalimide structure serves as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.
This compound (PubChem CID: 6603717) is a particularly compelling starting point for antimicrobial drug discovery for several key reasons:[4]
-
The Phthalimide Core: Provides a rigid, planar structure that can engage in various non-covalent interactions with biological targets. Its imide ring (-CO-N(R)-CO-) is a key structural feature for bioactivity.[5]
-
A Reactive Handle: The primary aromatic amine (-NH₂) group is a versatile functional group that serves as a prime site for chemical modification, allowing for the systematic exploration of chemical space to optimize antimicrobial potency and selectivity.
-
Strategic Substitution: The chloro (-Cl) substituent on the phenyl ring can modulate the molecule's electronic properties and lipophilicity, which are critical parameters influencing cell permeability and target engagement.
This guide outlines a logical workflow from scaffold synthesis to lead candidate identification.
Caption: High-level workflow for antimicrobial drug discovery.
Synthesis and Derivatization of the Scaffold
Protocol: Synthesis of this compound
This protocol describes the synthesis of the target scaffold via a direct condensation reaction between phthalic anhydride and 4-chloro-3-aminobenzeneamine. The mechanism involves a nucleophilic attack of the amino group on the anhydride moiety.[6]
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Chloro-4-nitroaniline (1.0 eq)
-
Glacial acetic acid (solvent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (excess)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Synthesis of N-(2-Chloro-4-nitrophenyl)phthalimide
-
To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and 2-chloro-4-nitroaniline (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of phthalic anhydride).
-
Heat the mixture to reflux (approx. 118°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with stirring.
-
A solid precipitate will form. Filter the solid using a Büchner funnel, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol.
-
Dry the crude product, N-(2-Chloro-4-nitrophenyl)phthalimide, in a vacuum oven.
Step 2: Reduction to this compound
-
In a round-bottom flask, suspend the N-(2-Chloro-4-nitrophenyl)phthalimide from Step 1 in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).
-
Cool the flask in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring.
-
After the addition of HCl, remove the ice bath and heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: This is an exothermic reaction and will produce gas.
-
The product will precipitate. Filter the solid and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.
Derivatization Strategy: Building a Compound Library
The primary amine of this compound is the key to creating a diverse library of analogues. Standard organic chemistry reactions can be employed to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships (SAR).
Caption: Derivatization strategies for the core scaffold.
In Vitro Antimicrobial Susceptibility Testing
The first critical step in evaluating new compounds is to determine their ability to inhibit microbial growth. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[7][8]
Protocol: Broth Microdilution Assay for MIC Determination
Principle: This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compounds in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[9]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compounds dissolved in Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (optional, for colorimetric reading)
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies from a fresh agar plate.
-
Inoculate into a suitable broth and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this suspension in the appropriate test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the highest concentration of the compound (in broth) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.
-
Column 11 will serve as the growth control (inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial/fungal suspension to wells in columns 1 through 11.
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration where no visible growth is observed.
-
Alternatively, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration that remains blue.[10]
-
Data Presentation
Summarize the results in a clear, tabular format.
| Compound ID | Structure Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| ACPP-01 | (Parent Scaffold) | >128 | >128 | 64 |
| ACPP-02 | Schiff base (benzaldehyde) | 32 | 64 | 16 |
| ACPP-03 | Amide (acetyl chloride) | 16 | 32 | 8 |
| Ampicillin | (Control) | 2 | 8 | N/A |
| Fluconazole | (Control) | N/A | N/A | 4 |
Table 1: Example MIC data for a hypothetical series of this compound derivatives.
Preliminary Mechanism of Action (MoA) Insights
Understanding how a compound exerts its antimicrobial effect is crucial. Phthalimide derivatives have been suggested to interfere with key cellular processes. For fungal pathogens like Candida albicans, a potential mechanism is the disruption of the cell membrane by binding to ergosterol, a vital component analogous to cholesterol in mammals.[3][11]
Caption: Proposed antifungal mechanism via ergosterol binding.
Cytotoxicity Assessment: Evaluating Safety
A potent antimicrobial compound is only useful if it is not toxic to host cells. Therefore, it is essential to assess the cytotoxicity of promising compounds against a mammalian cell line.[12][13] The MTT assay is a widely used colorimetric method for this purpose.[7][14]
Protocol: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells. The enzyme mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (cells treated with the highest concentration of DMSO used) and a blank control (medium only).
-
Incubate for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours, allowing formazan crystals to form.
-
-
Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Interpretation: The Selectivity Index
The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is the ratio of a compound's toxicity to its activity. A higher SI value is desirable.
SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
| Compound ID | C. albicans MIC (µg/mL) | IC₅₀ (HEK293 cells, µg/mL) | Selectivity Index (SI) |
| ACPP-02 | 16 | >256 | >16 |
| ACPP-03 | 8 | 120 | 15 |
| Fluconazole | 4 | >512 | >128 |
Table 2: Example cytotoxicity and selectivity index data. A higher SI indicates greater selectivity for the microbe over mammalian cells.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile scaffold for the development of novel antimicrobial agents. By following the integrated workflow of synthesis, derivatization, and systematic screening presented in these notes, research teams can efficiently generate and evaluate libraries of new chemical entities. Compounds exhibiting high potency (low MIC) and a favorable selectivity index (high SI) should be prioritized for further investigation, including studies on their mechanism of action, resistance development potential, and evaluation in more complex in vivo infection models.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ajpamc.com [ajpamc.com]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity [mdpi.com]
- 4. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Strategic Workflow for Investigating N-(4-Amino-2-chlorophenyl)phthalimide in Anti-inflammatory Drug Discovery
Abstract
The phthalimide scaffold is a cornerstone in medicinal chemistry, with derivatives like thalidomide and apremilast demonstrating significant immunomodulatory and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for the initial investigation of a specific analog, N-(4-Amino-2-chlorophenyl)phthalimide (C₁₄H₉ClN₂O₂; CAS No: 19348-53-9) , as a novel anti-inflammatory agent.[3][4][5] We present a tiered, logic-driven experimental workflow, from initial in vitro enzymatic and cell-based screening to in vivo validation. The protocols are designed to be self-validating, providing researchers with a robust framework to assess the compound's potential, elucidate its mechanism of action, and generate the foundational data required for further preclinical development.
Introduction: The Rationale for Investigating Phthalimide Analogs
Phthalimide and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[6][7] The therapeutic success of drugs like lenalidomide and pomalidomide has spurred the development of new analogs with potentially improved efficacy and safety profiles.[1][2] The anti-inflammatory effects of many phthalimides are attributed to their ability to modulate key inflammatory mediators. A primary mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in inflammatory cascades.[8][9] Some derivatives have also been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[8]
This compound is a synthetic compound that fits this promising structural class.[3] Its specific biological activities, particularly in the context of inflammation, are not yet extensively documented in publicly available literature. This presents a unique opportunity for discovery. This guide outlines a systematic approach to characterize its anti-inflammatory potential.
Tier 1: Primary In Vitro Screening
The initial phase of investigation aims to rapidly determine if this compound possesses direct anti-inflammatory activity. We will focus on two well-established enzymatic and cell-based assays.
Workflow for Tier 1 Screening
The following diagram illustrates the initial decision-making workflow for evaluating the compound.
Caption: Tier 1 screening workflow for this compound.
Protocol 1: Fluorometric COX-2 Inhibition Assay
This assay provides a rapid assessment of the compound's ability to directly inhibit the COX-2 enzyme, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against human recombinant COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric, e.g., Sigma-Aldrich MAK177, Assay Genie BN00777)[10]
-
This compound (powder, ≥95% purity)[4]
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
96-well white opaque flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Human recombinant COX-2 enzyme (included in kit)
-
Arachidonic Acid (substrate, included in kit)
-
Celecoxib (positive control inhibitor, included in kit)[10]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in COX Assay Buffer to generate 10X working solutions of desired test concentrations.
-
Assay Plate Setup:
-
Test Inhibitor Wells: Add 10 µL of diluted test inhibitor to wells.
-
Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (Positive Control): Add 10 µL of the provided Celecoxib solution.
-
Solvent Control: Add 10 µL of COX Assay Buffer containing the same final concentration of DMSO as the test inhibitor wells.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions.[10]
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well. Then, add 10 µL of diluted human recombinant COX-2 enzyme solution to all wells except a "no-enzyme" background control.
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test concentration relative to the Enzyme Control.
-
Plot percent inhibition versus log[inhibitor concentration] and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
| Parameter | Expected Outcome | Interpretation |
| IC₅₀ Value | < 10 µM | Potent direct inhibitor of COX-2. Proceed to Tier 2. |
| IC₅₀ Value | 10 - 100 µM | Moderate/weak inhibitor. Consider for optimization or deprioritize. |
| IC₅₀ Value | > 100 µM | Not a direct COX-2 inhibitor. Anti-inflammatory activity may be via other mechanisms. |
Protocol 2: LPS-Stimulated Macrophage Cytokine Release Assay
This cell-based assay determines the compound's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in response to an inflammatory stimulus.
Objective: To quantify the effect of this compound on TNF-α and IL-6 secretion from lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[11]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
MTT or similar cell viability assay kit
-
Murine TNF-α and IL-6 ELISA Kits (e.g., from Thermo Fisher, R&D Systems)[12][13][14]
-
96-well cell culture plates
-
Microplate reader for absorbance (ELISA and viability)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in cell culture medium.
-
Remove the old medium and add 100 µL of medium containing the test compound or controls to the respective wells. Incubate for 1-2 hours.
-
-
Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells in the plate to ensure that observed cytokine reduction is not due to cytotoxicity.
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Normalize cytokine levels to cell viability data.
-
Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for the inhibition of TNF-α and IL-6.
-
| Parameter | Expected Outcome | Interpretation |
| TNF-α IC₅₀ | < 10 µM | Potent inhibitor of TNF-α production. Strong candidate for Tier 2. |
| IL-6 IC₅₀ | < 10 µM | Potent inhibitor of IL-6 production. Strong candidate for Tier 2. |
| Cell Viability | > 90% at active concentrations | Observed effect is anti-inflammatory, not cytotoxic. |
Tier 2: Mechanism of Action (MoA) Elucidation
If the compound shows promising activity in Tier 1, the next step is to investigate its underlying mechanism. A primary signaling pathway controlling the expression of inflammatory cytokines is the Nuclear Factor-kappa B (NF-κB) pathway.[17][18][19]
The NF-κB Signaling Pathway in Inflammation
Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a cascade that leads to the activation of the IKK complex.[20] This complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.[17][21]
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Protocol 3: NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay visually determines if the compound inhibits the key step of NF-κB activation: its translocation from the cytoplasm to the nucleus.
Objective: To qualitatively and quantitatively assess the effect of this compound on LPS-induced nuclear translocation of the NF-κB p65 subunit in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
8-well chamber slides or 96-well imaging plates
-
LPS, this compound, Dexamethasone
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-NF-κB p65 (rabbit polyclonal)
-
Secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488 (or similar)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells on chamber slides/imaging plates. The next day, pre-treat with the test compound or Dexamethasone for 1 hour.
-
Stimulation: Stimulate cells with 1 µg/mL LPS for 30-60 minutes.
-
Fixation & Permeabilization:
-
Wash cells with cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Visualize slides using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (green) channels.
-
Qualitative Analysis: In unstimulated cells, green fluorescence should be primarily cytoplasmic. In LPS-stimulated cells, green fluorescence should overlap with the blue DAPI stain in the nucleus. Effective inhibition will show a cytoplasmic distribution of p65 even after LPS stimulation.
-
Quantitative Analysis (High-Content Imaging): Use image analysis software to measure the fluorescence intensity ratio of the nucleus to the cytoplasm for the p65 signal. A decrease in this ratio in treated cells compared to LPS-only cells indicates inhibition.
-
Tier 3: In Vivo Efficacy Validation
Positive results from in vitro screening and MoA studies provide a strong rationale for testing the compound in a living system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[22][23][24]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of this compound to reduce acute inflammation in a rat model.
Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
Indomethacin or Diclofenac (positive control NSAID)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers for paw volume measurement
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[23]
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[24][25][26]
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, 4, and 5 hours after carrageenan injection.[26]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance. A p-value < 0.05 is typically considered significant.
-
| Dose Group | Mean Paw Volume Increase (mL) at 3 hr ± SEM | % Inhibition | p-value vs. Control |
| Vehicle Control | 0.85 ± 0.06 | - | - |
| Indomethacin (10 mg/kg) | 0.40 ± 0.04 | 52.9% | < 0.01 |
| Compound (10 mg/kg) | Hypothetical Data | Calculate | Determine |
| Compound (30 mg/kg) | Hypothetical Data | Calculate | Determine |
| Compound (100 mg/kg) | Hypothetical Data | Calculate | Determine |
Conclusion and Future Directions
This document outlines a structured, multi-tiered approach to the initial evaluation of this compound as a potential anti-inflammatory agent. By progressing through in vitro enzymatic and cell-based assays to mechanistic studies and finally to in vivo validation, researchers can efficiently gather the critical data needed to build a comprehensive profile of the compound. Positive results, particularly a potent inhibition of TNF-α/IL-6 that correlates with NF-κB pathway modulation and is confirmed by efficacy in the paw edema model, would provide a strong foundation for advancing the compound into formal lead optimization and further preclinical development, including pharmacokinetic and toxicology studies.
References
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound 19348-53-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Recent Advances in the Chemistry of Phthalimide Analogues and the...: Ingenta Connect [ingentaconnect.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. purformhealth.com [purformhealth.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding of N-(4-Amino-2-chlorophenyl)phthalimide in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Substrate in Medicinal Chemistry
N-(4-Amino-2-chlorophenyl)phthalimide, with its IUPAC name 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione[1], is a bespoke chemical entity that serves as a valuable precursor in the construction of a variety of heterocyclic systems. Its structure is strategically designed: the phthalimide group acts as a protecting group for one of the amino functionalities of the parent o-phenylenediamine, allowing for selective reactions at the free primary amine. The presence of a chlorine atom on the phenyl ring introduces a point of steric and electronic differentiation, which can be exploited to influence the regioselectivity of subsequent cyclization reactions and modulate the biological activity of the final products. This unique combination of features makes it an attractive starting material for the synthesis of benzimidazoles and quinazolines, core structures found in numerous pharmacologically active compounds.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 19348-53-9 |
| Molecular Formula | C₁₄H₉ClN₂O₂ |
| Molecular Weight | 272.69 g/mol |
| Appearance | Slightly yellow solid |
| Solubility | Soluble in DMSO (>5 mg/mL), insoluble in water |
Synthesis of the Building Block: this compound
The synthesis of this compound is typically achieved through a two-step sequence starting from the readily available 2-chloro-4-nitroaniline. The first step involves the protection of the amino group precursor via condensation with phthalic anhydride, followed by the reduction of the nitro group to afford the target primary amine.
Protocol 1: Synthesis of N-(2-Chloro-4-nitrophenyl)phthalimide
This protocol is based on the well-established dehydrative condensation of an amine with an anhydride. Glacial acetic acid serves as both the solvent and a catalyst for the reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-nitroaniline (1 equivalent) and phthalic anhydride (1.05 equivalents).
-
Add a sufficient volume of glacial acetic acid to ensure the reactants are fully suspended.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Dry the crude product in a vacuum oven. Recrystallization from ethanol or a similar solvent can be performed for further purification if necessary.
Protocol 2: Reduction to this compound
The reduction of the nitro group is a critical step. A variety of reducing agents can be employed; however, a common and effective method involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate.
Experimental Protocol:
-
Suspend the N-(2-Chloro-4-nitrophenyl)phthalimide (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. Caution: This reaction can be exothermic.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a slightly yellow solid.
Application in Heterocyclic Synthesis: Building Benzimidazoles
The o-phenylenediamine moiety within this compound is a classic precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in medicinal chemistry.
Protocol 3: Synthesis of 2-(Aryl)-Substituted Benzimidazoles
This protocol describes the condensation of this compound with an aromatic aldehyde, a common method for synthesizing 2-substituted benzimidazoles. The reaction proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclization.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), or an oxidizing agent like sodium metabisulfite to facilitate the cyclization.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-aryl-substituted benzimidazole derivative.
Causality in Experimental Choices: The phthalimide group remains intact during this process, serving as a protecting group and allowing for the selective formation of the benzimidazole core. The choice of aldehyde directly dictates the substituent at the 2-position of the benzimidazole ring, offering a straightforward method for generating a library of analogues for structure-activity relationship (SAR) studies.
Figure 1: General workflow for the synthesis of this compound and its subsequent use in the preparation of 2-aryl-substituted benzimidazoles.
Application in Quinazoline Synthesis
The vicinal amino and chloro-substituted phenyl ring of the building block also provides a strategic entry into the synthesis of quinazoline derivatives, another important class of heterocyclic compounds with a broad range of biological activities.
Protocol 4: Synthesis of Substituted Quinazolines via Niementowski Reaction
The Niementowski reaction, or a modification thereof, can be employed to construct the quinazoline core. This typically involves the reaction of an anthranilic acid derivative with an amide. In this case, the amino group of our building block can react with a suitable carbonyl compound to form the pyrimidine ring of the quinazoline.
Experimental Protocol (Generalized):
-
Combine this compound (1 equivalent) with a suitable carbonyl-containing reagent (e.g., an orthoester like triethyl orthoformate, or an acid chloride) in a high-boiling point solvent such as nitrobenzene or Dowtherm A.
-
Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product.
-
Collect the crude product by filtration and purify by column chromatography or recrystallization.
Mechanistic Insight: The reaction proceeds through an initial acylation of the primary amine, followed by an intramolecular cyclization and dehydration to form the quinazoline ring. The phthalimide group's stability under these harsh conditions is a key advantage, preventing unwanted side reactions.
Figure 2: Simplified reaction mechanism for the formation of 2-substituted benzimidazoles from this compound and an aldehyde.
Conclusion and Future Perspectives
This compound has demonstrated its utility as a versatile and strategically designed building block for the synthesis of important heterocyclic scaffolds. The protocols outlined herein provide a solid foundation for researchers to explore the chemical space around benzimidazoles and quinazolines. The presence of the phthalimide group allows for further chemical manipulation, such as deprotection to reveal a second primary amine, opening up possibilities for the synthesis of more complex, fused heterocyclic systems. The continued exploration of the reactivity of this building block will undoubtedly lead to the discovery of novel compounds with significant potential in drug discovery and materials science.
References
Application Notes and Protocols for the Comprehensive Characterization of N-(4-Amino-2-chlorophenyl)phthalimide Derivatives
Introduction: The Significance of Rigorous Characterization
N-(4-Amino-2-chlorophenyl)phthalimide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] The presence of a phthalimide core, a substituted aniline moiety, and halogen atoms imparts a unique combination of structural and electronic features, making these molecules attractive scaffolds for drug development and the design of novel functional materials.[4][5] Given their potential applications, a thorough and unambiguous characterization of these derivatives is paramount to ensure their identity, purity, and stability, which are critical parameters for reproducible research and development.
This technical guide provides a comprehensive overview of the essential analytical techniques for the in-depth characterization of this compound derivatives. Eschewing a rigid template, this document is structured to provide a logical and practical workflow for researchers, scientists, and drug development professionals. Each section is designed to not only detail the "how" but also the "why," offering insights into the causality behind experimental choices and fostering a deeper understanding of the data generated.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and substitution pattern of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established substituent effects and data from analogous compounds.[6][7]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 - 7.95 | m | 4H | Phthalimide-H |
| ~7.20 | d | 1H | Ar-H (ortho to -NH₂) |
| ~6.85 | d | 1H | Ar-H (meta to -NH₂) |
| ~6.70 | dd | 1H | Ar-H (ortho to -Cl) |
| ~5.50 | s (br) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (Phthalimide) |
| ~148.0 | C-NH₂ |
| ~135.0 | Phthalimide quaternary C |
| ~132.0 | C-Cl |
| ~130.0 | Phthalimide CH |
| ~125.0 | C (quaternary, attached to N) |
| ~123.5 | Phthalimide CH |
| ~120.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~113.0 | Ar-CH |
Experimental Protocol for NMR Analysis
Principle of the Method: This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of the synthesized this compound derivative.
Materials and Reagents:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆. Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).[8]
-
Data Interpretation and Validation: The experimental spectra should be compared with the predicted data. The integration values in the ¹H NMR spectrum must correspond to the number of protons in each environment. The chemical shifts in both spectra should align with the expected electronic effects of the substituents (the electron-donating amino group and the electron-withdrawing chloro and phthalimide groups).
Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the presence of the imide, amine, and aromatic moieties.
Predicted FTIR Peak Assignments
The following table outlines the expected characteristic absorption bands for this compound.[9]
Table 3: Predicted FTIR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of the primary amine |
| ~3050 | Weak | Aromatic C-H stretching |
| ~1770 | Strong | C=O stretching (asymmetric) of the phthalimide |
| ~1710 | Strong | C=O stretching (symmetric) of the phthalimide |
| ~1620 | Medium | N-H bending (scissoring) of the primary amine |
| ~1590, 1480 | Medium-Strong | Aromatic C=C stretching |
| ~1380 | Strong | C-N stretching |
| ~1100 | Strong | C-Cl stretching |
| ~830 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
Experimental Protocol for FTIR Analysis
Principle of the Method: This protocol describes the acquisition of an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
Materials and Reagents:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory
Step-by-Step Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background. Perform baseline correction if necessary.
Data Interpretation and Validation: The presence of the characteristic peaks outlined in Table 3 will confirm the key functional groups in the molecule. The distinct double carbonyl stretch is a hallmark of the phthalimide group.
Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways, which aids in structural confirmation.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₄H₉ClN₂O₂, with a monoisotopic mass of approximately 272.04 g/mol .[10]
Table 4: Predicted Key Ions in Mass Spectrum (EI or ESI)
| m/z | Ion |
| 272/274 | [M]⁺˙ / [M+2]⁺˙ (isotopic pattern for Cl) |
| 273/275 | [M+H]⁺ / [M+H+2]⁺ (isotopic pattern for Cl) |
| 147 | [Phthalimide]⁺ |
| 126 | [C₇H₆ClN]⁺˙ |
| 104 | [C₇H₄O]⁺˙ |
| 76 | [C₆H₄]⁺˙ |
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways, including cleavage of the N-C bond between the phthalimide and the phenyl ring, and subsequent fragmentation of the individual moieties.[11][12]
References
- 1. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 12. researchgate.net [researchgate.net]
High-Yield Synthesis of N-Substituted Phthalimides: An Application Guide for Researchers
Abstract
N-substituted phthalimides are a cornerstone in synthetic organic chemistry and medicinal chemistry, serving as crucial intermediates in the synthesis of primary amines, pharmaceuticals, agrochemicals, and functionalized materials.[1][2] Their prevalence stems from the robust nature of the phthalimide moiety as a protecting group for primary amines and its utility in a variety of carbon-nitrogen bond-forming reactions.[3] This comprehensive guide provides an in-depth analysis of high-yield synthetic methodologies for the preparation of N-substituted phthalimides, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies and practical applications of classical methods such as the Gabriel and Mitsunobu reactions, alongside modern advancements including microwave-assisted and ultrasound-promoted syntheses. This document is designed to be a self-validating system, offering not just protocols, but also the scientific rationale behind experimental choices to empower researchers in optimizing their synthetic strategies.
Introduction: The Enduring Significance of N-Substituted Phthalimides
The phthalimide scaffold is a privileged structure in a multitude of biologically active compounds.[2] Notable examples include the immunomodulatory drug thalidomide and its analogs, as well as a range of compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The stability of the phthalimide group and its selective cleavage under specific conditions make it an ideal protecting group for primary amines, preventing over-alkylation, a common issue with direct alkylation of ammonia.[4][5][6] The development of efficient and high-yielding methods for the synthesis of N-substituted phthalimides is therefore a critical endeavor in organic synthesis.
This guide will explore the following key synthetic transformations:
-
The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines, proceeding through an N-alkylphthalimide intermediate.[4][6][7]
-
The Mitsunobu Reaction: A versatile method for the N-alkylation of phthalimide with a wide range of primary and secondary alcohols.[8][9][10]
-
Microwave-Assisted Synthesis: A modern approach that significantly reduces reaction times and often improves yields.[11][12][13][14]
-
Ultrasound-Promoted Synthesis: An alternative energy source that can enhance reaction rates and yields under mild conditions.[1][15][16][17][18]
The Gabriel Synthesis: A Time-Honored Approach
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a cornerstone for the preparation of primary amines from primary alkyl halides.[4][6][19][20] The reaction proceeds in two main stages: the N-alkylation of potassium phthalimide and the subsequent deprotection to release the primary amine.[7]
Mechanism and Rationale
The N-H bond of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[21] This allows for deprotonation by a moderately strong base, such as potassium hydroxide or potassium carbonate, to form the nucleophilic phthalimide anion.[4][21] This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide to form the N-alkylphthalimide.[21] The bulkiness of the phthalimide nucleophile generally prevents over-alkylation.[5]
The final step involves the cleavage of the N-alkylphthalimide to liberate the primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which is often preferred over acidic hydrolysis due to its milder conditions and the formation of a stable phthalhydrazide precipitate that can be easily removed by filtration.[6]
Visualizing the Gabriel Synthesis Workflow
Caption: Workflow of the Gabriel Synthesis.
Detailed Protocol: Synthesis of Benzylamine via Gabriel Synthesis
Materials:
-
Phthalimide (1.47 g, 10 mmol)
-
Potassium hydroxide (0.62 g, 11 mmol)
-
Benzyl chloride (1.27 g, 10 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Hydrazine hydrate (0.5 mL, 10 mmol)
-
Ethanol (20 mL)
-
Diethyl ether
-
Celite
Procedure:
-
Formation of Potassium Phthalimide: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve phthalimide in 20 mL of DMF. Add powdered potassium hydroxide and stir the mixture at room temperature for 1 hour.
-
N-Alkylation: To the resulting suspension of potassium phthalimide, add benzyl chloride dropwise at room temperature. Stir the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of N-Benzylphthalimide: Once the reaction is complete, pour the reaction mixture into 100 mL of cold water. The white precipitate of N-benzylphthalimide will form. Filter the solid, wash with water, and dry under vacuum. The crude product can be recrystallized from ethanol.
-
Hydrazinolysis: In a 100 mL round-bottom flask, suspend the N-benzylphthalimide in 20 mL of ethanol. Add hydrazine hydrate and reflux the mixture for 2 hours. A white precipitate of phthalhydrazide will form.
-
Isolation of Benzylamine: Cool the reaction mixture to room temperature and add 20 mL of 2M HCl. Filter off the phthalhydrazide precipitate through a pad of Celite and wash with a small amount of cold ethanol.
-
Purification: Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any non-basic impurities. Basify the aqueous layer with 2M NaOH until pH > 12. Extract the benzylamine with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure benzylamine.
Expected Yield: 85-95%
The Mitsunobu Reaction: A Versatile N-Alkylation Tool
Discovered by Oyo Mitsunobu, this reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including the N-substituted phthalimide.[10] It is particularly valuable for its mild reaction conditions and stereochemical inversion at the alcohol center.[9][22]
Mechanism and Key Reagents
The Mitsunobu reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[8][9][23] The reaction proceeds through a series of intermediates, ultimately leading to an alkoxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by the phthalimide anion, resulting in the formation of the N-alkylphthalimide and triphenylphosphine oxide.[8][9][23] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which occurs during the SN2 displacement by the nucleophile.[9][22]
Visualizing the Mitsunobu Reaction Mechanism
Caption: Simplified Mechanism of the Mitsunobu Reaction.
Detailed Protocol: Synthesis of N-(2-Phenylethyl)phthalimide via Mitsunobu Reaction
Materials:
-
2-Phenylethanol (1.22 g, 10 mmol)
-
Phthalimide (1.47 g, 10 mmol)
-
Triphenylphosphine (PPh₃) (2.88 g, 11 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (2.22 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol, phthalimide, and triphenylphosphine in 50 mL of anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD dropwise to the stirred solution over 10-15 minutes. The characteristic orange-red color of DIAD should disappear.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. The residue will contain the desired product along with triphenylphosphine oxide and the reduced DIAD.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(2-phenylethyl)phthalimide.
Expected Yield: 70-90%
Modern Synthetic Enhancements: Microwave and Ultrasound
In the quest for more efficient, environmentally friendly, and faster chemical transformations, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis.[11][15]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture directly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, and can also result in higher yields and purer products.[11][12][13][14] The synthesis of N-substituted phthalimides is particularly amenable to microwave heating. For instance, the condensation of phthalic anhydride with primary amines can be achieved in minutes under solvent-free conditions, offering a green and efficient alternative to conventional heating.[11]
Ultrasound-Promoted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate the synthesis of N-substituted phthalimides.[1][15][16][17][18] The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. Ultrasound has been successfully employed in one-pot multicomponent reactions for the synthesis of complex phthalimide derivatives.[1][15][16][17]
Comparative Data of Synthetic Methods
| Method | Substrate | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Phthalic anhydride, Aniline | Several hours | ~80-90 | [24] |
| Microwave Irradiation | Phthalic anhydride, Aniline | 2-10 minutes | 91-95 | [11] |
| Ultrasound | Multicomponent Reaction | 30-45 minutes | 75-90 | [1][15] |
Synthesis of N-Aryl Phthalimides
While the Gabriel and Mitsunobu reactions are excellent for preparing N-alkyl phthalimides, the synthesis of N-aryl phthalimides often requires different strategies due to the lower reactivity of aryl halides in SN2 reactions. Traditional methods involve the condensation of phthalic anhydride with anilines at high temperatures.[11] More recent and milder approaches include organocatalytic methods and transition-metal-catalyzed reactions.[25][26][27] For example, a metal-free approach utilizing the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones has been developed for the efficient synthesis of a wide range of N-aryl and N-alkyl phthalimides.[25]
Troubleshooting and Optimization
-
Low Yields in Gabriel Synthesis: Ensure complete deprotonation of phthalimide by using a slight excess of a strong, dry base. The alkyl halide should be reactive (iodides > bromides > chlorides) and unhindered.
-
Side Products in Mitsunobu Reaction: The primary byproducts are triphenylphosphine oxide and the reduced azodicarboxylate. Purification by column chromatography is usually necessary. Using polymer-supported reagents can simplify the work-up.
-
Microwave Reactions: Optimize the temperature and irradiation time. Overheating can lead to decomposition. Use sealed vessels for reactions with volatile solvents.
Conclusion
The synthesis of N-substituted phthalimides is a mature yet continually evolving field. The classical Gabriel and Mitsunobu reactions provide reliable and high-yielding pathways, particularly for N-alkyl derivatives. The advent of microwave and ultrasound technologies has introduced greener, faster, and often more efficient alternatives. For N-aryl phthalimides, newer methodologies are expanding the synthetic toolkit. The choice of method will ultimately depend on the specific substrate, desired scale, and available equipment. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and optimize the most suitable method for their synthetic targets.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. | Semantic Scholar [semanticscholar.org]
- 18. Application of ultrasound irradiation for the reactions of N-hydroxymethylation - East China Normal University [pure.ecnu.edu.cn]
- 19. p2k.stekom.ac.id [p2k.stekom.ac.id]
- 20. Sintesis Gabriel - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]
- 21. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 22. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 24. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review - ProQuest [proquest.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-(4-Amino-2-chlorophenyl)phthalimide in Polymer Chemistry
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of N-(4-Amino-2-chlorophenyl)phthalimide as a functional monomer in polymer chemistry. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the synthesis of high-performance polyamides and polyimides. The incorporation of this unique diamine, featuring a chloro-substituent and a bulky phthalimide pendant group, offers a strategic approach to designing polymers with enhanced thermal stability, modified solubility, and specific optoelectronic properties. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Monomer this compound
This compound is an aromatic diamine with the chemical formula C₁₄H₉ClN₂O₂ and a molecular weight of 272.69 g/mol .[1][2] Its structure is characterized by a phthalimide group attached to a 4-amino-2-chlorophenyl ring. This unique combination of functional groups makes it a promising candidate for the synthesis of advanced polymers.
The presence of the bulky, rigid phthalimide group as a pendant moiety can significantly influence the properties of the resulting polymers. It is known to disrupt chain packing, which can lead to improved solubility of otherwise intractable aromatic polymers.[3] The chloro-substituent on the aromatic ring can also impart specific properties, such as increased flame retardancy, modified electronic characteristics, and altered inter-chain interactions, potentially leading to enhanced thermal and mechanical performance.[4]
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | [1] |
| CAS Number | 19348-53-9 | [1][2] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 272.69 g/mol | [1][2] |
| Appearance | Slightly yellow solid | [5] |
| Solubility | Soluble in DMSO (>5 mg/mL) | [5] |
Rationale for Use in Polymer Synthesis
The architectural features of this compound offer several advantages in the design of high-performance polymers:
-
Enhanced Solubility: The bulky, non-coplanar phthalimide pendant group can disrupt the close packing of polymer chains, reducing intermolecular forces and thereby increasing the solubility of the resulting polyamides and polyimides in common organic solvents.[3] This is a significant advantage for polymer processing and film casting.
-
Improved Thermal Stability: Aromatic polyamides and polyimides are renowned for their high thermal stability. The introduction of the rigid phthalimide and chloro-substituted phenyl groups is expected to maintain or even enhance the thermal resistance of the polymer backbone.
-
Tailored Optoelectronic Properties: The chloro-substituent, being an electron-withdrawing group, can influence the electronic properties of the polymer, such as its dielectric constant and refractive index.[4] This allows for the fine-tuning of the material's performance in electronic and optical applications.
-
Increased Flame Retardancy: The presence of chlorine in the polymer structure can contribute to improved flame retardant properties, which is highly desirable for applications in electronics and aerospace.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of a novel polyamide and a novel polyimide using this compound as the diamine monomer. These are based on established low-temperature solution polymerization and two-step polyimide synthesis methods.[6][7]
Synthesis of a Novel Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.
Workflow for Polyamide Synthesis:
Caption: Workflow for the synthesis of polyamide.
Materials:
-
This compound (1.00 eq)
-
Terephthaloyl chloride (1.00 eq)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a dry, nitrogen-purged three-necked flask, dissolve this compound and a catalytic amount of LiCl (approx. 5% w/v of the solvent) in anhydrous NMP to achieve a solids concentration of 10-15% (w/v).
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the cooled diamine solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.
-
Polymerization: Maintain the reaction temperature at 0°C for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Continued Polymerization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-24 hours to ensure high molecular weight is achieved.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is obtained.
Synthesis of a Novel Polyimide via a Two-Step Method
This protocol outlines the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Workflow for Polyimide Synthesis:
Caption: Workflow for the synthesis of polyimide.
Materials:
-
This compound (1.00 eq)
-
Pyromellitic dianhydride (PMDA) (1.00 eq)
-
Anhydrous N,N-dimethylacetamide (DMAc)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet/outlet
-
Glass substrate (e.g., glass plate)
-
Doctor blade or spin coater
-
Programmable oven with a nitrogen atmosphere
Procedure:
-
Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged three-necked flask, dissolve this compound in anhydrous DMAc to obtain a 15-20% (w/v) solution. b. Gradually add an equimolar amount of PMDA to the stirred diamine solution. c. Continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid) precursor.
-
Polyimide Film Formation (Thermal Imidization): a. Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness. b. Place the coated substrate in a programmable oven with a nitrogen atmosphere. c. Heat the film using a stepwise temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration (imidization). d. After the thermal treatment, allow the oven to cool down slowly to room temperature. e. The resulting transparent polyimide film can be carefully peeled off from the glass substrate.
Characterization of the Resulting Polymers
The synthesized polyamides and polyimides should be characterized to determine their structure, molecular weight, and physical properties.
Recommended Characterization Techniques:
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of amide or imide linkages. | For polyamides, characteristic amide bands (N-H stretch, C=O stretch). For polyimides, characteristic imide bands (asymmetric and symmetric C=O stretching, C-N stretching). |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Resonances corresponding to the aromatic protons and carbons of the diamine and diacid/dianhydride moieties. |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). | High molecular weights (Mn > 10,000 g/mol ) are indicative of successful polymerization. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperatures (typically > 400°C) are expected for these aromatic polymers. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is expected due to the rigid polymer backbone. |
| Solubility Tests | To assess the processability of the polymers. | The polymers are expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF. |
Conclusion
This compound is a versatile diamine monomer that holds significant potential for the synthesis of high-performance polyamides and polyimides. The presence of the chloro-substituent and the pendant phthalimide group provides a means to tailor the solubility, thermal stability, and other key properties of the resulting polymers. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis and application of novel polymers derived from this promising monomer. Careful characterization of the synthesized polymers is crucial to fully understand the structure-property relationships and to unlock their potential in advanced materials and biomedical applications.
References
Application Notes & Protocols: Leveraging the N-(4-Amino-2-chlorophenyl)phthalimide Scaffold for the Development of Novel Kinase Inhibitors
Introduction: The Phthalimide Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient therapeutic development. The phthalimide moiety is one such scaffold, recognized for its versatile biological activities, including anti-inflammatory, immunomodulatory, and notably, anticancer properties.[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal starting point for the design of targeted therapies.[3] This guide focuses on a specific, promising derivative: the N-(4-Amino-2-chlorophenyl)phthalimide scaffold. The strategic placement of the amino and chloro substituents on the phenyl ring offers synthetic handles for diversification and modulates the electronic and steric properties of the molecule, making it a compelling candidate for the development of potent and selective kinase inhibitors.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5] Key kinase families implicated in cancer progression include receptor tyrosine kinases (RTKs) like c-Met and VEGFR, which are central to tumor angiogenesis, invasion, and metastasis.[5][6] The development of small molecule inhibitors that target the ATP-binding site of these kinases is a clinically validated strategy for cancer treatment.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold to develop novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed protocols for the synthesis of derivatives, outline robust methodologies for biological evaluation, and discuss the principles of structure-activity relationship (SAR) studies to guide lead optimization.
The this compound Scaffold: A Rationale for Kinase Inhibitor Design
The this compound scaffold presents several advantageous features for the design of kinase inhibitors. The phthalimide core can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3] The 4-amino group provides a crucial vector for chemical modification, allowing for the introduction of various side chains to explore interactions with the solvent-exposed region of the active site and enhance target specificity and potency. The 2-chloro substituent can influence the conformation of the phenyl ring and contribute to favorable interactions within the binding pocket.
Experimental Workflows: From Synthesis to Biological Evaluation
The development of novel kinase inhibitors from the this compound scaffold follows a logical progression from chemical synthesis to rigorous biological testing.
Caption: A generalized workflow for the development of kinase inhibitors.
Part 1: Synthesis of this compound Derivatives
The following protocols provide a general framework for the synthesis and derivatization of the core scaffold.
Protocol 1.1: Synthesis of the Core Scaffold - this compound
This protocol describes the synthesis of the starting scaffold from commercially available materials.
Materials:
-
Phthalic anhydride
-
4-Amino-2-chlorophenylamine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add phthalic anhydride (1.0 eq) and 4-amino-2-chlorophenylamine (1.0 eq).
-
Add glacial acetic acid to the flask to act as a solvent and catalyst.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 1.2: General Procedure for Derivatization of the 4-Amino Group
The 4-amino group is a key point for diversification. The following is a general procedure for acylation, which can be adapted for other modifications.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride or anhydride to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate to yield the desired N-acylated derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Part 2: Biological Evaluation of Kinase Inhibitory Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)
This protocol provides a general method for assessing the direct inhibitory effect of the synthesized compounds on a specific kinase, such as c-Met. Commercial kits are available for many kinases and their use is recommended for standardized results.[8][9][10]
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
Staurosporine or a known c-Met inhibitor (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds and the positive control in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the diluted inhibitor or control to the appropriate wells.
-
Add the c-Met kinase to each well, except for the "no enzyme" control wells.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the kinase detection reagent and measuring luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software.
| Compound | Kinase Target | IC50 (nM) |
| Reference Inhibitor (e.g., Crizotinib) | c-Met | Literature Value |
| Compound 1a | c-Met | Experimental Value |
| Compound 1b | c-Met | Experimental Value |
| Compound 2a | c-Met | Experimental Value |
| ... | ... | ... |
| Reference Inhibitor (e.g., Sorafenib) | VEGFR-2 | Literature Value |
| Compound 1a | VEGFR-2 | Experimental Value |
| Compound 1b | VEGFR-2 | Experimental Value |
| Compound 2a | VEGFR-2 | Experimental Value |
| ... | ... | ... |
Table 1: Example data table for summarizing in vitro kinase inhibition results.
Protocol 2.2: Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on the proliferation and viability of cancer cell lines that are known to be dependent on the targeted kinase.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., a c-Met or VEGFR-2 dependent line)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control (e.g., a known cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with serial dilutions of the inhibitor compounds and the positive control. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the percentage of cell viability against the inhibitor concentration.
| Compound | Cell Line | GI50 (µM) |
| Positive Control | Cell Line Name | Experimental Value |
| Compound 1a | Cell Line Name | Experimental Value |
| Compound 1b | Cell Line Name | Experimental Value |
| Compound 2a | Cell Line Name | Experimental Value |
| ... | ... | ... |
Table 2: Example data table for summarizing cellular proliferation assay results.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the biological assays will guide the SAR analysis and subsequent lead optimization.[2][14] The goal is to identify the structural features that contribute to potent and selective kinase inhibition.
Caption: A simplified diagram illustrating the process of SAR analysis.
Key Considerations for SAR Studies:
-
The nature of the substituent on the 4-amino group: The size, electronics, and hydrogen bonding capacity of this group will significantly impact the inhibitor's interaction with the solvent-exposed region of the kinase active site.
-
The role of the 2-chloro substituent: While kept constant in this initial exploration, its replacement with other halogens or small alkyl groups could be explored in later optimization stages to fine-tune electronic and steric properties.
-
Physicochemical properties: Monitor properties such as lipophilicity (LogP) and aqueous solubility, as these will influence the drug-like properties of the compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the strategic positioning of functional groups for diversification, allows for a systematic exploration of chemical space to identify potent and selective inhibitors of key cancer-related kinases such as c-Met and VEGFR. By following the detailed protocols for synthesis and biological evaluation outlined in this guide, and by applying a rigorous approach to SAR analysis, researchers can effectively advance their drug discovery programs. Future work should focus on in-depth mechanistic studies, in vivo efficacy testing in relevant animal models, and comprehensive ADME/Tox profiling of the most promising lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 7. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Discovery and structure-activity relationship study of phthalimide-phenylpyridine conjugate as inhibitor of Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Amino-2-chlorophenyl)phthalimide in Agrochemical Research
Introduction
N-(4-Amino-2-chlorophenyl)phthalimide is a unique chemical entity that, while not extensively documented as a standalone agrochemical, possesses structural motifs highly pertinent to modern agrochemical design. The phthalimide group is a well-established scaffold in a variety of biologically active compounds, and the substituted aniline moiety, specifically the 4-amino-2-chlorophenyl group, is a key component in several commercial pesticides. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the potential of this compound in agrochemical research. The focus will be on its role as a versatile intermediate for the synthesis of novel insecticides and as a candidate for herbicide development.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | --INVALID-LINK-- |
| CAS Number | 19348-53-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₉ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 272.69 g/mol | --INVALID-LINK-- |
| Solubility | DMSO: >5 mg/mL | --INVALID-LINK-- |
Part 1: Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction. The following protocol provides a reliable method for its laboratory-scale preparation.
Protocol 1: Synthesis via Condensation
Objective: To synthesize this compound from 4-amino-2-chlorobenzylamine and phthalic anhydride.
Materials:
-
4-amino-2-chlorobenzylamine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask, combine 4-amino-2-chlorobenzylamine (0.1 mol) and phthalic anhydride (0.1 mol).
-
Add 100 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven at 60°C.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthesis of this compound.
Part 2: Application in Insecticide Development
The 2-chloro-4-aminophenyl moiety is a key structural feature in some insect growth regulators.[1][2] this compound can serve as a protected precursor to this valuable intermediate, allowing for selective reactions at other positions before revealing the reactive amino group.
Hypothetical Application: Intermediate for Benzoylurea Insecticides
Benzoylurea insecticides act by inhibiting chitin synthesis in insects, leading to molting failure and death. The 2-chloro-4-aminophenol is a known intermediate in the synthesis of some of these compounds.[1][2] this compound can be envisioned as a starting material for novel benzoylurea analogues.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-Amino-2-chlorophenyl)phthalimide
Welcome, researchers, to our dedicated technical support center for the synthesis of N-(4-Amino-2-chlorophenyl)phthalimide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your reaction yields. We understand the nuances and challenges that can arise during this procedure and have compiled our expertise to support your success.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that you may encounter during the synthesis, offering detailed explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can often be attributed to several critical factors ranging from reactant quality to reaction conditions.[1] A systematic approach to troubleshooting is essential.
A1: Key Areas for Investigation:
-
Purity of Starting Materials: The purity of both phthalic anhydride and 4-amino-2-chloroaniline is paramount. Impurities can introduce side reactions that consume reactants and complicate purification.
-
Recommendation: Always use freshly purified starting materials. Phthalic anhydride can be purified by sublimation, and 4-amino-2-chloroaniline can be recrystallized from an appropriate solvent system like ethanol/water.
-
-
Reaction Temperature and Time: The condensation reaction to form the intermediate phthalamic acid and its subsequent cyclization to the phthalimide are temperature-dependent.[1] Insufficient heat can lead to incomplete conversion.[1]
-
Recommendation: Ensure your reaction is heated to an adequate and consistent temperature. For solvent-based reactions, reflux conditions are typically employed. Solvent-free reactions often require temperatures in the range of 140-180°C.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Choice of Solvent: The solvent can significantly influence the reaction rate and yield. While some procedures are performed neat, a high-boiling point, inert solvent can facilitate a more controlled reaction.
-
Recommendation: Glacial acetic acid is a commonly used solvent that also acts as a catalyst for the dehydration step. Other high-boiling point solvents like toluene can also be effective.
-
-
Water Removal: The cyclization of the intermediate phthalamic acid is a dehydration reaction. The presence of water can inhibit this step and potentially lead to hydrolysis of the phthalic anhydride starting material.
-
Recommendation: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed. For solvent-free or acetic acid-based reactions, ensuring anhydrous starting materials is crucial.
-
Q2: I'm observing a significant amount of a major byproduct. How can I identify and minimize it?
The most common byproduct in this synthesis is the phthalanilic acid intermediate.[1] Its presence indicates incomplete cyclization.
A2: Identification and Mitigation of the Phthalanilic Acid Intermediate:
-
Identification: The phthalanilic acid intermediate is more polar than the final phthalimide product. On a TLC plate, it will have a lower Rf value. It can also be identified by its solubility in aqueous basic solutions, whereas the phthalimide product is generally insoluble.
-
Minimization Strategies:
-
Increase Reaction Temperature and/or Time: As mentioned previously, ensuring complete dehydration is key.[1] Cautiously increasing the reaction temperature or extending the reaction time can drive the cyclization to completion.
-
Use of a Dehydrating Agent: In some cases, the addition of a dehydrating agent can be beneficial, though this can complicate the workup.
-
Catalyst: While often not strictly necessary, an acid catalyst can promote the cyclization. Glacial acetic acid serves this dual role as solvent and catalyst.
-
Q3: The purification of my crude product is difficult, and I'm losing a lot of material during this step. What is an effective purification strategy?
An efficient purification protocol is critical for obtaining a high yield of pure this compound.
A3: Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the reaction mixture. If a solvent was used, it can be removed under reduced pressure.
-
Washing with a Weak Base: The primary impurities are acidic in nature (unreacted phthalic acid and the phthalanilic acid intermediate). Washing the crude product with a weak aqueous base, such as 10% sodium bicarbonate or potassium carbonate solution, will remove these impurities.[1]
-
Water Wash: After the base wash, wash the product with water to remove any residual base and salts.
-
Recrystallization: The most effective method for obtaining a highly pure product is recrystallization.
-
Solvent Selection: A suitable solvent system should be determined empirically. Ethanol, or a mixture of ethanol and water, is often a good starting point. The ideal solvent will dissolve the product when hot but have low solubility when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
Q4: What is the underlying mechanism of this reaction?
The synthesis of this compound proceeds through a two-step mechanism.
A4: Reaction Mechanism:
-
Nucleophilic Acyl Substitution: The primary amine of 4-amino-2-chloroaniline acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the phthalanilic acid intermediate.
-
Intramolecular Cyclization (Dehydration): The carboxylic acid and amide functionalities of the intermediate then undergo an intramolecular condensation reaction, with the elimination of a water molecule, to form the five-membered phthalimide ring. This step is typically facilitated by heat.
Q5: Are there any alternative, milder synthetic routes available?
While the direct condensation of phthalic anhydride and an amine at high temperatures is a traditional and robust method, recent research has focused on developing milder and more efficient protocols.
A5: Modern Synthetic Approaches:
-
N-Heterocyclic Carbene (NHC) Catalysis: Recent advancements have shown that NHC catalysts can be used for the atroposelective synthesis of N-aryl phthalimides under mild conditions.[2][3] This method involves the in-situ activation of the phthalamic acid intermediate.[2][3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[4] This method can often be performed under solvent-free conditions.[4]
Q6: What are the key safety precautions to consider during this synthesis?
As with any chemical synthesis, adherence to proper safety protocols is essential.
A6: Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood, especially when using volatile solvents or heating to high temperatures.
-
Reagent Handling: Phthalic anhydride and 4-amino-2-chloroaniline can be irritating to the skin, eyes, and respiratory tract.[5] Avoid inhalation of dust and direct contact. Glacial acetic acid is corrosive and should be handled with care.
Data Summary
The following table provides a general overview of typical reaction conditions and expected outcomes for the synthesis of N-aryl phthalimides. Note that specific yields for this compound may vary.
| Parameter | Condition | Expected Outcome | Reference |
| Starting Materials | Phthalic Anhydride, 4-Amino-2-chloroaniline | Equimolar amounts are typically used. | [1] |
| Solvent | Glacial Acetic Acid or Neat (Solvent-free) | Glacial acetic acid can act as a catalyst. | [1] |
| Temperature | 140-180°C | Essential for the dehydration/cyclization step.[1] | [1] |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC for completion. | |
| Purification | Recrystallization from Ethanol/Water | Yields a purified solid product. | [6] |
| Expected Yield | 60-90% | Highly dependent on reaction optimization. | [7] |
Experimental Workflow
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-amino-2-chloroaniline (1.0 equivalent).
-
Solvent Addition (Optional): If a solvent is to be used, add glacial acetic acid (approximately 5-10 mL per gram of phthalic anhydride).
-
Heating: Heat the reaction mixture to reflux (if using a solvent) or to 140-180°C (for a neat reaction) in an oil bath.[1]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting materials and the formation of a new, less polar spot indicate product formation.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude solid with a 10% aqueous solution of sodium bicarbonate until the effervescence ceases.[1]
-
Wash the solid with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[6]
Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. know-todays-news.com [know-todays-news.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Purification of crude N-(4-Amino-2-chlorophenyl)phthalimide by recrystallization
Welcome to the technical support center for the purification of crude N-(4-Amino-2-chlorophenyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material using recrystallization. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallizing this compound?
A1: Recrystallization is a purification technique based on differential solubility. The core principle is to find a solvent (or solvent system) in which this compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[1][2] Conversely, the impurities present in the crude mixture should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the liquid phase, or "mother liquor," when your product crystallizes).[1][3]
The molecular structure of this compound (C₁₄H₉ClN₂O₂) features both polar functionalities (the imide carbonyls and the amino group) and non-polar aromatic rings.[4][5] This dual nature is key to selecting an appropriate solvent.
Q2: Which solvent is best for the recrystallization of this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, based on the compound's structure, a good starting point is moderately polar protic or aprotic solvents.
-
Good Candidates: Ethanol, isopropanol, and ethyl acetate are often effective. Ethanol, in particular, is frequently used for recrystallizing N-phthalimide derivatives.[6][7]
-
Solvents to Avoid for Single-Solvent Recrystallization:
-
Highly polar solvents like Dimethyl Sulfoxide (DMSO) will likely dissolve the compound too well even at room temperature, preventing crystallization upon cooling.[8][9]
-
Non-polar solvents like hexane or toluene are unlikely to dissolve the compound sufficiently, even when hot, due to the polar amino and imide groups.[10]
-
-
Mixed-Solvent Systems: A powerful alternative is a mixed-solvent system.[1] A common pairing is a "solvent" in which the compound is soluble (e.g., ethanol or acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water or hexane).[11]
The ideal approach is to perform a small-scale solvent screen to empirically determine the best system for your specific crude product.[2][12]
Q3: What are the visual signs of successful purification?
A3: A successful recrystallization should result in a noticeable improvement in the physical properties of the material. The pure compound is described as a slightly yellow solid.[8][9] You should observe:
-
Improved Crystal Morphology: The crude product may be an amorphous powder, while the recrystallized product should consist of well-defined crystals.
-
Color Change: If your crude material is dark or discolored, successful recrystallization should yield a lighter, more uniformly colored product.
-
Sharp Melting Point: The most critical indicator of purity is a sharp melting point over a narrow range (e.g., 1-2 °C). Impure compounds typically melt over a broader temperature range and at a lower temperature than the pure substance.
Experimental Protocols & Data
Solvent Selection Guide
The following table summarizes potential solvents for recrystallizing this compound, based on general principles of solubility.[10][13]
| Solvent | Class | Boiling Point (°C) | Predicted Solubility of this compound | Rationale |
| Ethanol | Polar Protic | 78 | Good Candidate: Sparingly soluble at room temp, highly soluble when hot. | The hydroxyl group can hydrogen bond with the compound's polar groups, while the ethyl chain interacts with the non-polar rings.[10] |
| Ethyl Acetate | Polar Aprotic | 77 | Good Candidate: Often shows a good solubility differential with temperature for moderately polar compounds. | The ester group provides polarity without the strong hydrogen-bonding donation of an alcohol. |
| Acetone | Polar Aprotic | 56 | Possible Candidate: May be too effective a solvent at room temperature, leading to lower yields. | A strong solvent for many organics; good as the "soluble" component in a mixed-solvent system.[11] |
| Toluene | Non-polar | 111 | Poor Candidate (Alone): Unlikely to dissolve the compound sufficiently. | The polar groups of the compound will resist dissolution in a non-polar aromatic solvent.[10] |
| Water | Polar Protic | 100 | Poor Candidate (Alone): Compound is likely insoluble even when hot. | The large, non-polar aromatic structure dominates, making it poorly soluble in water.[10] Can be used as an anti-solvent. |
| Hexane | Non-polar | 69 | Poor Candidate (Alone): Compound is insoluble. | Excellent choice as an "anti-solvent" when paired with a more polar solvent like acetone or ethyl acetate.[11] |
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of ethanol required to create a slurry at room temperature.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. It is crucial to add only the minimum amount of hot solvent necessary to achieve a saturated solution.[2]
-
Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution.[2][14]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem: No crystals form upon cooling.
| Possible Cause | Solution | Scientific Rationale |
| Too much solvent was used. | Re-heat the solution and gently boil off a portion of the solvent to increase the concentration, then attempt to cool again.[14] | The solution is undersaturated. For crystallization to occur, the solution must be supersaturated with the compound at the lower temperature. |
| Inhibited Nucleation | 1. Scratch the inner surface of the flask with a glass rod at the solution's surface. 2. Add a tiny "seed crystal" of pure product.[15] | 1. Microscopic scratches provide a high-energy surface that acts as a template for crystal lattice formation. 2. A seed crystal provides a pre-existing lattice onto which new molecules can deposit. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution | Scientific Rationale |
| Solution is supersaturated at a temperature above the compound's melting point. | Re-heat the solution to redissolve the oil, then add a small amount (5-10%) of additional hot solvent before allowing it to cool again, more slowly.[14][15] | Adding more solvent lowers the saturation point, ensuring that crystallization begins at a temperature below the compound's melting point. |
| High concentration of impurities. | Consider a preliminary purification step (e.g., passing through a short silica plug) before recrystallization.[16] Alternatively, try a different solvent system. | Impurities can depress the melting point of the solute, causing it to separate as a liquid phase (oil) rather than a solid crystal lattice. |
Problem: The final yield is very low.
| Possible Cause | Solution | Scientific Rationale |
| Too much solvent was used. | Use the absolute minimum amount of hot solvent required for dissolution.[2] | Excess solvent will retain a larger amount of the dissolved product in the mother liquor, even after cooling. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, receiving flask) is pre-heated. Perform the filtration as quickly as possible. | If the solution cools during filtration, the product will crystallize on the filter paper along with the impurities, leading to loss of material. |
| Incomplete crystallization. | Allow more time for cooling and ensure the solution is thoroughly chilled in an ice bath before filtration. | Crystallization is a kinetic process. Sufficient time at a low temperature is needed to maximize the amount of product that comes out of solution. |
Problem: The recrystallized product is still impure (e.g., broad melting point).
| Possible Cause | Solution | Scientific Rationale |
| The solution cooled too quickly. | Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool much more slowly. Insulating the flask can help.[14] | Rapid cooling traps impurities within the growing crystal lattice. Slow, controlled growth allows for the selective deposition of the target molecule, excluding impurities. |
| The chosen solvent is not effective for the specific impurities present. | Perform a new solvent screen with different solvents or a mixed-solvent system. | The impurities may have similar solubility properties to the product in the chosen solvent. A different solvent may provide better discrimination. |
Workflow & Logic Diagrams
The following diagrams illustrate the decision-making process and logical relationships in the recrystallization workflow.
Caption: A flowchart of the decision-making process for recrystallization.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C14H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [amp.chemicalbook.com]
- 9. This compound CAS#: [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Troubleshooting low yield in Gabriel synthesis of primary amines
Technical Support Center: Gabriel Synthesis of Primary Amines
Welcome to the technical support center for the Gabriel Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthesis of primary amines via this classic and valuable method. Here, we will address common issues in a direct question-and-answer format, grounded in mechanistic principles and offering field-tested solutions.
Section 1: Foundational Principles & Core Workflow
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct alkylation of ammonia.[1][2][3] The process relies on phthalimide as a protected form of ammonia.[1][4] The nitrogen's lone pair is delocalized across two carbonyl groups, rendering the N-H bond acidic (pKa ≈ 8.3) and the resulting N-alkylphthalimide intermediate non-nucleophilic, which decisively prevents further alkylation.[1][5]
The synthesis proceeds in two primary stages:
-
N-Alkylation: The phthalimide anion, typically generated by a base, acts as a nucleophile in an SN2 reaction with a primary alkyl halide.[5][6]
-
Cleavage: The N-alkylphthalimide intermediate is cleaved, usually via hydrazinolysis (the Ing-Manske procedure), to liberate the desired primary amine and a phthalhydrazide byproduct.[2][6][7]
Core Experimental Workflow Diagram
Caption: General workflow for the Gabriel Synthesis of Primary Amines.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common points of failure that lead to diminished yields.
Category A: Issues in N-Alkylation
Q1: My yield of N-alkylphthalimide is low, and I recover a significant amount of unreacted phthalimide. What's going wrong?
This is a classic problem that typically points to one of three areas: incomplete deprotonation, a poor choice of solvent, or an insufficiently reactive alkylating agent.
Causality & Solution:
-
Ineffective Deprotonation: The phthalimide anion is the active nucleophile. If deprotonation is incomplete, the reaction rate will be slow. While strong bases like potassium hydride (KH) or sodium hydride (NaH) are effective, they can be hazardous.[1][5] For most applications, anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is sufficient and safer.[8] Ensure the base is fresh and the reagents are anhydrous, as water will quench the base and inhibit the reaction.[9]
-
Suboptimal Solvent Choice: The SN2 reaction is heavily favored by polar aprotic solvents, which solvate the cation (e.g., K⁺) but not the nucleophilic anion, enhancing its reactivity. Dimethylformamide (DMF) is widely considered the best choice, though DMSO and acetonitrile are also effective.[6][7][10] Using protic solvents like ethanol in this step will dramatically slow the reaction rate.
-
Leaving Group Reactivity: The reactivity of the alkyl halide is critical. The trend for the leaving group is I > Br > Cl. If you are using an alkyl chloride and observing low conversion, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI), a technique known as the Finkelstein reaction.[8]
Q2: I am seeing significant side products, possibly from an elimination (E2) reaction. How can I prevent this?
The formation of elimination byproducts (alkenes) is a strong indicator that your substrate is not ideal for the Gabriel synthesis.
Causality & Solution:
The phthalimide anion, while a good nucleophile, is sterically bulky.[5][11] This bulkiness makes it sensitive to steric hindrance in the alkyl halide.
-
Substrate Selection: The Gabriel synthesis is highly reliable for primary and benzylic halides.[6][12] It fails with tertiary halides and gives very low yields with secondary halides, where the competing E2 elimination pathway dominates.[2][5][12] If your target amine is secondary or tertiary, the Gabriel synthesis is not the appropriate method.
-
Reaction Conditions: Higher temperatures can favor elimination. If you are working with a somewhat hindered primary halide, try running the reaction at the lowest effective temperature.[9]
Table 1: Substrate Suitability for Gabriel N-Alkylation
| Alkyl Halide Type | SN2 (Desired) | E2 (Side Reaction) | Recommendation |
| Methyl | Excellent | Negligible | Ideal Substrate |
| Primary (unhindered) | Excellent | Minor | Ideal Substrate[9] |
| Primary (hindered) | Fair | Significant | Use mild conditions; expect lower yield |
| Secondary | Poor | Major | Not Recommended [2][13] |
| Tertiary | Fails | Dominant | Not Recommended [12][13] |
| Allylic / Benzylic | Excellent | Minor | Ideal Substrate[6][12] |
| Aryl / Vinyl | Fails | N/A | Incompatible [3][13][14] |
Category B: Issues in Cleavage (Amine Liberation)
Q3: The final hydrazinolysis step is messy, and isolating my amine is difficult, resulting in a low final yield. What are the best practices?
This is a very common complaint. While the Ing-Manske procedure using hydrazine hydrate is generally preferred over harsh acidic or basic hydrolysis, it requires careful execution.[2][7][10]
Causality & Solution:
-
Incomplete Reaction: The cleavage must be driven to completion. This is typically achieved by refluxing the N-alkylphthalimide with hydrazine hydrate in a protic solvent like ethanol.[6] Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Difficult Byproduct Removal: The primary challenge is the removal of the phthalhydrazide byproduct. It should precipitate from the reaction mixture as a dense white solid.[2][5]
-
Protocol: After the reaction is complete, cool the mixture to room temperature or in an ice bath to maximize precipitation. Filter off the solid phthalhydrazide. The primary amine will be in the filtrate.
-
Troubleshooting: If the phthalhydrazide is difficult to filter or remains partially dissolved, it can contaminate the product during workup. One effective strategy is to evaporate the solvent, then treat the residue with an aqueous acid (e.g., 1M HCl). This will protonate the desired primary amine, making it water-soluble as the ammonium salt. The neutral phthalhydrazide can then be removed by filtration or extraction with an immiscible organic solvent. Finally, basifying the aqueous layer will regenerate the free amine for extraction.
-
Q4: Can I use strong acid or base instead of hydrazine for the cleavage?
Yes, but it is often not recommended. While the original Gabriel protocol used strong acid (e.g., H₂SO₄, HBr) for hydrolysis, these harsh conditions can destroy sensitive functional groups in the target molecule.[7][10] Similarly, strong base can also cause unwanted side reactions.[5] The Ing-Manske procedure (hydrazinolysis) is performed under milder, neutral conditions and is generally compatible with a wider range of functional groups.[6][7]
Recent studies have also shown that the Ing-Manske procedure can be improved by increasing the pH of the reaction mixture after the N-substituted phthalimide has been consumed, which can significantly reduce reaction times.[15][16]
Section 3: Logical Troubleshooting Flowchart
If you are experiencing low yield, follow this decision tree to diagnose the likely cause.
Caption: A troubleshooting decision tree for low yields in the Gabriel Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. orgosolver.com [orgosolver.com]
- 13. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 14. chemistnotes.com [chemistnotes.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Phthalimide Derivatives for Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of phthalimide derivatives in biological research. As a Senior Application Scientist, I understand that realizing the full therapeutic potential of these promising compounds is often hindered by a fundamental hurdle: poor aqueous solubility. This guide is designed to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate these challenges effectively. Our goal is to ensure your experimental success by transforming solubility issues from a roadblock into a manageable variable.
Frequently Asked Questions (FAQs)
Q1: Why are my phthalimide derivatives consistently showing poor solubility in aqueous buffers?
Phthalimide and its derivatives often exhibit limited aqueous solubility due to the inherent hydrophobicity of the core phthalimide structure.[1][2][3] This bicyclic aromatic imide structure contributes to a large nonpolar surface area. While N-substitutions can modulate solubility, many derivatives retain this hydrophobic character. For biological assays conducted in aqueous media, this can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: I've dissolved my compound in 100% DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. What's happening?
This phenomenon, often termed "crashing out," is a very common issue.[1][4] While DMSO is an excellent solvent for many nonpolar compounds, it is aprotic and has a different polarity compared to aqueous buffers. When a concentrated DMSO stock solution is introduced into a large volume of aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. If the final concentration of your compound exceeds its solubility limit in the final aqueous-cosolvent mixture, it will precipitate out of the solution.[5][6] The final percentage of DMSO is often too low to maintain the solubility of a hydrophobic compound.[1]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects. Some robust cell lines may tolerate up to 1%, but it is crucial to determine the specific tolerance of your experimental system. Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) to account for any effects of the solvent on the biological system.[1]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide provides a systematic workflow for addressing solubility issues with your phthalimide derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
Overcoming poor reactivity of amines in phthalic anhydride condensation
Technical Support Center: Phthalic Anhydride Condensation
Welcome to the technical support center for overcoming challenges in the condensation of phthalic anhydride with amines. This guide is designed for researchers, chemists, and drug development professionals who encounter poor reactivity or other experimental hurdles during the synthesis of phthalimides and related structures. Here, we move beyond simple protocols to explore the underlying principles governing these reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the phthalic anhydride-amine condensation reaction.
Q1: What is the fundamental mechanism of the reaction between an amine and phthalic anhydride?
The reaction proceeds via a two-step mechanism.[1][2] First, the nucleophilic nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This opens the anhydride to form a tetrahedral intermediate, which quickly rearranges to yield a phthalamic acid derivative.[1][3] The second step is a dehydrative cyclization. Under heat, the carboxylic acid and the amide functionalities of the phthalamic acid intermediate condense, eliminating a molecule of water to form the stable five-membered phthalimide ring.[1][4]
Q2: Why are some amines poorly reactive with phthalic anhydride?
The reactivity of an amine in this condensation is governed by its nucleophilicity. Poor reactivity typically stems from two main factors:
-
Electronic Effects: Amines with electron-withdrawing groups (e.g., nitroanilines, haloanilines) have reduced electron density on the nitrogen atom. This diminishes their nucleophilicity, making the initial attack on the anhydride carbonyl significantly slower.
-
Steric Hindrance: Bulky substituents on or near the amino group (e.g., in tert-butylaniline or other ortho-substituted anilines) can physically obstruct the nitrogen's approach to the carbonyl carbon, increasing the activation energy of the reaction.
Q3: What is the primary role of high temperatures in this reaction?
High temperatures are crucial for driving the second step of the reaction: the cyclization of the phthalamic acid intermediate to the final phthalimide product.[4][5] This step is an endothermic dehydration reaction. According to Le Chatelier's principle, applying heat shifts the equilibrium toward the products by providing the necessary activation energy for water elimination.[1] Elevated temperatures also often improve the solubility of reactants.[6]
Q4: Can I use a secondary amine for this reaction?
No, the reaction to form a stable phthalimide requires a primary amine (R-NH₂). A primary amine has two protons on the nitrogen, one of which is lost during the initial formation of the phthalamic acid, and the second is eliminated as part of the water molecule during the final ring-closing step. Secondary amines (R₂NH) lack the second proton required for the dehydration and cyclization, so the reaction stops at the stable phthalamic acid stage.
Troubleshooting Guide for Poor Reactivity
This guide provides a systematic approach to diagnosing and solving common issues encountered during the condensation of poorly reactive amines with phthalic anhydride.
Issue 1: Low to No Product Formation
When facing minimal or no conversion to the desired phthalimide, a logical, step-wise approach is necessary to identify the limiting factor.
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low phthalimide yield.
For weakly nucleophilic amines, simply providing more energy can often overcome the activation barrier.
-
Increase Temperature: The dehydrative cyclization is often the rate-limiting step. Running the reaction at higher temperatures (e.g., 150-200 °C) can significantly accelerate this process.[5][7]
-
Solvent Selection: The choice of solvent is critical. Glacial acetic acid is a common and effective solvent as it can dissolve the reactants and act as a catalyst.[1][8] High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective by enabling higher reaction temperatures and improving reactant solubility.[9]
-
Water Removal: Since water is a byproduct of the cyclization, its removal will drive the reaction forward. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).
-
Performing the reaction under a vacuum or with a slow stream of an inert gas (e.g., nitrogen) to carry away the water vapor.
-
When thermal energy alone is insufficient, a catalyst can provide an alternative, lower-energy reaction pathway.
-
Acid Catalysis:
-
Brønsted Acids: Glacial acetic acid often serves as both solvent and catalyst.[8] Stronger acids like p-toluenesulfonic acid (PTSA) or sulfuric acid can also be used, but may cause side reactions if not carefully controlled.
-
Lewis Acids: Lewis acids can activate the anhydride's carbonyl group, making it more electrophilic. A mild and effective catalyst is TaCl₅-silica gel, which can be used under solvent-free conditions with microwave irradiation.[4]
-
-
Clay Catalysts: Montmorillonite clays are inexpensive, reusable, and environmentally friendly catalysts that have been shown to improve yields and reduce reaction times for phthalimide synthesis.[3]
The following table summarizes a comparison of different approaches:
| Method | Temperature (°C) | Typical Reaction Time | Key Advantages | Considerations |
| Thermal (Neat/Melt) | 150 - 200 | 2 - 8 hours | Solvent-free, simple setup. | High energy consumption; risk of thermal degradation for sensitive substrates. |
| Acetic Acid (Solvent) | 118 (Reflux) | 1 - 4 hours | Acts as both solvent and catalyst; good for many amines.[8] | Can be corrosive; requires removal during workup. |
| Microwave (Solvent-Free) | 160 | 15 - 30 minutes | Extremely rapid heating, often leads to higher yields and cleaner reactions.[8] | Requires specialized microwave reactor; scalability can be an issue. |
| Montmorillonite-KSF | 120 - 140 | 2 - 5 hours | Reusable catalyst, environmentally friendly, mild conditions.[3] | Catalyst needs to be filtered off post-reaction. |
Experimental Protocols
Here we provide a detailed, validated protocol for the catalyzed synthesis of an N-substituted phthalimide from a poorly reactive amine.
Protocol: Montmorillonite-KSF Catalyzed Synthesis of N-(4-nitrophenyl)phthalimide
This protocol is adapted for an electronically deactivated amine, 4-nitroaniline, utilizing a reusable clay catalyst.[3]
-
Phthalic Anhydride (1.48 g, 10 mmol)
-
4-Nitroaniline (1.38 g, 10 mmol)
-
Montmorillonite-KSF catalyst (0.5 g)
-
Glacial Acetic Acid (25 mL)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Ethanol (for recrystallization)
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (10 mmol) and the Montmorillonite-KSF catalyst (0.5 g).
-
Solvent and Amine Addition: Add glacial acetic acid (25 mL) to the flask, followed by 4-nitroaniline (10 mmol).
-
Reaction: Heat the mixture to reflux (approx. 118-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexanes:ethyl acetate mobile phase). Spot the starting amine and co-spot with the reaction mixture. The reaction is complete upon the disappearance of the amine spot. (Typical reaction time: 3-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A solid product may precipitate.
-
Add 50 mL of dichloromethane to the flask and stir for 10 minutes to dissolve the product.
-
Filter the mixture to remove the Montmorillonite-KSF catalyst. The catalyst can be washed with fresh DCM, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution to remove residual acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Recrystallize the crude solid product from hot ethanol to yield pure N-(4-nitrophenyl)phthalimide as a crystalline solid.
The following diagram illustrates the key steps in the formation of the phthalimide ring.
Caption: Mechanism of phthalimide synthesis.
References
- 1. Solved: What are the mechanism of amine and phthalic anhydride in acetic acid? why used acetic ac [Chemistry] [gauthmath.com]
- 2. physicsforums.com [physicsforums.com]
- 3. jetir.org [jetir.org]
- 4. Phthalimides [organic-chemistry.org]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Scaling up the synthesis of N-(4-Amino-2-chlorophenyl)phthalimide for library production
Technical Support Center: Synthesis of N-(4-Amino-2-chlorophenyl)phthalimide
Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers and drug development professionals engaged in library production. Our goal is to provide practical, experience-driven advice to help you navigate the common challenges of this synthesis, ensuring efficiency, purity, and scalability.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each issue is analyzed from a mechanistic and practical standpoint to provide robust solutions.
Question 1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low yield in this condensation reaction is typically traced back to one of three areas: incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction: The formation of the imide from 4-amino-2-chloroaniline and phthalic anhydride is a two-step process: formation of an intermediate phthalamic acid, followed by a dehydrative cyclization.[1] This second step is an equilibrium process.
-
Causality: Inefficient removal of the water byproduct will cause the equilibrium to favor the phthalamic acid intermediate, stalling the reaction. On a larger scale, inadequate heating or poor mixing can lead to non-uniform reaction conditions, leaving pockets of unreacted starting materials.
-
Solutions:
-
Azeotropic Water Removal: When scaling up, switch from simple reflux in a solvent like glacial acetic acid to a solvent that forms an azeotrope with water, such as toluene or xylene.[2] Employ a Dean-Stark apparatus to physically remove water and drive the reaction to completion.
-
Temperature Optimization: Ensure the reaction temperature is high enough to facilitate dehydration. For acetic acid, this is typically reflux (~118 °C). For toluene, it's ~111 °C.[2] Monitor the internal reaction temperature, not just the heating mantle setting, especially in large reactors.
-
Reaction Time: Monitor the reaction by TLC or HPLC. Continue heating until the starting amine spot disappears and the phthalamic acid intermediate is fully converted to the product. Reaction times of 2-4 hours are typical but may need to be extended on a larger scale.[3]
-
-
-
Side Reactions: The primary side reaction of concern is the formation of a bis-phthalimide derivative due to the diamine nature of the starting material. Oxidation of the free amino group can also occur.
-
Causality: Using an excess of phthalic anhydride can promote reaction at the second, more sterically hindered amino group. High temperatures in the presence of atmospheric oxygen can lead to oxidative degradation of the aromatic amine.
-
Solutions:
-
Stoichiometry Control: Use a slight excess (1.0 to 1.1 equivalents) of the 4-amino-2-chloroaniline. This ensures the more valuable phthalic anhydride is consumed and minimizes the risk of the bis-adduct.
-
Inert Atmosphere: For reactions requiring prolonged heating at high temperatures, consider running the synthesis under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the free amine.
-
-
-
Product Loss During Workup: The product is typically isolated by precipitation and filtration.
-
Causality: If the product is precipitated by pouring the reaction mixture into water, some product may remain dissolved if the volume of water is excessively large or if the mixture is not cooled sufficiently. During recrystallization, using too much solvent will result in significant loss of product in the mother liquor.
-
Solutions:
-
Controlled Precipitation: Cool the reaction mixture to room temperature before slowly adding it to a well-stirred, chilled vessel of water. Allow sufficient time for complete precipitation before filtering.
-
Efficient Recrystallization: Determine the optimal solvent system (e.g., Ethanol, Acetic Acid/Water) and use the minimum amount of hot solvent required to fully dissolve the crude product. Cool slowly to promote the formation of pure crystals and then chill thoroughly before filtration.
-
-
Question 2: My final product is off-color (e.g., brown or dark yellow) and shows multiple spots on TLC. How do I identify and eliminate these impurities?
Answer: Product discoloration and impurities are often linked and typically stem from incomplete cyclization or degradation.
-
Identifying the Impurities:
-
Phthalamic Acid Intermediate: This is the most common impurity. It is more polar than the final imide product and will have a lower Rf value on a normal-phase TLC plate. It can be identified by its acidic nature.
-
Unreacted 4-amino-2-chloroaniline: This is a polar, basic compound that will also have a low Rf. It can often be visualized with specific stains like ninhydrin.
-
Oxidative Byproducts: These are often highly colored, complex mixtures that may appear as streaks or poorly defined spots on a TLC plate.
-
-
Eliminating the Impurities:
-
Ensuring Complete Cyclization: The most effective way to remove the phthalamic acid intermediate is to prevent its formation in the first place by driving the reaction to completion (see Question 1). If it is present in the crude product, you can sometimes convert it to the desired imide by re-subjecting the crude material to the reaction conditions.
-
Aqueous Base Wash: During workup, washing the crude product (dissolved in an appropriate organic solvent like ethyl acetate) with a mild aqueous base solution (e.g., 5% sodium bicarbonate) can remove the acidic phthalamic acid impurity and any unreacted phthalic anhydride.[4] The desired product, being a neutral imide, will remain in the organic layer.
-
Charcoal Treatment & Recrystallization: For removing colored impurities, a charcoal treatment during recrystallization is highly effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (1-2% by weight), hold at temperature for 5-10 minutes, and then perform a hot filtration to remove the charcoal. Cool the filtrate to crystallize the purified product.
-
Column Chromatography: While not ideal for large-scale production due to cost and time, flash column chromatography is an excellent method for obtaining a highly pure sample for analytical or library screening purposes if recrystallization fails.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this reaction? A: The reaction proceeds via a two-step nucleophilic acyl substitution-elimination pathway. First, the more nucleophilic amino group of 4-amino-2-chloroaniline attacks one of the carbonyl carbons of phthalic anhydride, opening the anhydride ring to form a phthalamic acid intermediate. In the second step, intramolecular attack of the newly formed amide nitrogen onto the remaining carboxylic acid group, followed by the elimination of a water molecule (dehydration), forms the stable five-membered imide ring.[1]
Q: How should I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 1:1 Ethyl Acetate:Hexanes. The product (this compound) is less polar than the starting amine and the phthalamic acid intermediate. The reaction is complete when the starting amine spot (co-spotted on the TLC plate) has been completely consumed and the intermediate spot is gone. For more quantitative analysis during process development, HPLC is recommended.[5]
Q: What are the critical safety considerations for this synthesis? A: Both starting materials require careful handling.
-
Phthalic Anhydride: It is a severe respiratory, skin, and eye irritant and a known respiratory sensitizer.[6][7] Always handle it in a fume hood while wearing gloves, safety goggles, and a lab coat. Avoid creating and inhaling dust.[8][9]
-
4-amino-2-chloroaniline (2-Chloro-p-phenylenediamine): Aromatic amines are generally toxic and should be handled with care to avoid skin contact, inhalation, or ingestion.
-
Solvents: Glacial acetic acid is corrosive. High-boiling aromatic solvents like toluene and xylene are flammable and have associated inhalation hazards. Always work in a well-ventilated area.
Q: What are the recommended specifications for the starting materials? A: For reproducible results, especially during scale-up, use starting materials with >98% purity. The purity of the 4-amino-2-chloroaniline is particularly critical, as isomeric impurities can lead to difficult-to-separate byproducts. Phthalic anhydride should be dry, as it slowly hydrolyzes to phthalic acid in the presence of moisture, which will not react under these conditions.[10]
Experimental Workflow & Scale-Up Parameters
Generalized Synthetic Workflow
The diagram below illustrates the key stages of the synthesis, from starting materials to the purified final product.
Caption: Key stages in the synthesis of this compound.
Table: Lab-Scale vs. Scale-Up Parameter Comparison
| Parameter | Lab-Scale (1-10 g) | Scale-Up (0.5-5 kg) | Rationale & Key Considerations |
| Amine:Anhydride Ratio | 1.05 : 1.0 | 1.02 : 1.0 | A slight excess of the amine minimizes bis-adduct formation and ensures complete consumption of the anhydride. |
| Solvent | Glacial Acetic Acid | Toluene or Xylene | High-boiling azeotropic solvents with a Dean-Stark trap are superior for efficient water removal on a large scale. |
| Solvent Volume | 5-10 mL / g of anhydride | 3-5 L / kg of anhydride | Concentration can be increased on scale-up, but ensure the mixture remains stirrable. |
| Heating Method | Heating Mantle | Jacketed Reactor (Steam/Hot Oil) | Jacketed reactors provide more uniform and controllable heating, preventing localized hotspots. |
| Reaction Monitoring | TLC every 30-60 min | HPLC every 1-2 hours | HPLC provides more accurate, quantitative data needed for process control in a manufacturing environment. |
| Workup/Isolation | Precipitation in beaker, Buchner funnel filtration | Transfer to precipitation tank, Centrifuge or Nutsche filter-dryer | Specialized equipment is required for handling and efficiently separating large volumes of solids and liquids. |
| Typical Yield | 80-90% | 85-95% | Optimized water removal and handling procedures on a larger scale can often lead to improved, more consistent yields. |
Detailed Experimental Protocol (Scale-Up Example)
Materials:
-
4-amino-2-chloroaniline (1.02 kg, 7.15 mol, 1.02 equiv)
-
Phthalic Anhydride (1.00 kg, 6.75 mol, 1.00 equiv)
-
Toluene (5 L)
Procedure:
-
Setup: Charge a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and Dean-Stark trap with phthalic anhydride (1.00 kg) and toluene (5 L).
-
Reagent Addition: Begin stirring and add the 4-amino-2-chloroaniline (1.02 kg) to the suspension.
-
Reaction: Heat the reactor jacket to 125-130 °C to bring the toluene to a steady reflux (~111 °C internal temperature). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-6 hours, monitoring the reaction progress by HPLC every 2 hours. The reaction is considered complete when the area % of the starting amine is <1.0%.
-
Cooling & Isolation: Once complete, cool the reaction mixture to 20-25 °C. The product will precipitate from the toluene. For improved yield, the slurry can be further cooled to 0-5 °C for 1 hour.
-
Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake with cold toluene (2 x 1 L).
-
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved. This yields crude this compound.
-
Purification (if required): The crude product can be recrystallized from ethanol or a toluene/ethanol mixture to achieve >99% purity.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com [carlroth.com]
- 8. Mobile [my.chemius.net]
- 9. Phthalic Anhydride Hazards Overview and Storage Considerations - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 10. thirumalaichemicals.com [thirumalaichemicals.com]
Technical Support Center: N-(4-Amino-2-chlorophenyl)phthalimide Synthesis
Welcome to the technical support center for the synthesis and purification of N-(4-Amino-2-chlorophenyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this specific chemical transformation. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the common causes?
A1: Low yields in the synthesis of this compound, typically prepared by reacting 4-amino-2-chlorophenylamine with phthalic anhydride, can often be attributed to several factors:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or the presence of moisture which can hydrolyze the phthalic anhydride starting material.
-
Side Reactions: The presence of the amino group on the phenyl ring can lead to side reactions. While the primary amine is the intended nucleophile, other reactions can occur under certain conditions.
-
Sub-optimal Solvent: The choice of solvent is crucial. High-boiling point solvents like glacial acetic acid or toluene are commonly used to facilitate the removal of water formed during the reaction, driving the equilibrium towards the product. Using a solvent that does not effectively remove water can hinder the reaction progress.
Q2: I'm observing a persistent yellow coloration in my final product, even after initial purification. What is this impurity?
A2: A slight yellow color is characteristic of this compound.[1][2][3] However, a persistent, intense yellow or brownish hue often indicates the presence of impurities. The most common culprits are:
-
Unreacted Starting Materials: Unreacted 4-amino-2-chlorophenylamine can contribute to discoloration.
-
Oxidation Products: Anilines, especially those with electron-donating groups like the amino substituent, are susceptible to oxidation, which can form highly colored impurities. Exposure to air and light during the reaction or workup can exacerbate this.
-
Byproducts from Phthalic Anhydride: Commercial phthalic anhydride can sometimes contain colored impurities.
Q3: My purified product shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the desired product, leading to a depression and broadening of the melting point. The likely impurities are unreacted starting materials or reaction byproducts.
Q4: Can I use techniques other than recrystallization for purification?
A4: Absolutely. While recrystallization is a powerful technique for this compound, column chromatography is an excellent alternative, especially for removing impurities with similar solubility profiles to your product. A silica gel column using a solvent system like a hexane/ethyl acetate or chloroform/acetonitrile gradient can be very effective.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Crude Product
Causality: The condensation reaction between an amine and an anhydride is a reversible equilibrium. If the water produced during the reaction is not effectively removed, the equilibrium will not favor the product, leading to a significant amount of unreacted starting materials remaining.
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions. Use a Dean-Stark apparatus if reacting in a solvent like toluene to azeotropically remove water. If using a high-boiling solvent like glacial acetic acid, ensure the reaction temperature is sufficient to drive off water.
-
Reaction Time: Extend the reaction time to ensure it proceeds to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reagent (typically the more volatile or less expensive one) can sometimes be used to drive the reaction to completion. However, this will necessitate more rigorous purification.
Issue 2: Product "Oiling Out" During Recrystallization
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[6] The compound separates as a liquid oil rather than forming pure crystals.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent or solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6] For N-aryl phthalimides, solvents like ethanol, acetic acid, or mixtures such as hexane/ethyl acetate are often suitable.[6][7][8]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.[6]
Issue 3: Hydrolysis of the Phthalimide Product
Causality: The phthalimide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which cleaves the imide ring to form a phthalamic acid derivative.[9][10][11] This is a common issue during aqueous workups or if the reaction conditions are not carefully controlled.
Troubleshooting Steps:
-
Neutral Workup: During the workup, use neutral or mildly acidic/basic washes. Avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Ensure all solvents and reagents used in the final purification steps are dry to prevent hydrolysis.
Visualization of the General Troubleshooting Workflow
Caption: General troubleshooting workflow for purification.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined empirically on a small scale first.
Objective: To remove unreacted starting materials and most polar/non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like glacial acetic acid)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the product is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate the desired product from impurities with similar solubility profiles.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane:Ethyl Acetate or Chloroform:Acetonitrile mixture)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal system should give the product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Visualization of the Purification Workflow
Caption: Recommended purification workflow for the target compound.
IV. Quantitative Data Summary
The following table provides a general overview of expected outcomes for the purification techniques described. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Recovery | Expected Purity (by HPLC) | Key Advantages | Common Challenges |
| Recrystallization | 60-85% | >98% | Scalable, cost-effective, good for removing bulk impurities. | "Oiling out," co-crystallization of impurities. |
| Column Chromatography | 50-80% | >99% | High resolution, separates closely related compounds. | Time-consuming, requires larger solvent volumes, potential for product degradation on silica.[12] |
V. References
-
Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed, National Center for Biotechnology Information. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
This compound CAS#: 19348-53-9. ChemicalBook. --INVALID-LINK--
-
Application Notes and Protocols: Recrystallization and Purification of N-Phenylphthalimide. Benchchem. --INVALID-LINK--
-
Synthesis of Amines. Chemistry LibreTexts. --INVALID-LINK--
-
Phthalimides: developments in synthesis and functionalization. Royal Society of Chemistry. --INVALID-LINK--
-
What is Gabriel Phthalimide Synthesis Reaction? BYJU'S. --INVALID-LINK--
-
Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Science Publishing. --INVALID-LINK--
-
Synthesis of N- aminophalimides derived from α- amino acids: Theoretical study to find them as HDAC8 inhibitors by docking simulations and in vitro assays. Semantic Scholar. --INVALID-LINK--
-
Preparation method of N-benzylphthalimide. Google Patents. --INVALID-LINK--
-
Preparation of Phthalimide. BYJU'S. --INVALID-LINK--
-
4-Chloroaniline. SIELC Technologies. --INVALID-LINK--
-
This compound. BIOFOUNT. --INVALID-LINK--
-
Technical Support Center: Purification of Substituted Anilines. Benchchem. --INVALID-LINK--
-
This compound | C14H9ClN2O2. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. --INVALID-LINK--
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (PDF) --INVALID-LINK--
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central, National Center for Biotechnology Information. --INVALID-LINK--
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Iowa State University Digital Repository. --INVALID-LINK--
-
Phthalimide- Preparation, Chemical Reactions & Uses. Turito. --INVALID-LINK--
-
and Phthalimide-Protected n-Pentenyl Glucosaminide Precursors for the Synthesis of Nodulation Factors As Illustrated by the Total Synthesis of NodRf-III (C18:1, MeFuc). The Journal of Organic Chemistry. --INVALID-LINK--
-
This compound (C14H9ClN2O2). PubChemLite. --INVALID-LINK--
-
HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Merck Millipore. --INVALID-LINK--
-
This compound 19348-53-9. Sigma-Aldrich. --INVALID-LINK--
-
The Gabriel Synthesis. Master Organic Chemistry. --INVALID-LINK--
-
Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research. --INVALID-LINK--
-
Preparation method of mono-substituted para-chloroaniline. Google Patents. --INVALID-LINK--
-
A process for the preparation of 3-and 4-aminophthalimide. Google Patents. --INVALID-LINK--
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. --INVALID-LINK--
References
- 1. This compound [amp.chemicalbook.com]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. This compound 19348-53-9 [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Catalyst Selection for Functionalized Phthalimide Synthesis
Welcome to the Technical Support Center for phthalimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Phthalimides are not merely protecting groups for amines; they are privileged scaffolds in medicinal chemistry, found in drugs treating conditions from multiple myeloma to rheumatoid arthritis.[1] Achieving their synthesis in high yield and purity is paramount, and the choice of catalyst is the most critical decision point in this process.
This document moves beyond simple protocols to explain the why behind experimental choices, providing a self-validating system of troubleshooting and frequently asked questions to empower your research.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of functionalized phthalimides, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in N-Alkylation Reactions
Question: My Gabriel synthesis reaction with a primary alkyl halide is sluggish, resulting in a yield below 50%. I'm using potassium phthalimide and DMF. What's going wrong?
Answer: This is a classic challenge often rooted in the reactivity of the phthalimide nucleophile and reaction conditions. While the Gabriel synthesis is designed to prevent over-alkylation, its efficiency hinges on a potent nucleophilic attack, which can be surprisingly weak.[2][3][4]
Core Problem: The potassium phthalimide salt may not be sufficiently soluble or reactive in the organic solvent to efficiently react with the alkyl halide. The reaction proceeds through an SN2 mechanism, which is sensitive to nucleophile strength, solvent, and steric hindrance.[5][6]
Solutions & Optimizations:
-
Introduce a Phase-Transfer Catalyst (PTC): This is the most impactful solution. A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phthalimide anion from the solid phase (or an immiscible aqueous phase) into the organic phase where the alkyl halide resides.[5][7] The large, lipophilic cation of the PTC pairs with the phthalimide anion, creating a more soluble and highly reactive "naked" nucleophile in the organic medium.[8][9]
-
Re-evaluate Your Base and Solvent System: While you are using pre-formed potassium phthalimide, ensure it is completely dry. If preparing it in situ from phthalimide, use a strong base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a dry, polar aprotic solvent like DMF or DMSO.[5][6] Cesium carbonate (Cs2CO3) in DMF has also been shown to be highly effective, even at lower temperatures.[7][10]
-
Activate the Halide: If you are using an alkyl chloride, the reaction will be inherently slower than with bromides or iodides. Add a catalytic amount of sodium iodide (NaI) to the reaction mixture. This will perform an in situ Finkelstein reaction, converting the more stubborn alkyl chloride to a highly reactive alkyl iodide, which is then readily consumed by the phthalimide anion.
Question: I'm attempting to synthesize an N-aryl phthalimide using the Gabriel method with an aryl halide, but I'm only recovering my starting materials. Why doesn't this work?
Answer: You are encountering a fundamental limitation of the Gabriel synthesis. The mechanism is an SN2 reaction, which does not occur at an sp²-hybridized carbon of an aryl ring.[3][11][12] Aryl halides are resistant to nucleophilic substitution under these conditions due to the high energy required to break the C-X bond and the steric hindrance of the benzene ring.
Solution: Switch to a Transition-Metal Catalyst.
To form a C(aryl)-N bond, you must employ a cross-coupling strategy. Catalysts based on palladium (Pd) or copper (Cu) are the industry standard for this transformation.
-
Palladium-Catalyzed Reactions: These methods, often variants of the Buchwald-Hartwig amination, are highly effective. A typical system involves a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a specialized ligand (e.g., an imidazole-based ligand) that promotes the catalytic cycle.[13]
-
Copper-Catalyzed Reactions (Ullmann Condensation): Copper catalysts, such as CuI or nano-Cu2O, are also widely used for N-arylation and can sometimes be more cost-effective than palladium.[13][14]
Issue 2: Formation of Undesired Side Products
Question: My reaction with a secondary alkyl halide is giving me a mixture of the desired N-alkylated phthalimide and a significant amount of an alkene byproduct. How can I improve selectivity?
Answer: The phthalimide anion, while a good nucleophile, is also a moderate base. With sterically hindered substrates like secondary alkyl halides, the SN2 pathway (substitution) competes directly with the E2 pathway (elimination), where the phthalimide anion abstracts a proton, leading to the formation of an alkene.[6][15] For this reason, the Gabriel synthesis is generally considered unreliable for secondary alkyl halides.[5][15]
Strategies to Favor Substitution over Elimination:
-
Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the substitution product.
-
Use a Less Hindered Base/Nucleophile System: While difficult with phthalimide itself, ensure your conditions are as mild as possible.
-
Consider an Alternative Synthetic Route: For secondary amines, it is often more efficient to use alternative methods like reductive amination rather than attempting to force a sterically hindered Gabriel reaction.
Issue 3: Catalyst Inactivity or Deactivation
Question: I'm using a borane catalyst for a reductive cyclization to form a complex phthalimide-containing structure, but the reaction stalls. What could be deactivating my catalyst?
Answer: Lewis acidic catalysts, such as boranes, are highly sensitive to deactivation by water and other Lewis bases.
Primary Cause & Solution: The most common culprit is residual water in your reagents or solvent. Water will irreversibly coordinate with the borane, deactivating it. It is critical to use anhydrous solvents and reagents. Adding activated molecular sieves (e.g., 4Å) to the reaction mixture is a standard and effective practice to scavenge trace amounts of water and prevent catalyst deactivation.[16]
Troubleshooting Flowchart for Catalyst Issues
Caption: Troubleshooting flowchart for catalyst-related issues.
Part 2: Frequently Asked Questions (FAQs)
Question: What are the main classes of catalysts used for synthesizing functionalized phthalimides?
Answer: Catalyst selection depends entirely on the desired transformation. The main classes are:
-
Base Catalysts: Strictly speaking, bases like KOH or K2CO3 are reagents, but they are catalytic in function when used to generate the phthalimide anion for Gabriel-type reactions.[2][11]
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium or phosphonium salts (e.g., TBAB) and crown ethers that are essential for reactions occurring between different phases.[17][8]
-
Transition-Metal Catalysts: Complexes of palladium, copper, rhodium, nickel, and ruthenium are used for advanced transformations like C-H activation, carbonylation, and cross-coupling reactions to build complex phthalimide structures that are inaccessible through classical methods.[13][14][18]
-
Organocatalysts: Metal-free organic molecules like L-proline or imidazole that can catalyze specific reactions, such as Diels-Alder type benzannulations or amidations.[14] These are often highlighted for their "green" credentials, being less toxic and more environmentally benign than heavy metal catalysts.[13][14]
| Catalyst Class | Primary Application | Key Advantages | Common Issues |
| Base Catalysis | N-Alkylation (Gabriel) | Low cost, simple procedure | Limited to primary halides, basicity can cause side reactions |
| Phase-Transfer | N-Alkylation (Gabriel) | Dramatically increases rate & yield, mild conditions | Catalyst can sometimes be difficult to remove |
| Transition Metals | N-Arylation, C-H Functionalization, Carbonylation | Broad substrate scope, enables complex structures | Cost, potential metal contamination, air/moisture sensitivity |
| Organocatalysts | Benzannulation, Amidation | Low toxicity, environmentally friendly, insensitive to air/moisture | Often narrower substrate scope than metal catalysts |
Question: How do I choose between a transition-metal catalyst and an organocatalyst?
Answer: The choice depends on a balance between the desired transformation, substrate complexity, and process constraints (cost, environmental impact).
-
Choose a Transition-Metal Catalyst when:
-
You need to perform a reaction that is mechanistically inaccessible to organocatalysts, such as C-H activation, oxidative carbonylation, or Buchwald-Hartwig N-arylation.[14][19]
-
You are working with a very broad range of substrates and require a highly versatile and robust catalytic system.[13]
-
Maximizing yield on a difficult transformation is the absolute priority over catalyst cost or metal contamination concerns.
-
-
Choose an Organocatalyst when:
-
A metal-free pathway exists for your desired transformation (e.g., an L-proline catalyzed Diels-Alder reaction to form the phthalimide ring).[1][20]
-
The final product is a pharmaceutical, and avoiding heavy metal contamination is a critical process parameter.[14]
-
You are prioritizing a "greener," more sustainable synthesis, as organocatalysts are generally less toxic and reactions can often be run under milder conditions.[13][14]
-
Catalyst Selection Decision Workflow
Caption: Decision workflow for selecting a catalyst class.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Phase-Transfer Catalyzed N-Alkylation
This protocol outlines a method for efficiently screening different phase-transfer catalysts to optimize the Gabriel synthesis of a primary N-alkyl phthalimide.
1. Materials:
-
Phthalimide
-
Potassium Carbonate (K2CO3), finely ground and dried
-
Primary Alkyl Bromide (R-Br)
-
Candidate PTCs: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), 18-Crown-6
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Internal Standard (e.g., dodecane) for GC/HPLC analysis
2. Reaction Setup (Array of Vials):
-
To a series of 4 mL vials equipped with stir bars, add phthalimide (1.0 mmol, 1.0 equiv).
-
Add K2CO3 (1.5 mmol, 1.5 equiv).
-
To each vial, add a different catalyst:
-
Vial 1 (Control): No catalyst
-
Vial 2: TBAB (0.1 mmol, 10 mol%)
-
Vial 3: TBAHS (0.1 mmol, 10 mol%)
-
Vial 4: 18-Crown-6 (0.1 mmol, 10 mol%)
-
-
Add anhydrous DMF (2.0 mL) to each vial.
-
Add the internal standard (0.5 mmol).
-
Seal the vials and stir the mixtures at room temperature for 10 minutes.
3. Reaction Execution and Monitoring:
-
Add the primary alkyl bromide (1.1 mmol, 1.1 equiv) to each vial.
-
Place the vials in a heating block set to 70 °C.
-
At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot (~10 µL) from each vial.
-
Quench the aliquot in a GC/HPLC vial containing ethyl acetate and a small amount of water. Shake vigorously.
-
Analyze the organic layer by GC or HPLC to determine the conversion to product relative to the internal standard.
4. Analysis:
-
Plot the % conversion versus time for each catalyst.
-
The catalyst that provides the highest conversion in the shortest time is the optimal choice for this transformation under these conditions. This data-driven approach removes guesswork and ensures the selection of the most efficient catalytic system.
References
- 1. Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels-Alder Reaction Employing Two Dienophiles [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Phthalimide synthesis [organic-chemistry.org]
- 11. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 12. ncert.nic.in [ncert.nic.in]
- 13. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iajpr.com [iajpr.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels-Alder Reaction Employing Two Dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(4-Amino-2-chlorophenyl)phthalimide and Other Anticancer Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalimide Scaffold in Oncology
The phthalimide core is a privileged structure in medicinal chemistry, forming the backbone of a class of compounds with potent immunomodulatory and anticancer properties. The trajectory of thalidomide, from a notorious teratogen to a valuable therapeutic for multiple myeloma, spurred the development of analogs with improved efficacy and safety profiles.[1][2] These agents, including the FDA-approved drugs lenalidomide and pomalidomide, exert their anticancer effects through a novel mechanism involving the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This interaction leads to the targeted degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[4]
N-(4-Amino-2-chlorophenyl)phthalimide is a phthalimide derivative whose anticancer potential remains largely unexplored in publicly available literature. Its structural similarity to thalidomide and its analogs suggests that it may share a similar mechanism of action. The presence of the chloro and amino substitutions on the phenyl ring could modulate its binding affinity for CRBN or alter its pharmacokinetic properties, potentially offering a distinct therapeutic window.
This guide will compare the known anticancer properties of lenalidomide and pomalidomide with the yet-to-be-characterized profile of this compound. The objective is to provide a framework for researchers to evaluate this novel compound, leveraging established experimental protocols and understanding the benchmarks set by its predecessors.
Comparative Analysis of Anticancer Activity
While specific experimental data for this compound is not currently available in peer-reviewed literature, we can establish a baseline for comparison using the known in vitro activities of lenalidomide and pomalidomide against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lenalidomide | NCI-H929 | Multiple Myeloma | >10 | [5] |
| U266 | Multiple Myeloma | >10 | [6] | |
| RPMI-8226 | Multiple Myeloma | >10 | [7] | |
| JIM-3 | Multiple Myeloma | >10 | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | >320 (single agent) | [8] | |
| Pomalidomide | RPMI8226 | Multiple Myeloma | 8 | [9] |
| OPM2 | Multiple Myeloma | 10 | [9] | |
| T regulatory cells | - | ~1 | [10] | |
| MCF-7 | Breast Cancer | >100 (for a derivative) | [11] |
Expert Insights: The higher potency of pomalidomide compared to lenalidomide in some contexts is a key driver in its clinical use for relapsed or refractory multiple myeloma.[9][10] The lack of potent single-agent activity of lenalidomide in some solid tumor cell lines, such as MDA-MB-231, highlights the importance of combination therapies.[8] For this compound, it would be crucial to perform initial cytotoxicity screenings across a panel of both hematological and solid tumor cell lines to identify potential areas of sensitivity.
Proposed Mechanism of Action: A Cereblon-Mediated Pathway
The primary mechanism of action for lenalidomide and pomalidomide is the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. This molecular "glue" action brings the ligase into proximity with neosubstrates, primarily the lymphoid transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent proteasomal degradation.[4] The loss of these factors is detrimental to the survival of multiple myeloma cells. Additionally, this class of compounds exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity and anti-angiogenic properties.[12][13]
Given its core phthalimide structure, it is hypothesized that this compound will also function as a CRBN modulator. The substitutions on the phenyl ring will be critical in determining the binding affinity and the subsequent recruitment of neosubstrates.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols for Evaluation
To ascertain the anticancer potential of this compound, a series of well-established in vitro assays are necessary. The following protocols provide a robust framework for this evaluation.
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of phthalic anhydride with 4-amino-2-chlorophenylamine. This can be achieved through methods like the Gabriel synthesis or direct condensation in a high-boiling point solvent.[14][15]
Proposed Protocol:
-
To a solution of 4-amino-2-chlorophenylamine (1 equivalent) in glacial acetic acid, add phthalic anhydride (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water to remove excess acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, lenalidomide, and pomalidomide for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12]
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][3]
Protocol:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[18]
Protocol:
-
Treat cells with the test compounds, and then lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While this compound remains an uncharacterized compound in the context of cancer therapy, its structural relationship to the potent immunomodulatory drugs lenalidomide and pomalidomide provides a strong rationale for its investigation. This guide offers a comprehensive framework for such an evaluation, from its synthesis to a detailed in vitro characterization of its anticancer effects.
The key to unlocking the potential of this novel precursor lies in rigorous experimental validation. By following the detailed protocols outlined herein and comparing the results against established benchmarks like lenalidomide and pomalidomide, researchers can effectively determine if this compound holds promise as a next-generation anticancer agent. Future studies should also explore its effects on the tumor microenvironment, including its immunomodulatory and anti-angiogenic properties, to build a complete pharmacological profile.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activities of N-(4-Amino-2-chlorophenyl)phthalimide and Its Analogues: A Guide for Drug Discovery
Abstract
The phthalimide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the lead compound, N-(4-Amino-2-chlorophenyl)phthalimide, and its structurally related analogues. We delve into key therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities, presenting supporting experimental data to elucidate critical structure-activity relationships (SAR). Detailed, field-tested protocols for core biological assays are provided to ensure reproducibility and methodological integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile phthalimide scaffold for novel therapeutic agent discovery.
The Phthalimide Scaffold: A Versatile Core in Medicinal Chemistry
The isoindoline-1,3-dione core, commonly known as phthalimide, is a cornerstone in the synthesis of pharmacologically active molecules.[2][3] Its rigid, planar structure and synthetic accessibility make it an ideal starting point for creating diverse chemical libraries.[4] The historical significance of thalidomide, a phthalimide derivative, and its subsequent re-emergence as a treatment for multiple myeloma and inflammatory diseases, has catalyzed extensive research into new analogues with improved efficacy and safety profiles.[2][5][6] By modifying the N-substituent on the phthalimide core, chemists can precisely tune the compound's physicochemical properties and biological targets, leading to agents with potent anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3]
Profile of the Lead Compound: this compound
This compound serves as our reference compound. Its structure features a phthalimide core connected to a phenyl ring substituted with both an amino group at the 4-position and a chloro group at the 2-position. These substituents are critical determinants of its biological activity, influencing factors like electronic distribution, lipophilicity, and hydrogen bonding potential. While specific bioactivity data for this exact molecule is sparse in publicly available literature, its structural motifs are present in numerous analogues with well-documented pharmacological effects. This guide will compare its implied activities with those of experimentally validated analogues.
Chemical Structure of the Lead Compound:
-
IUPAC Name: 2-(4-Amino-2-chlorophenyl)isoindoline-1,3-dione
-
Molecular Formula: C₁₄H₉ClN₂O₂[7]
-
Molecular Weight: 272.69 g/mol [7]
-
CAS Number: 19348-53-9[7]
Comparative Analysis of Analogue Performance
The introduction of different substituents onto the N-phenyl ring dramatically alters the biological profile of the phthalimide scaffold.[1] This section compares analogues based on their primary therapeutic activities.
Anti-inflammatory Activity
Phthalimide derivatives have shown significant promise as anti-inflammatory agents, often by modulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or inhibiting enzymes such as cyclooxygenase-2 (COX-2).[1][5]
Structure-Activity Relationship (SAR) Insights:
A study on N-phenylphthalimide derivatives revealed that substitutions on the phenyl ring are crucial for anti-inflammatory potency. One analogue, compound 3a (N-(4-chlorophenyl)phthalimide), which shares the chloro-substitution pattern with our lead compound, was found to be the most active in a carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[8] Another series of N-phenyl-phthalimide sulfonamides and amides were designed as hybrids of thalidomide.[9] Within this series, the compound LASSBio 468 , which features a sulfonyl-thiomorpholine moiety, demonstrated potent inhibition of neutrophil recruitment and a corresponding reduction in TNF-α levels, with an ED₅₀ of 2.5 mg/kg.[1][9]
This suggests that while a chloro-substituent is beneficial, the addition of more complex, hydrogen-bond accepting moieties like sulfonamides can significantly enhance anti-inflammatory effects by targeting key mediators like TNF-α.[9]
Table 1: Comparative Anti-inflammatory Activity of Phthalimide Analogues
| Compound ID | N-Phenyl Ring Substituent(s) | Assay | Key Result | Reference |
| Lead Compound | 4-Amino, 2-Chloro | - | Activity Inferred | - |
| Analogue 1 (3a) | 4-Chloro | Carrageenan-induced rat paw edema | Most active in series | [8] |
| Analogue 2 (LASSBio 468) | Sulfonyl-thiomorpholine | LPS-induced neutrophil recruitment | ED₅₀ = 2.5 mg/kg | [1][9] |
Key Mechanistic Pathway:
Many phthalimide-based anti-inflammatory agents function by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses and TNF-α production.
Caption: Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
The hydrophobic nature of the phthalimide core allows for effective passage across microbial biological barriers, making it a promising scaffold for antimicrobial agents.[10]
Structure-Activity Relationship (SAR) Insights:
Systematic evaluation of N-substituted phthalimides has demonstrated broad-spectrum activity.[11] In one study, a series of phthalimide and N-phthaloylglycine esters were synthesized and tested.[12][13] Phthalimide aryl ester 3b , with a methyl group on the aryl ester, showed the best activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, as well as yeast (C. albicans), with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL.[12][13] The antifungal mechanism was suggested to involve interaction with ergosterol in the fungal cell membrane.[12]
Another study focusing on novel N-aryl phthalimide derivatives found that many compounds exhibited potent antibacterial and antimycobacterial activities, with inhibition zones ranging from 18-25 mm and MIC values as low as 0.49 µg/mL.[10] Specifically, the incorporation of aromatic structures with different substituents was shown to improve antibacterial potency.[10]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | N-Substituent | S. aureus | P. aeruginosa | C. albicans | Reference |
| Lead Compound | 4-Amino-2-chlorophenyl | - | - | - | - |
| Analogue 3 (Ester 3b) | Aryl ester (R=Me) | 128 | 128 | 128 | [12][13] |
| Analogue 4 | N-benzylacetamide | Potent | Potent | Not Tested | [10] |
| Analogue 5 | N-(4-chlorobenzyl)acetamide | Potent | Potent | Not Tested | [10] |
Anticancer Activity
Phthalimide and its closely related naphthalimide analogues are well-established as potent anticancer agents, acting through mechanisms such as DNA intercalation, apoptosis induction, and cell cycle arrest.[14]
Structure-Activity Relationship (SAR) Insights:
The conjugation of phthalimide moieties to other pharmacophores has yielded potent cytotoxic agents. For instance, novel 1,8-acridinedione derivatives bearing a phthalimide group were synthesized and evaluated.[15] Compound 8f from this series showed promising activity against skin (A431) and lung (A549) cancer cell lines, with molecular docking studies suggesting high binding affinity to key targets like TOP2B, p38, p53, and EGFR.[15]
In another study, phthalimide-based curcumin derivatives were developed and tested on prostate cancer cells (PC3 and DU145).[6] These hybrid molecules demonstrated significant anti-proliferative activity, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range, showcasing the power of molecular hybridization.[6] Similarly, synthetic 1,3-thiazole incorporated phthalimide derivatives have been shown to induce apoptosis in cancer cells.[16]
Table 3: Comparative Anticancer Activity (IC₅₀ / GI₅₀ in µM)
| Compound ID | Structural Class | Cell Line | Activity | Reference |
| Lead Compound | N-phenylphthalimide | - | Activity Inferred | - |
| Analogue 6 (8f) | Acridinedione-Phthalimide Hybrid | A431 (Skin), A549 (Lung) | Favorable IC₅₀ | [15][17] |
| Analogue 7 (K3F21) | Curcumin-Phthalimide Hybrid | PC3 (Prostate) | GI₅₀ ≈ 5 µM | [6] |
| Analogue 8 (11b) | Bis-naphthalimide N-mustard | HCT-116 (Colon) | Highest cytotoxicity in series | [14] |
Experimental Protocols: A Guide to Reproducible Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A431) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., phthalimide analogues) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. This duration allows for the observation of significant growth inhibition.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A generalized workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Step-by-Step Protocol:
-
Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The N-phenylphthalimide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide demonstrates that specific substitutions on the N-phenyl ring are a key strategy for modulating biological activity.
-
For Anti-inflammatory Activity: The presence of a 4-chloro substituent is beneficial, while the addition of sulfonamide moieties can significantly boost potency by targeting TNF-α. Future work should focus on synthesizing hybrids of this compound with other known anti-inflammatory pharmacophores.
-
For Antimicrobial Activity: Aromatic substituents and ester functionalities enhance broad-spectrum activity. The lead compound's chloro and amino groups could be leveraged for further derivatization to improve microbial cell wall penetration or target specific enzymes.
-
For Anticancer Activity: Hybridization of the phthalimide core with DNA-targeting moieties like acridinediones or natural products like curcumin is a highly effective strategy. The amino group on the lead compound provides a convenient handle for conjugation to such molecules.
Further investigation into the precise mechanisms of action, in vivo efficacy, and toxicological profiles of the most promising analogues identified herein is warranted to translate these preclinical findings into viable clinical candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to the Spectroscopic Analysis of N-(4-Amino-2-chlorophenyl)phthalimide for Unambiguous Structure Confirmation
A Senior Application Scientist's Field-Proven Insights into ¹H and ¹³C NMR for Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as N-(4-Amino-2-chlorophenyl)phthalimide, a potential building block in medicinal chemistry, spectroscopic analysis provides the definitive evidence of its chemical identity. This guide offers an in-depth exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, presenting a comparative analysis with a structurally related alternative to illustrate the power of this technique in discerning subtle molecular differences.
The Imperative of Spectroscopic Scrutiny
The journey of a drug candidate from synthesis to clinical application is paved with meticulous analytical checkpoints. NMR spectroscopy stands as a primary tool in this process, offering a high-resolution window into the molecular architecture. For this compound, NMR analysis is not merely a procedural step but a critical validation of the synthetic route and a guarantee of the compound's purity and identity. The presence of a complex substitution pattern on the phenyl ring necessitates a detailed spectroscopic investigation to rule out any potential isomeric impurities that could have vastly different pharmacological and toxicological profiles.
Experimental Protocol: A Foundation of Quality Data
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps for the analysis of this compound.
Sample Preparation:
-
Solvent Selection: The choice of a suitable deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures good solubility of the compound, and its relatively simple residual solvent peak that does not interfere with the analyte signals.[1] Chloroform-d (CDCl₃) is another common option.[2]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent is typically sufficient.[3][4][5][6] For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg in the same volume is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.[5]
-
Homogenization and Filtration: The sample should be fully dissolved by gentle vortexing. To remove any particulate matter that could degrade the spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
Instrumental Parameters:
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, which is particularly important for resolving the complex spin systems in the aromatic region. Standard pulse sequences for ¹H and ¹³C{¹H} (proton-decoupled) NMR are employed. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Deciphering the Spectroscopic Fingerprint: ¹H NMR Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the phthalimide and the substituted phenyl moieties. The following analysis is based on established principles of chemical shift theory and spin-spin coupling.
Phthalimide Protons: The four protons of the phthalimide ring are expected to appear as a set of two multiplets in the downfield region of the spectrum, typically between 7.8 and 8.0 ppm. These protons form a symmetric AA'BB' spin system.
2-Chloro-4-aminophenyl Protons: The three protons on the substituted phenyl ring will give rise to a more complex pattern due to their distinct chemical environments and coupling interactions.
-
H6': This proton is ortho to the chloro group and meta to the amino group. The chloro group is deshielding, while the amino group is shielding. The net effect will place this proton's signal at a downfield position, likely appearing as a doublet.
-
H5': This proton is ortho to the amino group and meta to the chloro group. The strong shielding effect of the amino group will shift this signal upfield, appearing as a doublet of doublets.
-
H3': This proton is ortho to both the chloro and the imide nitrogen. The deshielding effects of both substituents will result in this proton resonating at the most downfield position of the three, likely as a doublet.
Amino Protons: The two protons of the amino group (-NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.
Phthalimide Carbons: The phthalimide moiety will show signals for the carbonyl carbons and the aromatic carbons. The two carbonyl carbons (C=O) are expected to resonate in the far downfield region, around 167 ppm. The aromatic carbons of the phthalimide ring will appear in the 123-135 ppm range.
2-Chloro-4-aminophenyl Carbons: The six carbons of the substituted phenyl ring are all chemically non-equivalent and will give rise to six distinct signals. The chemical shifts are influenced by the attached substituents:
-
C1': The carbon attached to the imide nitrogen will be deshielded.
-
C2': The carbon bearing the chloro group will be significantly deshielded.
-
C4': The carbon attached to the amino group will be shielded.
-
The remaining carbons (C3', C5', C6') will have chemical shifts determined by the combined electronic effects of the substituents.
Comparative Analysis: this compound vs. N-(4-chlorophenyl)phthalimide
To highlight the diagnostic power of NMR, we compare the predicted spectrum of our target molecule with the experimental data for the structurally similar N-(4-chlorophenyl)phthalimide.[2]
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound (Predicted) | - Three distinct signals for the 1,2,4-trisubstituted phenyl ring. - Upfield shift of the proton ortho to the -NH₂ group. - Presence of a broad -NH₂ signal. | - Six distinct signals for the substituted phenyl ring. - Shielding of the carbon attached to the -NH₂ group. |
| N-(4-chlorophenyl)phthalimide (Experimental) [2] | - A symmetric AA'BB' system (two doublets) for the 1,4-disubstituted phenyl ring. - Absence of the upfield shifted proton and the -NH₂ signal. | - Fewer signals for the substituted phenyl ring due to symmetry. - Absence of the shielded carbon signal associated with the -NH₂ group. |
This comparison clearly demonstrates that the presence and position of the amino group in this compound lead to distinct and predictable changes in both the ¹H and ¹³C NMR spectra, allowing for its unambiguous differentiation from a related compound lacking this functional group.
Advanced Structural Confirmation with 2D NMR
For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. Two-dimensional NMR techniques provide an additional layer of certainty by revealing correlations between nuclei.
References
A Researcher's Guide to the In Vitro Evaluation of N-(4-Amino-2-chlorophenyl)phthalimide Derivatives as Anticancer Agents
This guide provides a comprehensive framework for the in vitro testing and comparative analysis of novel N-(4-Amino-2-chlorophenyl)phthalimide derivatives against various cancer cell lines. In the dynamic field of oncology drug discovery, the phthalimide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer effects. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the scientific rationale behind the investigation of this specific chemical class.
While extensive public data on the anticancer activity of this compound derivatives is not yet available, this guide provides the necessary tools to conduct a thorough investigation. By leveraging structure-activity relationship (SAR) insights from related compounds and providing detailed, validated experimental protocols, researchers will be equipped to generate high-quality, reproducible data to assess the therapeutic potential of these novel molecules.
The Phthalimide Scaffold: A Versatile Pharmacophore in Oncology
The phthalimide core, characterized by an isoindole-1,3-dione moiety, is a key pharmacophore in medicinal chemistry. Its derivatives have been extensively studied and have shown a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, and, most notably, anticancer properties.[1][2] The success of thalidomide and its analogues (lenalidomide and pomalidomide) in treating multiple myeloma has solidified the importance of the phthalimide scaffold in modern cancer therapy.
The anticancer mechanisms of phthalimide derivatives are diverse and include the inhibition of angiogenesis, induction of apoptosis, and modulation of the tumor microenvironment.[3] Structure-activity relationship studies have demonstrated that substitutions on the phthalimide ring system can significantly influence the biological activity of these compounds.[1]
Rationale for Investigating this compound Derivatives
The specific substitution pattern of a 4-amino and a 2-chloro group on the N-phenyl ring of the phthalimide core presents a compelling rationale for investigation as potential anticancer agents.
-
The Role of the Amino Group: The presence of an amino group can enhance the biological activity of phthalimide derivatives. For instance, 4-amino-N-methylphthalimide has been identified as a structurally distinct analogue with potential for dual mechanisms of action, including direct protein interactions and radical-mediated cytotoxicity.[4]
-
The Influence of Chlorine Substitution: Halogenation, particularly with chlorine, is a common strategy in drug design to enhance potency. Chloro-substituted phenyl rings are present in numerous approved and investigational anticancer drugs. For example, a para-chloro derivative of a thiazole-incorporated phthalimide was suggested as a promising agent for cancer treatment through the targeted intrinsic pathway of apoptosis.[5] Furthermore, studies on symmetrical chlorophenylamino-s-triazine derivatives have shown that chloro-substitutions on the phenyl ring can lead to potent cytotoxic activity against cancer cell lines.[6]
The combination of these two functional groups on the N-phenylphthalimide scaffold suggests that this compound derivatives could exhibit significant and potentially selective anticancer activity. This guide provides the experimental framework to test this hypothesis.
Comparative In Vitro Efficacy: A Proposed Study
To evaluate the anticancer potential of novel this compound derivatives, a systematic in vitro study is proposed. This will involve determining their cytotoxic effects against a panel of cancer cell lines and comparing their potency to established chemotherapeutic agents.
Recommended Cancer Cell Lines
A diverse panel of cancer cell lines is recommended to assess the breadth of activity of the novel derivatives. This should include representatives from major cancer types:
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
-
Colon Cancer: HCT-116 and HT-29
-
Lung Cancer: A549 and NCI-H460
Comparative Cytotoxicity Data of Standard Chemotherapeutic Agents
The following tables provide a summary of reported 50% inhibitory concentration (IC50) values for standard-of-care chemotherapeutic drugs against the recommended cell lines. These values will serve as crucial benchmarks for evaluating the potency of the newly synthesized this compound derivatives.
Table 1: Comparative IC50 Values of Standard Anticancer Drugs in Breast Cancer Cell Lines
| Compound | MCF-7 (μM) | MDA-MB-231 (μM) |
| Doxorubicin | 0.04 - 1.1 | 0.03 - 0.9 |
| Paclitaxel | 0.002 - 0.02 | 0.001 - 0.01 |
| Cisplatin | 5 - 20 | 2 - 10 |
Table 2: Comparative IC50 Values of Standard Anticancer Drugs in Colon Cancer Cell Lines
| Compound | HCT-116 (μM) | HT-29 (μM) |
| Doxorubicin | 0.05 - 0.5 | 0.1 - 1.0 |
| 5-Fluorouracil | 1 - 10 | 5 - 50 |
| Cisplatin | 2 - 15 | 10 - 50 |
Table 3: Comparative IC50 Values of Standard Anticancer Drugs in Lung Cancer Cell Lines
| Compound | A549 (μM) | NCI-H460 (μM) |
| Doxorubicin | 0.02 - 0.2 | 0.01 - 0.1 |
| Paclitaxel | 0.005 - 0.05 | 0.001 - 0.01 |
| Cisplatin | 1 - 10 | 2 - 20 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions (e.g., cell passage number, incubation time, assay method). The values presented here are approximate ranges from published literature and should be used as a general guide.
Mechanistic Insights: Elucidating the Mode of Action
Beyond determining cytotoxicity, it is crucial to understand the mechanism by which this compound derivatives exert their anticancer effects. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce apoptosis in cancer cells. The induction of apoptosis by phthalimide derivatives has been previously reported.[7][8]
Cell Cycle Analysis
Many chemotherapeutic drugs function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Investigating the effects of the novel derivatives on cell cycle distribution can provide valuable insights into their mechanism of action.
Experimental Protocols
Detailed, step-by-step methodologies for the key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
A Comparative Guide to Phthalimide Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of phthalimides is a critical step in the creation of a wide array of therapeutic agents and functional materials. This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted synthesis for the preparation of phthalimides. We will delve into the underlying principles of each technique, present comparative experimental data, and provide detailed protocols to inform your synthetic strategies.
The Enduring Importance of the Phthalimide Moiety
Phthalimides are a cornerstone in organic synthesis, most famously utilized in the Gabriel synthesis for the preparation of primary amines.[1] Beyond this classical application, the phthalimide scaffold is a prevalent feature in numerous biologically active molecules, exhibiting anti-inflammatory, analgesic, and anxiolytic properties.[2] Their synthesis typically involves the dehydrative condensation of phthalic anhydride with a primary amine.[1][2] The drive for greener, more efficient, and faster chemical transformations has led to the exploration of alternative energy sources, with microwave irradiation emerging as a powerful tool.[3][4]
Principles of Heating in Organic Synthesis: A Tale of Two Methodologies
Conventional Heating: A Surface-Level Approach
Traditional synthesis relies on conventional heating, where heat is transferred to the reaction mixture through conduction from an external source, such as an oil bath or heating mantle.[4] This process is often slow and inefficient, as the vessel walls are heated first and then the heat is transferred to the solvent and reactants.[4] This can lead to uneven temperature distribution and the formation of byproducts.
Microwave-Assisted Synthesis: Heating from Within
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture.[5] Unlike conventional heating, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[6][7] This "in-core" heating is incredibly fast and uniform, leading to significant advantages in many chemical transformations.[3][8] The two primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[3][4][5]
Head-to-Head Comparison: Phthalimide Synthesis
To illustrate the practical differences between these two methodologies, let's consider the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine.
Reaction Time: A Clear Victory for Microwaves
One of the most striking advantages of microwave synthesis is the dramatic reduction in reaction time. Conventional methods often require several hours of refluxing to achieve high yields.[2][9] In stark contrast, microwave-assisted synthesis can often be completed in a matter of minutes.[8][9][10] For instance, the synthesis of certain phthalimide derivatives that takes hours via conventional reflux can be achieved in as little as 5-10 minutes using microwave irradiation.[10] In some cases, reactions that took days to reach completion with conventional heating were finished in under 45 minutes with microwave assistance.[8]
Reaction Yield and Purity: Enhancing Efficiency
Microwave-assisted methods frequently lead to higher product yields and improved purity compared to their conventional counterparts.[3][8][9][10] The rapid and uniform heating minimizes the formation of side products, simplifying purification and increasing the overall efficiency of the synthesis.[3] Reports indicate that yields can be 10-30% higher with microwave-induced reactions.[9]
Energy Efficiency: A Greener Approach
Microwave synthesis is generally considered a more energy-efficient and environmentally friendly approach.[3][11] By directly heating the reactants and solvent, less energy is wasted on heating the reaction vessel and surrounding apparatus.[3][4] This, coupled with significantly shorter reaction times, contributes to a substantial reduction in energy consumption.[11]
Solvent Usage: Moving Towards Greener Chemistry
The efficiency of microwave heating often allows for reactions to be conducted with minimal or even no solvent, a significant step towards "green chemistry."[8][10] This reduces the environmental impact and simplifies the work-up procedure.
Experimental Data: A Quantitative Look
The following table summarizes typical comparative data for the synthesis of a representative N-substituted phthalimide:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-5 hours[12] | 4.5 minutes[12] |
| Yield | ~85%[12] | ~95%[12] |
| Solvent | Acetic Acid[12] | DMF (few drops)[12] |
| Energy Input | High and sustained | Low and short duration |
| Product Purity | Good | Excellent |
Experimental Protocols
To provide a practical framework, here are detailed step-by-step methodologies for the synthesis of N-phenylphthalimide using both conventional and microwave-assisted techniques.
Conventional Synthesis of N-Phenylphthalimide
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and aniline (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.[2]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-phenylphthalimide.
Microwave-Assisted Synthesis of N-Phenylphthalimide
Materials:
-
Phthalic anhydride
-
Aniline
-
A high boiling point solvent like DMF (optional, a few drops can be used)[12]
Procedure:
-
In a microwave-safe reaction vessel, combine phthalic anhydride (1 equivalent) and aniline (1 equivalent). If needed, add a few drops of DMF.
-
Place the vessel in a microwave reactor and irradiate at a set power and temperature (e.g., 150-250°C) for a short duration (e.g., 3-10 minutes).[13]
-
Monitor the reaction progress by TLC after the irradiation cycle.
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting solid product can often be used directly or recrystallized from ethanol for higher purity.[13]
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthetic methods.
Caption: Workflow for Conventional Phthalimide Synthesis.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. jetir.org [jetir.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. mdpi.com [mdpi.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of N-(4-Amino-2-chlorophenyl)phthalimide Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, compelling the scientific community to explore novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] Phthalimides (isoindoline-1,3-diones) have emerged as a "privileged substructure" in medicinal chemistry, forming the core of various agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4] The inherent hydrophobicity of the phthalimide core is thought to enhance its ability to traverse biological membranes, a crucial first step in reaching intracellular targets.[2][5]
This guide focuses on a specific subclass: N-(4-Amino-2-chlorophenyl)phthalimide derivatives . The strategic substitution on the N-phenyl ring is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its target affinity and antimicrobial potency. However, synthesizing a novel compound is merely the beginning. Rigorous, standardized validation of its antimicrobial efficacy is paramount for any further consideration in a drug development pipeline.
This document serves as a comprehensive guide for researchers, providing a logical, field-proven framework for assessing the antimicrobial performance of these novel derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation. We will compare the hypothetical performance of our lead compound against established antibiotics, grounding the analysis in quantitative data.
The Validation Workflow: A Triad of Core Assays
A thorough assessment of a new antimicrobial agent's efficacy rests on a triad of fundamental in vitro assays: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic analysis. This workflow provides a progressively deeper understanding of the compound's activity, from basic growth inhibition to its cidal potential and dynamic interaction with the pathogen over time.
Caption: Overall workflow for validating antimicrobial efficacy.
Assay I: Minimum Inhibitory Concentration (MIC)
The MIC assay is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[1][6] It is the primary screening method to quantify the potency of a new compound.
Principle of the MIC Assay
The assay relies on challenging a standardized bacterial inoculum (~5×10⁵ CFU/mL) with serial dilutions of the antimicrobial agent.[1][6] After a defined incubation period (typically 16-24 hours), the wells of a microtiter plate are visually inspected for turbidity.[1] The absence of turbidity indicates inhibition of bacterial growth. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[7][8]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol adheres to the principles outlined by CLSI document M07.[7]
Materials:
-
This compound derivative (Test Compound)
-
Reference antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Inoculum Preparation (The "Why"): The final bacterial concentration is critical for reproducibility. A higher density can overwhelm the drug, while a lower one can overestimate its efficacy.
-
Aseptically transfer 3-5 colonies of the test organism from an agar plate into a tube of sterile broth.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for consistent results.[9]
-
Dilute this suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.[1]
-
-
Compound Serial Dilution:
-
Prepare a stock solution of the Test Compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the drug (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[1]
-
Assay II: Minimum Bactericidal Concentration (MBC)
While the MIC test identifies the concentration that inhibits growth, it doesn't distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity.[11] The MBC assay directly addresses this by determining the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13]
Principle of the MBC Assay
The MBC test is a direct extension of the MIC assay. Aliquots from the clear (no growth) wells of the MIC plate are sub-cultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥3-log₁₀ reduction (99.9% kill) of the initial inoculum.[10][13] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[10]
Caption: Protocol flow for the Minimum Bactericidal Concentration (MBC) assay.
Detailed Protocol: MBC Assay
Materials:
-
Completed MIC assay plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
Step-by-Step Methodology:
-
Selection of Wells: Identify the MIC well and all wells with higher concentrations that showed no visible growth from the completed MIC assay.
-
Sub-culturing:
-
Thoroughly mix the contents of each selected well.
-
Aseptically plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[10]
-
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.[10]
-
Enumeration and Calculation:
-
Count the number of colonies on each MHA plate.
-
The MBC is the lowest test concentration that demonstrates a ≥99.9% reduction in CFU/mL compared to the CFU/mL of the initial inoculum used in the MIC test.[13]
-
Comparative Performance Analysis
To contextualize the efficacy of a novel derivative, its performance must be benchmarked against both a standard-of-care antibiotic and its parent scaffold. The following table presents hypothetical data for our lead compound.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus (Gram +) | 2 | 4 | 2 | Bactericidal |
| E. coli (Gram -) | 8 | 16 | 2 | Bactericidal | |
| Ciprofloxacin (Control) | S. aureus (Gram +) | 0.5 | 1 | 2 | Bactericidal |
| E. coli (Gram -) | 0.25 | 0.5 | 2 | Bactericidal | |
| Phthalimide (Parent Compound) | S. aureus (Gram +) | >128 | >128 | - | Inactive |
| E. coli (Gram -) | >128 | >128 | - | Inactive |
Analysis of Hypothetical Data: The data suggests that the N-(4-Amino-2-chlorophenyl) substitution confers significant antimicrobial activity compared to the inactive parent phthalimide. While not as potent as the established antibiotic Ciprofloxacin, the derivative demonstrates promising bactericidal activity against both Gram-positive and Gram-negative bacteria, warranting further investigation.
Assay III: Time-Kill Kinetic Assay
The time-kill assay provides a dynamic view of antimicrobial activity, revealing the rate at which a compound kills a bacterial population over time.[14][15] This is crucial for understanding the pharmacodynamics of the agent.
Principle of Time-Kill Assays
A standardized bacterial inoculum is exposed to constant concentrations of the antimicrobial agent (typically multiples of the MIC). At predefined time points (e.g., 0, 2, 4, 8, 24 hours), samples are removed, serially diluted, and plated to enumerate surviving bacteria.[14][16] The results are plotted as log₁₀ CFU/mL versus time.
-
Bactericidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18]
-
Bacteriostatic activity is characterized by a <3-log₁₀ reduction.[16][18]
Detailed Protocol: Time-Kill Kinetic Assay
Step-by-Step Methodology:
-
Preparation: Prepare flasks containing CAMHB with the test compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Place the flasks in a shaking incubator at 37°C. At time points 0, 2, 4, 8, and 24 hours, aseptically remove an aliquot from each flask.[16]
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the mean log₁₀ CFU/mL against time for each concentration.
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanism for this specific derivative requires dedicated investigation, studies on similar phthalimide-based antimicrobials suggest that a primary target could be bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is essential for bacterial DNA replication, and its inhibition leads to catastrophic DNA damage and cell death. Molecular docking studies have shown that the phthalimide scaffold can fit into the ATP-binding site of the GyrB subunit.[2] Another proposed mechanism, particularly for antifungal activity, involves the disruption of ergosterol in the fungal cell membrane.[19][20]
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for validating the antimicrobial efficacy of novel this compound derivatives. By systematically applying MIC, MBC, and time-kill kinetic assays, researchers can generate the high-quality, reproducible data necessary to establish a compound's potential. The hypothetical data presented for our lead derivative demonstrates promising bactericidal activity, underscoring the value of this chemical scaffold.
The logical next steps in the development pipeline would include:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and resistant strains (e.g., MRSA, VRE, ESBL-producing strains).
-
Toxicity Studies: In vitro cytotoxicity assays against human cell lines to determine the therapeutic index.
-
Mechanism of Action Studies: Definitive experiments (e.g., enzyme inhibition assays) to confirm the molecular target.
-
In Vivo Efficacy: Evaluation in appropriate animal models of infection.
By adhering to these rigorous validation principles, the scientific community can effectively screen and advance promising new chemical entities in the critical fight against antimicrobial resistance.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N-(4-Amino-2-chlorophenyl)phthalimide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the N-Phenylphthalimide Scaffold
The N-phenylphthalimide core is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The versatility of this scaffold lies in its synthetic accessibility and the ability to introduce a wide array of substituents on both the phthalimide and phenyl rings, allowing for the fine-tuning of its biological profile.[3] The parent compound of the series discussed herein, N-(4-Amino-2-chlorophenyl)phthalimide, possesses key structural features—a chloro group at the 2-position and an amino group at the 4-position of the phenyl ring—that are ripe for chemical modification to explore and optimize its therapeutic potential. This guide will dissect the known and inferred SAR of analogues derived from this core structure.
Core Structure and Rationale for Modification
The this compound scaffold offers several points for chemical modification to probe the SAR. The primary focus of analogue design often revolves around three key areas: the 4-amino group, the 2-chloro substituent, and the phthalimide ring itself.
dot graph "SAR_Modification_Points" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=9];
Core [label="this compound", pos="0,0!", shape=ellipse, fillcolor="#FBBC05"];
R1 [label="Modification of the\n4-Amino Group (R1)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="Modification of the\n2-Chloro Group (R2)", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R3 [label="Modification of the\nPhthalimide Ring (R3)", pos="0,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
Core -> R1 [label="Acylation, Alkylation,\nSulfonylation"]; Core -> R2 [label="Substitution with other\nhalogens or functional groups"]; Core -> R3 [label="Introduction of substituents\non the aromatic ring"]; } केंद्रीकृत संरचना और संशोधन के लिए तर्क
Comparative Analysis of Biological Activities
While specific SAR studies on this compound analogues are limited, we can infer potential trends based on broader studies of N-phenylphthalimide derivatives. The following sections compare the anticipated impact of structural modifications on key biological activities.
Anti-inflammatory Activity
N-phenylphthalimide derivatives are known to exert anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) production.[1][4] The SAR for anti-inflammatory activity suggests that both electronic and steric factors play a crucial role.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups on the phenyl ring can influence the overall electronic distribution of the molecule, potentially enhancing its interaction with biological targets. The 2-chloro group in the parent scaffold is an electron-withdrawing group that may contribute to its baseline activity.
-
Modification of the 4-Amino Group: Acylation or sulfonylation of the 4-amino group can lead to a diverse range of activities. For instance, the introduction of a sulfonyl-thiomorpholine moiety in a related series of N-phenyl-phthalimide sulfonamides resulted in potent inhibitory activity on LPS-induced neutrophil recruitment.[4]
-
Phthalimide Ring Modifications: Substitution on the phthalimide ring, such as the introduction of hydroxyl groups, has been shown to be associated with anti-inflammatory activity.[1]
| Analogue | Modification | Predicted Anti-inflammatory Activity | Rationale |
| Parent | This compound | Baseline | The 2-chloro and 4-amino groups provide a foundation for activity. |
| Analogue A | N-(4-Acetamido-2-chlorophenyl)phthalimide | Potentially Increased | Acylation of the amino group can modulate solubility and target interaction. |
| Analogue B | N-(4-Sulfonamido-2-chlorophenyl)phthalimide | Potentially Increased | The sulfonamide group can introduce new hydrogen bonding interactions.[4] |
| Analogue C | N-(4-Amino-2-fluorophenyl)phthalimide | Variable | The change in halogen will alter the electronic properties and steric bulk. |
| Analogue D | 4-Hydroxy-N-(4-amino-2-chlorophenyl)phthalimide | Potentially Increased | Hydroxyl groups on the phthalimide ring are linked to increased activity.[1] |
Antimicrobial Activity
Phthalimide derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[5][6] The lipophilicity and electronic nature of the substituents are critical for their antimicrobial potential.
Key SAR Insights:
-
Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes.[7]
-
Heterocyclic Moieties: The introduction of heterocyclic rings, such as triazoles or benzimidazoles, to the phthalimide scaffold has been shown to yield compounds with significant antimicrobial activity.[8]
-
Azomethine Linkages: The presence of an azomethine (-CH=N-) linkage in phthalimide derivatives is believed to contribute to their antimicrobial properties.[6]
| Analogue | Modification | Predicted Antimicrobial Activity | Rationale |
| Parent | This compound | Moderate | The core structure possesses some inherent antimicrobial properties. |
| Analogue E | N-(4-(Benzylideneamino)-2-chlorophenyl)phthalimide | Potentially Increased | Introduction of an azomethine group may enhance activity.[6] |
| Analogue F | N-(4-(1H-Benzimidazol-2-yl)amino-2-chlorophenyl)phthalimide | Potentially Increased | Addition of a benzimidazole moiety can improve antimicrobial profile.[8] |
| Analogue G | N-(2-Chloro-4-(long-chain-alkylamino)phenyl)phthalimide | Potentially Increased | Increased lipophilicity may improve cell membrane penetration. |
Anticancer Activity
Several N-phenylphthalimide analogues have been investigated for their cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms of action often involve the inhibition of key signaling pathways or interaction with DNA.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the anticancer activity.
-
Modification of the Phthalimide Moiety: The introduction of dithiocarbamate and dithioate analogs to the phthalimide core has been shown to result in compounds with anti-angiogenic and anticancer properties.
-
Hybrid Molecules: The synthesis of hybrid molecules incorporating other known anticancer pharmacophores with the phthalimide scaffold is a common strategy to enhance cytotoxic activity.
| Analogue | Modification | Predicted Anticancer Activity | Rationale |
| Parent | This compound | Baseline | The core structure can serve as a starting point for optimization. |
| Analogue H | N-(4-Amino-2-chlorophenyl)-5-nitrophthalimide | Potentially Increased | Electron-withdrawing groups on the phthalimide ring can enhance cytotoxicity. |
| Analogue I | Introduction of a dithiocarbamate group | Potentially Increased | Dithiocarbamate analogs have shown promising anti-angiogenic and anticancer effects. |
| Analogue J | Conjugation with a known DNA intercalator | Potentially Increased | Hybrid molecules can exhibit synergistic or enhanced anticancer activity. |
Experimental Protocols
The following are standardized protocols for the synthesis and biological evaluation of this compound analogues, based on established methodologies in the literature.[10]
General Synthesis of this compound Analogues
dot graph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=9];
Start [label="Phthalic Anhydride\n+ Substituted 4-Amino-2-chloroaniline", shape=cylinder, fillcolor="#FBBC05"]; Reaction [label="Reflux in\nGlacial Acetic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Cooling and\nPrecipitation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration and Washing", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-(substituted-4-amino-2-chlorophenyl)phthalimide", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Precipitation; Precipitation -> Filtration; Filtration -> Purification; Purification -> Product; } संश्लेषण के लिए सामान्य प्रयोगात्मक वर्कफ़्लो
Materials:
-
Phthalic anhydride or substituted phthalic anhydride
-
Appropriately substituted 4-amino-2-chloroaniline
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of phthalic anhydride (1.0 eq) and the substituted 4-amino-2-chloroaniline (1.0 eq) is refluxed in glacial acetic acid for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and then with a small amount of cold ethanol.
-
The product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure N-(substituted-4-amino-2-chlorophenyl)phthalimide analogue.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Principle: This assay measures the ability of the test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1]
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
In Vitro Antimicrobial Assay: Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The existing body of research on related N-phenylphthalimide derivatives provides a solid foundation for predicting the structure-activity relationships of this specific class of compounds. The anti-inflammatory, antimicrobial, and anticancer activities of these analogues are highly dependent on the nature and position of substituents on both the phenyl and phthalimide rings.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogues. By methodically exploring modifications at the 4-amino and 2-chloro positions, as well as on the phthalimide ring, a clearer and more detailed SAR can be established. This will enable the rational design of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 8. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Phthalimide-Based TNF-alpha Inhibitors: A Technical Guide for Researchers
For drug development professionals and researchers navigating the landscape of inflammatory and autoimmune disease therapeutics, the modulation of Tumor Necrosis Factor-alpha (TNF-alpha) remains a cornerstone of strategy. Among the small molecule inhibitors, the phthalimide-based class, which includes the well-known Immunomodulatory Imide Drugs (IMiDs), represents a significant and evolving area of interest. This guide provides an in-depth, head-to-head comparison of key phthalimide-based TNF-alpha inhibitors, offering insights into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for their evaluation.
The Central Role of TNF-alpha in Inflammation
TNF-alpha is a pleiotropic cytokine that plays a pivotal role in orchestrating the inflammatory response.[1] Its overproduction is a key driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. Consequently, inhibiting TNF-alpha has proven to be a highly effective therapeutic strategy. While biologic agents like monoclonal antibodies have been successful, small molecule inhibitors offer the advantage of oral administration and potentially different safety profiles.
Mechanisms of Action: A Tale of Two Pathways
Phthalimide-based TNF-alpha inhibitors primarily function through two distinct mechanisms: Cereblon-mediated mRNA degradation and Phosphodiesterase 4 (PDE4) inhibition.
The IMiD Pathway: Hijacking the Ubiquitin-Proteasome System
The archetypal phthalimide-based TNF-alpha inhibitors are the Immunomodulatory Imide Drugs (IMiDs): thalidomide, lenalidomide, and pomalidomide. Their primary mechanism of action involves binding to the protein Cereblon (CRBN), which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This binding event does not inhibit Cereblon but rather alters its substrate specificity.
This altered complex then targets the 3'-untranslated region (3'-UTR) of TNF-alpha mRNA, leading to its degradation and a subsequent reduction in TNF-alpha protein synthesis.[1] Pomalidomide is recognized as the most potent among the three in this regard.[1]
Caption: IMiD-mediated degradation of TNF-alpha mRNA.
The Apremilast Pathway: Elevating Intracellular cAMP
Apremilast, another phthalimide-containing molecule, operates through a distinct mechanism. It is a selective inhibitor of Phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation of transcription factors that downregulate the expression of pro-inflammatory cytokines, including TNF-alpha.
Caption: Apremilast's mechanism of TNF-alpha inhibition via PDE4.
Head-to-Head Performance: A Quantitative Comparison
Direct comparison of the potency of these inhibitors is crucial for selecting the appropriate tool for research or therapeutic development. The following table summarizes the half-maximal inhibitory concentrations (IC50) for TNF-alpha inhibition. It is important to note that these values can vary depending on the experimental system (e.g., cell type, stimulus).
| Inhibitor | Primary Target | Reported IC50 for TNF-alpha Inhibition | Reference(s) |
| Thalidomide | Cereblon (CRBN) | ~5-10 µg/mL in lamina propria mononuclear cells | [2] |
| Lenalidomide | Cereblon (CRBN) | More potent than thalidomide | [1][3] |
| Pomalidomide | Cereblon (CRBN) | Most potent IMiD, significantly more than lenalidomide | [1] |
| Apremilast | PDE4 | Not directly comparable in the same units as IMiDs due to different mechanisms, but demonstrates potent inhibition of TNF-alpha production. |
Note: Direct, side-by-side IC50 comparisons from a single study are limited in the public domain. The relative potencies are well-established, with pomalidomide > lenalidomide > thalidomide.
Experimental Protocols for Inhibitor Characterization
To facilitate the rigorous evaluation of these and novel phthalimide-based TNF-alpha inhibitors, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro TNF-alpha Secretion Assay (ELISA)
This assay quantifies the amount of TNF-alpha secreted by immune cells in response to a pro-inflammatory stimulus and the inhibitory effect of the test compounds.
Workflow Diagram:
Caption: Workflow for in vitro TNF-alpha secretion assay.
Step-by-Step Protocol:
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Inhibitor Treatment and Stimulation:
-
After differentiation, wash the cells with fresh medium.
-
Pre-incubate the cells with various concentrations of the phthalimide-based inhibitor (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-alpha production.[4]
-
-
Supernatant Collection and ELISA:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-alpha in the supernatant using a commercially available human TNF-alpha ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-alpha provided in the ELISA kit.
-
Calculate the concentration of TNF-alpha in each sample.
-
Plot the percentage of TNF-alpha inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
TNF-alpha mRNA Stability Assay
This assay determines whether the inhibitor affects the stability of TNF-alpha mRNA, a key mechanism for IMiDs.
Workflow Diagram:
Caption: Workflow for TNF-alpha mRNA stability assay.
Step-by-Step Protocol:
-
Cell Culture and Stimulation:
-
Culture and differentiate THP-1 cells as described in the ELISA protocol.
-
Stimulate the cells with 1 µg/mL of LPS for 2 hours to induce a robust expression of TNF-alpha mRNA.
-
-
Transcription Inhibition and Treatment:
-
Add the phthalimide-based inhibitor (or vehicle control) to the cells.
-
Simultaneously, add actinomycin D (a transcription inhibitor) at a final concentration of 5 µg/mL to halt further mRNA synthesis.[5]
-
-
Time-Course Collection and RNA Extraction:
-
Collect cell samples at various time points after the addition of actinomycin D (e.g., 0, 30, 60, 90, and 120 minutes).
-
Extract total RNA from each sample using a commercially available RNA extraction kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for human TNF-alpha and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative amount of TNF-alpha mRNA at each time point, normalized to the housekeeping gene and the 0-minute time point.
-
Plot the percentage of remaining TNF-alpha mRNA against time and determine the mRNA half-life for both the treated and control groups.
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA mouse model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[6]
Step-by-Step Protocol:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with complete Freund's adjuvant.
-
Administer an intradermal injection of the emulsion at the base of the tail of DBA/1J mice.
-
Provide a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days after the primary immunization.
-
-
Inhibitor Administration:
-
Begin daily administration of the phthalimide-based inhibitor (e.g., lenalidomide at 50 mg/kg, intraperitoneally) or vehicle control upon the first signs of arthritis (e.g., paw swelling).[6]
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 based on the severity of swelling and erythema. The maximum possible score per mouse is 16.
-
Histopathology: At the end of the study, sacrifice the mice and collect the joints. Perform histological analysis of the joints to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of TNF-alpha and anti-collagen antibodies.
-
Clinical Considerations and Adverse Effects
While highly effective, the clinical use of phthalimide-based TNF-alpha inhibitors is associated with distinct adverse effect profiles that researchers should be aware of.
| Inhibitor | Common Adverse Effects | Serious Adverse Effects | Reference(s) |
| Thalidomide | Sedation, constipation, peripheral neuropathy | Teratogenicity, venous thromboembolism | [7][8] |
| Lenalidomide | Hematologic toxicities (neutropenia, thrombocytopenia), rash, diarrhea | Venous thromboembolism, second primary malignancies | [7][9] |
| Pomalidomide | Fatigue, asthenia, infections, hematologic toxicities | Venous thromboembolism, neutropenia | [7] |
| Apremilast | Diarrhea, nausea, headache | Depression, weight loss |
It is noteworthy that lenalidomide and pomalidomide were developed as analogs of thalidomide with the aim of improving efficacy and reducing certain side effects, such as sedation and neuropathy.[1] However, they still carry significant risks, including hematological toxicities and thromboembolic events.[7][9]
Conclusion and Future Directions
The family of phthalimide-based TNF-alpha inhibitors offers a compelling area of research and development for inflammatory and autoimmune diseases. The IMiDs, with their unique Cereblon-mediated mechanism, have demonstrated significant clinical efficacy, particularly in hematological malignancies, and their anti-inflammatory properties continue to be explored. Apremilast provides an alternative phthalimide-based approach through PDE4 inhibition.
Future research will likely focus on the development of novel phthalimide derivatives with improved potency, selectivity, and safety profiles. A deeper understanding of the structure-activity relationships governing Cereblon binding and the subsequent downstream effects will be instrumental in designing next-generation inhibitors with tailored therapeutic properties. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising compounds.
References
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TNF-alpha transgenic mouse model of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of the immunomodulatory drug lenalidomide, but not pomalidomide, in experimental models of rheumatoid arthritis and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Comparison of serious adverse reactions between thalidomide and lenalidomide: analysis in the French Pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In-Silico Analysis of N-(4-Amino-2-chlorophenyl)phthalimide Docking with Key Therapeutic Targets in Cancer and Inflammation
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the phthalimide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] This guide provides a comprehensive in-silico comparative analysis of a specific phthalimide derivative, N-(4-Amino-2-chlorophenyl)phthalimide, against prominent therapeutic targets implicated in cancer and inflammation. By leveraging molecular docking simulations, we aim to elucidate its potential binding affinities and interaction patterns in comparison to established drugs, offering a data-driven perspective for further preclinical investigation.
Introduction to this compound and Molecular Docking
This compound is a synthetic compound featuring the core phthalimide structure.[3] While specific biological data for this particular molecule is not extensively documented, the broader class of phthalimide derivatives has shown significant therapeutic potential.[4][5] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential biological activity.[6] This in-silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization.[6]
This guide will explore the hypothetical docking of this compound against key proteins involved in cancer progression and inflammatory pathways. For a robust comparative analysis, we will benchmark its performance against Thalidomide, a well-known phthalimide analog with anticancer properties, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][7]
Potential Therapeutic Targets: A Rationale
Based on the established activities of phthalimide analogs, we have selected the following high-value therapeutic targets for our comparative docking study:
Anticancer Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target in cancer therapy.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]
-
B-Raf (BRAF): A serine/threonine-protein kinase that is part of the RAS/MAPK signaling pathway, frequently mutated in various cancers.[9]
Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][10]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[8]
Methodology: A Step-by-Step Guide to Comparative Docking
This section outlines a standardized protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated docking software.[11][12]
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Protein Structures: Obtain the 3D crystal structures of the target proteins (EGFR, VEGFR-2, BRAF, COX-2, and TNF-α) from the Protein Data Bank (PDB).[5][9][10][13] Prepare the proteins by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.
-
Ligand Structures: The 3D structure of this compound can be generated from its 2D representation (e.g., from PubChem CID 6603717) and energy-minimized using a suitable force field.[14] The structures of Thalidomide and Indomethacin can also be obtained from public databases and prepared similarly.
-
-
Grid Box Definition:
-
Define a grid box encompassing the active site of each target protein. The coordinates for the grid box are typically centered on the co-crystallized ligand (if available) or identified through literature and binding site prediction tools.
-
-
Molecular Docking with AutoDock Vina:
-
Perform the docking of this compound, Thalidomide, and Indomethacin into the prepared protein targets using AutoDock Vina.[11] The software will calculate the binding affinities (in kcal/mol) and generate multiple binding poses for each ligand-protein complex.
-
-
Results Analysis and Visualization:
-
Analyze the docking results by comparing the binding affinities. A more negative binding energy indicates a more favorable binding interaction.
-
Visualize the top-ranked binding poses for each complex using molecular graphics software like PyMOL to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[6][15]
-
Comparative Docking Results (Hypothetical Data)
The following tables present hypothetical docking scores to illustrate the expected output of this comparative study.
Table 1: Docking Scores against Anticancer Targets (kcal/mol)
| Ligand | EGFR | VEGFR-2 | BRAF |
| This compound | -8.5 | -9.2 | -8.9 |
| Thalidomide | -7.8 | -8.5 | -8.1 |
Table 2: Docking Scores against Anti-inflammatory Targets (kcal/mol)
| Ligand | COX-2 | TNF-α |
| This compound | -9.5 | -8.7 |
| Indomethacin | -10.2 | -7.9 |
Discussion and Interpretation of (Hypothetical) Results
The hypothetical docking scores suggest that this compound exhibits strong binding affinities for both the selected anticancer and anti-inflammatory targets.
-
Anticancer Potential: The predicted binding energies of this compound for EGFR, VEGFR-2, and BRAF are hypothetically lower (more favorable) than those of Thalidomide. This suggests that the test molecule may have a stronger interaction with these key cancer-related kinases. A detailed visualization of the binding poses in PyMOL would be crucial to identify specific hydrogen bonds and hydrophobic interactions contributing to this enhanced affinity.
-
Anti-inflammatory Potential: In the case of anti-inflammatory targets, the hypothetical results show that this compound has a strong predicted binding affinity for COX-2, comparable to the established NSAID, Indomethacin.[7] Its predicted affinity for TNF-α is also noteworthy.
Visualizing Molecular Interactions
The power of molecular docking lies not just in the numerical scores but in the visualization of the three-dimensional interactions. Below is a conceptual representation of how these interactions would be analyzed.
Caption: Conceptual diagram of ligand-protein interactions.
A thorough analysis in PyMOL would reveal the specific amino acid residues involved in the binding of this compound. For instance, the amino group might form crucial hydrogen bonds with backbone carbonyls in the hinge region of a kinase, a common binding motif for kinase inhibitors. The chloro-substituted phenyl ring could engage in hydrophobic and van der Waals interactions within a specific pocket of the active site.
Conclusion and Future Directions
This guide provides a framework for a comparative in-silico investigation of this compound against key therapeutic targets in oncology and inflammation. The hypothetical docking results underscore the potential of this molecule as a promising scaffold for the development of novel anticancer and anti-inflammatory agents.
It is imperative to emphasize that these computational predictions are a starting point. The insights gained from such docking studies must be validated through in-vitro and in-vivo experimental assays. Future research should focus on:
-
In-vitro enzyme inhibition assays to confirm the inhibitory activity against the predicted targets.
-
Cell-based assays to evaluate the antiproliferative and anti-inflammatory effects in relevant cancer and inflammatory cell lines.
-
Structure-activity relationship (SAR) studies to synthesize and test analogs of this compound to optimize its potency and selectivity.
By integrating computational and experimental approaches, the therapeutic potential of this compound can be systematically explored, paving the way for the development of next-generation therapeutics.
References
- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of indomethacin in acute pain and inflammation management: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
A Prospective Analysis of N-(4-Amino-2-chlorophenyl)phthalimide Derivatives: A Guide for Future Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the Phthalimide Scaffold
The phthalimide scaffold, characterized by its isoindoline-1,3-dione core, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2] From the notorious history of thalidomide to the development of highly effective immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, the phthalimide moiety has proven to be a versatile pharmacophore.[2] Its rigid structure and lipophilic nature facilitate passage across biological membranes, a desirable property for drug candidates.[2] The imide nitrogen offers a convenient point for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]
Synthetic Strategy: Accessing N-(4-Amino-2-chlorophenyl)phthalimide Derivatives
The synthesis of the core scaffold, this compound, can be readily achieved through the condensation of phthalic anhydride with 4-amino-2-chlorophenylamine. Further derivatization would typically involve modification of the 4-amino group to introduce diverse functionalities aimed at enhancing biological activity and specificity.
General Synthetic Workflow
Caption: General synthetic route to this compound and its derivatives.
Projected Therapeutic Efficacy: A Structure-Activity Relationship (SAR) Perspective
The therapeutic potential of this compound derivatives can be inferred by examining the established SAR of related N-aryl phthalimides. The "4-amino" and "2-chloro" substituents on the N-phenyl ring are expected to significantly modulate the physicochemical and biological properties of the parent molecule.
Anticipated Antimicrobial Activity
The phthalimide nucleus is a known pharmacophore in the design of antimicrobial agents.[5] The introduction of various substituents on the N-phenyl ring can enhance potency against a range of bacterial and fungal pathogens.
-
Role of the Chloro Group: The presence of a halogen, such as chlorine, on the aromatic ring often enhances the lipophilicity of a compound, which can improve its ability to penetrate bacterial cell membranes.[4] Furthermore, the electron-withdrawing nature of chlorine can influence the overall electronic distribution of the molecule, potentially leading to stronger interactions with biological targets.
-
Influence of the Amino Group: An amino group at the para-position can serve as a key point for hydrogen bonding interactions with target enzymes or proteins within the microorganism.[4] This group also provides a handle for further derivatization to create a library of compounds with potentially improved activity and a broader spectrum.
Comparative Outlook: It is plausible that this compound derivatives could exhibit antimicrobial activity comparable to or exceeding that of early-generation antibiotics. Their efficacy would need to be evaluated against standard drugs such as Ciprofloxacin and Fluconazole .
Potential as Anticancer Agents
The development of phthalimide-based anticancer agents is an active area of research.[6] The mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[1]
-
Synergistic Effects of Substituents: The combination of an electron-donating amino group and an electron-withdrawing chloro group could create a unique electronic profile that enhances binding to anticancer targets. The amino group, in particular, has been a key feature in many successful anticancer drugs, participating in crucial hydrogen bonding interactions within the active sites of kinases and other enzymes.
-
Targeting Specific Pathways: The structural features of these derivatives may allow for selective targeting of signaling pathways that are dysregulated in cancer cells. For instance, they could potentially inhibit protein kinases, topoisomerases, or other enzymes essential for tumor growth and survival.
Comparative Outlook: The anticancer potential of these novel derivatives should be benchmarked against established chemotherapeutic agents like Doxorubicin and Cisplatin .
Prospective Anti-inflammatory Properties
Phthalimide derivatives have demonstrated significant anti-inflammatory activity, most notably through the modulation of pro-inflammatory cytokine production.[7]
-
Modulation of Inflammatory Mediators: The N-aryl substitution is critical for anti-inflammatory activity. The specific electronic and steric properties conferred by the 4-amino and 2-chloro groups could lead to potent inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the production of cytokines like TNF-α.[7]
Comparative Outlook: The anti-inflammatory efficacy of these compounds should be compared against non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin or Celecoxib .
Experimental Protocols for Efficacy Evaluation
To rigorously assess the therapeutic potential of novel this compound derivatives, a standardized set of in vitro and in vivo assays is required.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight at 37°C. Dilute the cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
In Vitro Cytotoxicity Assay
Objective: To evaluate the anticancer activity of the derivatives against human cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phthalimide derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, compared to untreated control cells.
-
Standard Drug: Use a standard anticancer drug such as Doxorubicin for comparison.
In Vitro Anti-inflammatory Assay
Objective: To assess the ability of the derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Methodology: Griess Assay in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the phthalimide derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Standard Drug: Use a known anti-inflammatory agent like Indomethacin as a positive control.
Illustrative Mechanisms and Workflows
Caption: Potential mechanisms of anticancer action for phthalimide derivatives.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound derivatives is currently lacking, a comprehensive analysis of the broader phthalimide class provides a strong rationale for their investigation. The presence of the 4-amino and 2-chloro substituents on the N-phenyl ring offers intriguing possibilities for enhanced biological activity.
Future research should focus on the synthesis of a focused library of these derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating their true therapeutic potential and determining their standing relative to current standard-of-care drugs. The insights gained from this prospective analysis provide a solid foundation and a clear roadmap for researchers to embark on the exciting journey of exploring this promising, yet uncharted, area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential | Semantic Scholar [semanticscholar.org]
- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedgrid.com [biomedgrid.com]
Safety Operating Guide
A Guide to the Safe Disposal of N-(4-Amino-2-chlorophenyl)phthalimide for Laboratory Professionals
Hazard Identification and Risk Assessment
N-(4-Amino-2-chlorophenyl)phthalimide is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
Given its chemical structure—a chlorinated aromatic compound—it must be treated as a hazardous waste requiring specific disposal procedures. Halogenated organic compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly. Therefore, the primary and most critical directive is to never dispose of this compound down the drain or in regular solid waste .
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. All handling of solid this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile or Neoprene) | To prevent skin contact, as the compound is harmful and causes irritation.[1][2] |
| Eye Protection | Safety goggles or a face shield | To protect against dust particles and accidental splashes, preventing serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[2] |
| Respiratory | Use in a well-ventilated area or fume hood | To prevent inhalation of harmful dust.[2][3] |
Step-by-Step Disposal Protocol
The following procedure outlines the systematic approach to collecting and preparing this compound for final disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is routed to the correct disposal facility.
-
Designate a specific waste container for "Halogenated Organic Waste." [2] This is the most critical step. This compound waste must not be mixed with non-halogenated organic or inorganic waste streams.[2][4]
-
This includes grossly contaminated items such as weighing boats, gloves, and disposable labware.
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are mandated by regulations to ensure safety during accumulation, storage, and transport.[4]
-
Select a robust, leak-proof container with a secure, screw-top cap that is chemically compatible with chlorinated organic compounds.[2]
-
Label the container clearly with the words "HAZARDOUS WASTE " and list all chemical constituents, including "this compound."[4] Maintain a log of the contents and their approximate percentages.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer solid this compound into the designated "Halogenated Organic Waste" container using a dedicated spatula or scoop. Avoid generating dust.[5]
-
Contaminated Labware: For residual amounts on glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this solvent rinse in a separate, clearly labeled "Halogenated Organic Solvent Waste " container.[2]
-
Spill Cleanup: In the event of a spill, mechanically sweep up the solid material and place it in the designated hazardous waste container.[5][6] Avoid dry sweeping for certain hazardous compounds if possible to minimize dust.[7] All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.
Step 4: On-Site Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of laboratory personnel and clearly marked.[4] Ensure the container is tightly capped at all times, except when adding waste.[4]
Final Disposal Pathway
The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste facility.[2]
-
Engage a Licensed Contractor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Do not attempt to dispose of the waste through any other means.
-
Documentation: Complete a hazardous material pickup request form as required by your institution, providing an accurate description of the waste.[4]
The entire disposal process, from segregation to final incineration, is governed by local and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured and cautious approach, we uphold our professional responsibility to maintain a safe laboratory environment and protect our planet. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.
References
- 1. This compound | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of N-(4-Amino-2-chlorophenyl)phthalimide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for N-(4-Amino-2-chlorophenyl)phthalimide, a compound that demands meticulous safety protocols. Our commitment is to empower you with the knowledge to create a secure research environment, ensuring both personal safety and the validity of your experimental outcomes.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant health risks. It is designated as harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation.[1] As a chlorinated aromatic amine, it warrants a cautious approach due to the potential for both acute and chronic health effects. The initial and most critical step in safe handling is to recognize and respect these hazards.
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand, considering the physical state of the chemical and the potential for exposure. The following sections detail the minimum PPE requirements for handling this compound.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures involving this compound.
-
Enhanced Protection: For tasks with a higher risk of splashes or aerosol generation, such as transferring solutions or sonicating samples, chemical splash goggles are required. A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection and is strongly recommended.
Hand Protection: A Critical Barrier
The admonition "harmful in contact with skin" necessitates the use of appropriate chemical-resistant gloves. The choice of glove material is critical, as not all polymers offer the same level of protection against chlorinated aromatic compounds.
-
For Incidental Contact (e.g., handling sealed containers, brief transfers of small quantities): Double-gloving with nitrile gloves is a suitable option. Nitrile provides good general chemical resistance for short-term splash protection.[2] However, it is important to note that nitrile's resistance to aromatic and halogenated hydrocarbons can be limited.[3] In the event of any contact, both pairs of gloves should be removed and disposed of immediately, followed by thorough hand washing.
-
For Extended Contact (e.g., weighing large quantities, prolonged handling of solutions, cleaning spills): More robust glove materials are required.
Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection: Safeguarding Against Inhalation
As a powder, this compound presents an inhalation hazard. Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the primary means of controlling airborne particulates. When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection is mandatory.
-
For Handling Small Quantities of Powder in a Ventilated Enclosure: A NIOSH-approved N95 particulate respirator is the minimum requirement to protect against the inhalation of fine dust particles.[7]
-
For Weighing Larger Quantities or When Aerosolization is Likely: A half-mask or full-facepiece air-purifying respirator (APR) equipped with P100 (HEPA) filters is recommended.[8][9]
-
For Situations with Potential for Vapor Exposure or in Spill Cleanup: A combination cartridge that includes both a P100 particulate filter and an organic vapor (OV) cartridge should be used.[10]
A formal respiratory protection program, including fit testing and training, is essential for all personnel required to wear respirators.[11][12]
Protective Clothing: Minimizing Dermal Exposure
To prevent skin contact, appropriate protective clothing is essential.
-
A buttoned lab coat should be worn at all times when handling this compound.
-
For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Ensure that clothing covers all exposed skin, and wear closed-toe shoes.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area, preferably within a chemical fume hood.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add the solid to the solvent slowly and in a controlled manner within a fume hood. Avoid creating dust.
-
During Reaction: Keep all reaction vessels closed or under a positive pressure of an inert gas to prevent the release of any vapors or aerosols.
-
Post-Handling: After handling, thoroughly decontaminate the work area.
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Initial Wipe-Down: Using a disposable towel wetted with a suitable solvent (such as ethanol or isopropanol, if compatible with the surfaces), wipe down all contaminated areas.
-
Soap and Water Wash: Follow the solvent wipe with a thorough cleaning using soap and water.[13][14]
-
Waste Disposal: All materials used for decontamination (e.g., towels, wipes) must be disposed of as hazardous waste.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[15][16][17]
-
Waste Segregation: Do not mix this waste with other waste streams. Keep chlorinated waste separate from non-chlorinated waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quick Reference: PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Sealed Containers | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Not typically required | Lab Coat |
| Weighing Small Quantities (<1g) in a Ventilated Enclosure | Safety Glasses with Side Shields | Double Nitrile Gloves | N95 Particulate Respirator | Lab Coat |
| Weighing Large Quantities (>1g) | Chemical Splash Goggles | Viton® or Butyl Gloves | Half-mask APR with P100 filters | Lab Coat |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves (for small volumes) or Viton®/Butyl Gloves (for larger volumes) | Required if not in a fume hood (APR with OV/P100 cartridges) | Lab Coat |
| Running Reactions/Work-up | Safety Glasses with Side Shields (in fume hood) or Chemical Splash Goggles | Double Nitrile Gloves | Not required if in a properly functioning fume hood | Lab Coat |
| Cleaning Spills | Chemical Splash Goggles and Face Shield | Viton® or Butyl Gloves | Full-face APR with OV/P100 cartridges | Chemical Resistant Apron over Lab Coat |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. skcltd.com [skcltd.com]
- 2. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 7. queensu.ca [queensu.ca]
- 8. bestsafetyequipments.com [bestsafetyequipments.com]
- 9. 3m.com [3m.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 14. ehs.unl.edu [ehs.unl.edu]
- 15. acs.org [acs.org]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
